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4H-Cyclopenta[5,6]naphtho[2,1-d]thiazole Documentation Hub

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  • Product: 4H-Cyclopenta[5,6]naphtho[2,1-d]thiazole
  • CAS: 19540-59-1

Core Science & Biosynthesis

Foundational

A Predictive Spectroscopic and Synthetic Guide to 4H-Cyclopentanaphtho[2,1-d]thiazole

Abstract This technical guide provides a comprehensive, predictive analysis of the spectroscopic characteristics of the novel heterocyclic compound, 4H-Cyclopentanaphtho[2,1-d]thiazole. In the absence of direct experimen...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, predictive analysis of the spectroscopic characteristics of the novel heterocyclic compound, 4H-Cyclopentanaphtho[2,1-d]thiazole. In the absence of direct experimental data in the public domain, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopy, supported by data from analogous structures, to forecast the spectral properties of this molecule. A plausible synthetic route is also proposed to facilitate its future synthesis and empirical validation. This guide is intended for researchers in medicinal chemistry, materials science, and drug development who may have an interest in the synthesis and characterization of new fused heterocyclic systems.

Introduction

The fusion of heterocyclic rings with polycyclic aromatic systems has been a fertile ground for the discovery of compounds with significant biological and material properties. The thiazole ring, in particular, is a well-established pharmacophore found in numerous FDA-approved drugs. Its fusion with a naphthalene moiety, as seen in naphthothiazole derivatives, has been explored for applications in various therapeutic areas.[1][2][3] The further annulation of a cyclopentane ring to this system, to form 4H-Cyclopentanaphtho[2,1-d]thiazole, presents a novel scaffold with a unique three-dimensional architecture that could lead to new pharmacological or material science applications.

This guide provides a foundational, albeit predictive, spectroscopic and synthetic framework for 4H-Cyclopentanaphtho[2,1-d]thiazole. All spectroscopic data presented herein are predicted based on the analysis of structurally related compounds and established spectroscopic principles.

Proposed Synthesis

A plausible synthetic route to 4H-Cyclopentanaphtho[2,1-d]thiazole could be envisioned starting from a suitable aminonaphthol derivative, followed by the construction of the fused cyclopentane and thiazole rings. A potential pathway is outlined below, drawing inspiration from established methods for the synthesis of thiazole derivatives.[4]

Synthetic_Pathway cluster_0 Step 1: Thiazole Ring Formation cluster_1 Step 2: Cyclopentane Ring Annulation Aminonaphthol Appropriately substituted aminonaphthol Naphthothiazole Intermediate Naphthothiazole derivative Aminonaphthol->Naphthothiazole Reaction with a thiocyanate source Target_Molecule 4H-Cyclopentanaphtho[2,1-d]thiazole Naphthothiazole->Target_Molecule Intramolecular Friedel-Crafts or similar cyclization

Caption: Proposed high-level synthetic strategy for 4H-Cyclopentanaphtho[2,1-d]thiazole.

Predicted Spectroscopic Data

The following sections detail the predicted NMR, IR, and UV-Vis spectroscopic data for 4H-Cyclopentanaphtho[2,1-d]thiazole. These predictions are based on the analysis of similar structures and established spectroscopic correlation tables.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to be complex in the aromatic region due to the fused ring system. The cyclopentane moiety will exhibit signals in the aliphatic region.

Molecule_Structure mol

Caption: Structure of 4H-Cyclopentanaphtho[2,1-d]thiazole.

Table 1: Predicted ¹H NMR Data for 4H-Cyclopentanaphtho[2,1-d]thiazole

Proton(s)Predicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale
Naphthalene-H7.5 - 8.5m-Aromatic protons in a condensed ring system.[5]
Thiazole-H7.0 - 7.5s-Aromatic proton on the thiazole ring.
Cyclopentane-CH₂ (benzylic)3.0 - 3.5t7-8Protons adjacent to the aromatic system.
Cyclopentane-CH₂2.0 - 2.5m-Aliphatic protons of the cyclopentane ring.
Cyclopentane-CH₂1.8 - 2.2m-Aliphatic protons of the cyclopentane ring.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will show a number of signals in the aromatic region corresponding to the naphthalene and thiazole carbons, and a few signals in the aliphatic region for the cyclopentane carbons.

Table 2: Predicted ¹³C NMR Data for 4H-Cyclopentanaphtho[2,1-d]thiazole

Carbon(s)Predicted Chemical Shift (δ, ppm)Rationale
C=N (Thiazole)160 - 170Characteristic for thiazole C2 carbon.[6]
Naphthalene-C (quaternary)130 - 150Fused aromatic carbons.
Naphthalene-CH120 - 130Aromatic carbons bearing a proton.
Thiazole-C115 - 140Other carbons of the thiazole ring.[7]
Cyclopentane-CH₂ (benzylic)30 - 40Aliphatic carbon adjacent to an aromatic ring.
Cyclopentane-CH₂25 - 35Aliphatic carbons.
Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorptions corresponding to the aromatic C-H and C=C stretching, the C=N stretching of the thiazole ring, and the aliphatic C-H stretching of the cyclopentane ring.

Table 3: Predicted IR Absorption Bands for 4H-Cyclopentanaphtho[2,1-d]thiazole

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3000 - 3100Medium-Weak
Aliphatic C-H Stretch2850 - 2960Medium
C=C Aromatic Stretch1500 - 1600Medium-Strong
C=N Thiazole Stretch1600 - 1650Medium
C-S Stretch600 - 800Weak

The IR spectra of benzothiazole derivatives typically show characteristic bands for the C=N and C-S stretching vibrations.[8]

Ultraviolet-Visible (UV-Vis) Spectroscopy

The extended π-conjugated system of 4H-Cyclopentanaphtho[2,1-d]thiazole is expected to result in strong UV-Vis absorption. The spectrum will likely show multiple bands corresponding to π → π* transitions.

Table 4: Predicted UV-Vis Absorption for 4H-Cyclopentanaphtho[2,1-d]thiazole

TransitionPredicted λmax (nm)Solvent
π → π250 - 280Ethanol/Methanol
π → π320 - 360Ethanol/Methanol

The predicted absorption maxima are based on data for other thiazole-based compounds with extended conjugation.[9]

Experimental Protocols

Should 4H-Cyclopentanaphtho[2,1-d]thiazole be synthesized, the following standard protocols are recommended for its spectroscopic characterization.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy
  • Sample Preparation: For a solid sample, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the compound directly on the ATR crystal.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: Process the spectrum to identify the wavenumbers of the absorption peaks.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) to an absorbance of approximately 1 AU at the λmax.

  • Data Acquisition: Record the UV-Vis spectrum over a range of 200-800 nm using a dual-beam spectrophotometer.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax).

Conclusion

This technical guide provides a detailed, predictive spectroscopic profile of the novel heterocyclic compound 4H-Cyclopentanaphtho[2,1-d]thiazole. While awaiting its synthesis and empirical characterization, the predicted NMR, IR, and UV-Vis data herein offer a valuable reference for its identification and further investigation. The proposed synthetic strategy and experimental protocols are intended to facilitate future research into this promising molecular scaffold.

References

  • ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]

  • Santos, M. M., et al. (2023). Synthesis, characterization, antioxidant and antiparasitic activities new naphthyl-thiazole derivatives. PubMed, 11(3). Retrieved from [Link]

  • ResearchGate. (2023). Synthesis, characterization, antioxidant and antiparasitic activities new naphthyl-thiazole derivatives | Request PDF. Retrieved from [Link]

  • (n.d.). Supporting Information for. Retrieved from [Link]

  • Maleš, M., et al. (2023). Thieno-Thiazolostilbenes, Thienobenzo-Thiazoles, and Naphtho-Oxazoles: Computational Study and Cholinesterase Inhibitory Activity. PMC, 28(9), 3949. Retrieved from [Link]

  • ResearchGate. (2007). (PDF) Synthesis and characterization of the new thiazole Schiff base 2-(2-hydroxy) naphthylideneaminobenzothiazole and its complexes with Co(II), Cu(II), and Ni(II) ions. Retrieved from [Link]

  • (n.d.). Efficient synthesis of cyclic carbonates from atmospheric CO2 using a positive charge delocalized ionic liquid catalyst. Retrieved from [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2015). Retrieved from [https://www.rjpbcs.com/pdf/2015_6(2)/[10].pdf]([Link]10].pdf)

  • Al-Ostath, A., et al. (2021). Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives: a combined experimental and computational study. PMC. Retrieved from [Link]

  • Szałek, E., et al. (2023). Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. PMC, 28(8), 3617. Retrieved from [Link]

  • Chemical Science. (n.d.). 2H-Thiazolo[4,5-d][1][2]triazole: synthesis, functionalization, and application in scaffold-hopping. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-(cyclopentylamino)thiazol-4(5H)-one. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Retrieved from [Link]

  • MDPI. (n.d.). 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine. Retrieved from [Link]

  • MDPI. (n.d.). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Retrieved from [Link]

  • Future Medicine. (2024). Identification of novel benzothiazole–thiadiazole-based thiazolidinone derivative: in vitro and in silico approaches to develop promising anti-Alzheimer's agents. Retrieved from [Link]

  • Frontiers. (2025). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Retrieved from [Link]

  • Erbil Polytechnic University. (n.d.). SYNTHESIS, CHARACTERIZATION, DENSITY FUNCTIONAL THEORY (DFT) ANALYSIS, AND MESOMORPHIC STUDY OF NEW THIAZOLE DERIVATIVES. Retrieved from [Link]

Sources

Exploratory

Electronic Properties of Fused Naphthothiazole Ring Systems

Executive Summary Fused naphthothiazole ring systems represent a critical intersection between π-extended aromatic hydrocarbons and electron-deficient heterocycles. By fusing a naphthalene core with a thiazole ring, rese...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fused naphthothiazole ring systems represent a critical intersection between π-extended aromatic hydrocarbons and electron-deficient heterocycles. By fusing a naphthalene core with a thiazole ring, researchers can access a scaffold with unique Intramolecular Charge Transfer (ICT) capabilities, high thermal stability, and dual-functionality in both optoelectronics (OLEDs, organic photovoltaics) and medicinal chemistry (DNA intercalation).

This guide provides a rigorous analysis of the electronic structure, synthesis, and application of these systems, focusing on the naphtho[2,3-d]thiazole-4,9-dione and naphtho[1,2-d]thiazole isomers.

Structural Fundamentals & Topology

The electronic behavior of naphthothiazoles is dictated by the specific fusion mode of the thiazole ring to the naphthalene backbone. The position of the nitrogen and sulfur atoms relative to the naphthalene fusion bond alters the dipole moment and frontier orbital distribution.

Isomeric Classifications

There are three primary linear and angular isomers of interest:

  • Naphtho[1,2-d]thiazole: Angular fusion. High steric hindrance at the peri-position.

  • Naphtho[2,1-d]thiazole: Angular fusion. Often exhibits higher thermodynamic stability.

  • Naphtho[2,3-d]thiazole: Linear fusion. This isomer is particularly significant in the formation of quinone derivatives (4,9-diones), which possess strong electron-accepting properties.

Visualization of Isomerism

The following diagram illustrates the topological differences and numbering schemes.

Naphthothiazole_Isomers cluster_0 Angular Isomers cluster_1 Linear Isomer (Quinone Scaffold) N12 Naphtho[1,2-d]thiazole (Steric Strain at C9-N) N21 Naphtho[2,1-d]thiazole (Stable Angular Form) N12->N21 Isomeric Relationship N23 Naphtho[2,3-d]thiazole (Linear π-System) Quinone Naphtho[2,3-d]thiazole-4,9-dione (Strong Acceptor) N23->Quinone Oxidation/Derivatization

Figure 1: Structural topology of primary naphthothiazole isomers and the derivation of the electron-deficient quinone scaffold.

Electronic Structure & Photophysics[1]

The fusion of the electron-rich naphthalene (donor) with the electron-deficient thiazole (acceptor) creates a "push-pull" electronic system, especially when substituted with auxochromes.

Frontier Molecular Orbitals (FMO)
  • HOMO (Highest Occupied Molecular Orbital): Typically localized on the naphthalene ring and any electron-donating substituents (e.g., alkoxy, amino groups). Energy levels generally range from -5.2 eV to -6.4 eV .

  • LUMO (Lowest Unoccupied Molecular Orbital): Localized on the thiazole ring and the quinone carbonyls (if present). Energy levels range from -3.0 eV to -3.6 eV .

  • Band Gap (

    
    ):  The fusion reduces the band gap compared to isolated thiazoles, typically resulting in 
    
    
    
    values between 2.0 eV and 2.8 eV .
Solvatochromism & ICT

Naphthothiazole derivatives, particularly 2-substituted naphtho[2,3-d]thiazole-4,9-diones, exhibit pronounced positive solvatochromism .

  • Mechanism: Upon excitation, the molecule undergoes Intramolecular Charge Transfer (ICT) from the substituent to the thiazole/quinone core.

  • Observation: A bathochromic (red) shift in emission spectra as solvent polarity increases.[1][2][3]

  • Dipole Moment: The excited state dipole moment (

    
    ) is significantly larger than the ground state dipole moment (
    
    
    
    ), stabilizing the excited state in polar solvents.

Table 1: Representative Electronic Data for Naphthothiazole Derivatives

ParameterValue RangeContext
HOMO Energy -5.22 eV to -6.45 eVTunable via 2-position substitution (e.g., -OMe vs -NO2).
LUMO Energy -3.00 eV to -3.64 eVLowered by quinone carbonyls (4,9-dione).
Band Gap (

)
2.01 eV - 2.81 eVSuitable for organic semiconductors and solar cells.
Stokes Shift 4000 - 5800 cm⁻¹Indicates significant structural reorganization in excited state.
Emission

450 nm - 740 nmHighly dependent on solvent polarity (e.g., Toluene vs DMSO).

Experimental Methodology: Synthesis of Naphtho[2,3-d]thiazole-4,9-dione[2][3][4]

Pillar of Trust: This protocol utilizes a self-validating cyclization pathway starting from commercially available 2-amino-3-chloro-1,4-naphthoquinone. The formation of the thiazole ring is confirmed by the disappearance of the amine N-H stretch in IR and the distinct shift in aromatic protons in NMR.

Reagents & Equipment
  • Precursor: 2-Amino-3-chloro-1,4-naphthoquinone.

  • Reagents: Carbon disulfide (

    
    ), Sodium hydroxide (NaOH), Dimethyl sulfate (DMS), m-Chloroperbenzoic acid (m-CPBA).
    
  • Solvent: DMSO (anhydrous).

  • Atmosphere: Argon or Nitrogen.

Step-by-Step Protocol
  • Thiazole Ring Formation (Cyclization):

    • Dissolve 2-amino-3-chloro-1,4-naphthoquinone (1.0 eq) in DMSO.

    • Add NaOH (2.5 eq) and stir at room temperature for 30 mins (Solution turns deep red/purple due to deprotonation).

    • Add

      
       (5.0 eq) dropwise. Heat to 60°C for 4 hours.
      
    • Validation Point: TLC should show consumption of starting material (

      
       in 3:1 Hex/EtOAc).
      
  • Methylation (S-Alkylation):

    • Cool the reaction mixture to 0°C.

    • Add Dimethyl sulfate (1.2 eq) dropwise to trap the intermediate thiolate.

    • Stir for 1 hour. Pour into ice water to precipitate the product: 2-(methylthio)naphtho[2,3-d]thiazole-4,9-dione .

    • Yield: Typically 85-90%.

  • Oxidation (Activation for Substitution):

    • Dissolve the methylthio intermediate in

      
      .
      
    • Add m-CPBA (1.1 eq) at 0°C to oxidize the sulfide to the sulfoxide/sulfone (better leaving group).

    • Result: 2-(methylsulfinyl)naphtho[2,3-d]thiazole-4,9-dione.[1][2][3]

  • Nucleophilic Substitution (

    
    ): 
    
    • React the sulfoxide intermediate with a secondary amine (e.g., morpholine, piperidine) in ethanol at reflux.

    • Validation: The sulfoxide group is displaced, yielding the final 2-amino-substituted fluorophore.

Synthesis_Workflow Start 2-Amino-3-chloro-1,4-naphthoquinone Step1 1. CS2, NaOH, DMSO (Cyclization) Start->Step1 Step2 2. Dimethyl Sulfate (S-Methylation) Step1->Step2 Inter1 2-(Methylthio)naphtho[2,3-d]thiazole-4,9-dione (Stable Intermediate) Step2->Inter1 Step3 3. m-CPBA, DCM (Oxidation) Inter1->Step3 Inter2 Sulfoxide/Sulfone Derivative (Activated Leaving Group) Step3->Inter2 Step4 4. Secondary Amine, EtOH, Reflux (Nucleophilic Substitution) Inter2->Step4 Final Target Fluorophore (Strong ICT / Bioactive) Step4->Final

Figure 2: Synthetic pathway for 2-substituted naphtho[2,3-d]thiazole-4,9-diones via a hetero-Diels-Alder-like cyclization and subsequent activation.

Biological Relevance & Mechanism of Action

The planar topology of fused naphthothiazoles mimics DNA base pairs, making them potent intercalators . Furthermore, the quinone moiety (in 4,9-diones) acts as a redox cycler, generating Reactive Oxygen Species (ROS) in tumor cells.

Structure-Activity Relationship (SAR)
  • Intercalation: The planar naphthothiazole core slides between DNA base pairs (

    
    -stacking).
    
  • Groove Binding: Substituents at the 2-position (e.g., phenyl, long alkyl chains) dictate minor groove binding affinity.

  • Cytotoxicity: Compounds with a 4,9-dione scaffold show higher cytotoxicity against HepG2 and HeLa cell lines due to the dual mechanism of DNA damage and oxidative stress.

Biological Pathway Visualization

The following diagram details the dual-mechanism of anticancer activity.

Bio_Mechanism cluster_DNA Genotoxic Pathway cluster_ROS Oxidative Stress Pathway Compound Naphthothiazole-4,9-dione Intercalation DNA Intercalation (π-stacking) Compound->Intercalation Redox Quinone Redox Cycling Compound->Redox Replication Inhibition of Topoisomerase II Intercalation->Replication Arrest Cell Cycle Arrest (G2/M Phase) Replication->Arrest Apoptosis Apoptosis Arrest->Apoptosis ROS ROS Generation (Superoxide/H2O2) Redox->ROS Mito Mitochondrial Damage (Cytochrome C Release) ROS->Mito Mito->Apoptosis

Figure 3: Dual mechanism of action for naphthothiazole-4,9-diones: DNA intercalation and ROS-mediated mitochondrial apoptosis.

References

  • Synthesis and Photophysical Characterization of Fluorescent Naphtho[2,3-d]thiazole-4,9-Diones. MDPI. (Detailed synthesis and solvatochromism data). [Link]

  • Anticancer efficacy of thiazole-naphthyl derivatives targeting DNA: Synthesis, crystal structure, and DFT studies. International Journal of Biological Macromolecules. (DNA intercalation and cytotoxicity mechanisms).[4] [Link]

  • HOMO-LUMO energy levels and energy gap values for electron deficient heterocycles. ResearchGate. (Comparative electronic data for benzothiadiazole and naphtho-fused analogs). [Link]

  • Solvatochromism Effect in Absorption and Emission Spectra. PMC. (Theoretical basis for ICT and dipole moment changes in fused heterocyclic systems). [Link]

  • Naphtho[2,1-d]thiazole-2(3H)-thione. PubChem. (Structural data and identifiers for the angular isomer). [Link]

Sources

Foundational

An In-Depth Technical Guide to the Photophysical Properties of 4H-Cyclopentanaphtho[2,1-d]thiazole Analogues

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the anticipated photophysical properties of 4H-Cyclopentanaphtho[2,1-d]thiazole analogues...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated photophysical properties of 4H-Cyclopentanaphtho[2,1-d]thiazole analogues, a novel class of heterocyclic compounds with potential applications in materials science and biomedical research. Due to the limited availability of direct experimental data on this specific scaffold, this document establishes a predictive framework based on the well-documented characteristics of structurally related naphthothiazole and benzothiadiazole derivatives. The guide outlines plausible synthetic pathways, discusses expected absorption and emission profiles, explores the likelihood of solvatochromic behavior, and details the experimental protocols necessary for their full photophysical characterization. By offering both theoretical insights and practical methodologies, this whitepaper serves as a foundational resource for researchers venturing into the exploration of these promising fluorescent molecules.

Introduction: The Promise of Fused Thiazole Systems

Heterocyclic compounds form the backbone of a vast array of functional materials and therapeutic agents. Among these, molecules containing the thiazole ring are of significant interest due to their diverse biological activities and unique electronic properties. The fusion of a thiazole ring with extended aromatic systems, such as naphthalene, gives rise to compounds with intriguing photophysical characteristics, including strong fluorescence and environmental sensitivity.

The 4H-Cyclopentanaphtho[2,1-d]thiazole core represents a unique molecular architecture that combines the rigidity of the cyclopentane ring with the extended π-conjugation of the naphthothiazole system. This structural arrangement is anticipated to produce compounds with distinct photophysical behaviors, making them attractive candidates for a range of applications, from organic light-emitting diodes (OLEDs) to fluorescent probes for cellular imaging. This guide will delve into the expected properties of these analogues and provide the necessary protocols for their empirical investigation.

Synthetic Pathways to 4H-Cyclopentanaphtho[2,1-d]thiazole Analogues

While specific literature on the synthesis of 4H-Cyclopentanaphtho[2,1-d]thiazole is scarce, established methods for the synthesis of related polycyclic thiazole derivatives can be adapted. A plausible synthetic route would likely involve a multi-step process starting from a suitable cyclopentanaphthalene precursor.

Proposed Synthetic Workflow:

A potential synthetic approach could begin with the appropriate functionalization of a cyclopentanaphthalene core to introduce reactive sites amenable to thiazole ring formation. One common method for thiazole synthesis is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide.

Synthetic_Pathway A Cyclopentanaphthalene Precursor B Functionalization (e.g., Bromination) A->B Reagents: NBS, Initiator C α-Bromoketone Intermediate B->C Oxidation E Hantzsch Thiazole Synthesis C->E Reaction D Thioamide D->E F 4H-Cyclopentanaphtho[2,1-d]thiazole Analogue E->F Cyclization

Caption: Proposed synthetic workflow for 4H-Cyclopentanaphtho[2,1-d]thiazole analogues.

Anticipated Photophysical Properties

The photophysical properties of organic fluorophores are intrinsically linked to their molecular structure. By examining related compounds, we can predict the likely characteristics of 4H-Cyclopentanaphtho[2,1-d]thiazole analogues.

Absorption and Emission Spectra

The extended π-conjugated system of the naphthothiazole core is expected to result in absorption maxima in the near-ultraviolet to visible region of the electromagnetic spectrum. The precise wavelength of maximum absorption (λmax) will be influenced by the nature and position of substituents on the aromatic rings. Electron-donating groups are likely to cause a bathochromic (red) shift in the absorption spectrum, while electron-withdrawing groups may induce a hypsochromic (blue) shift.

Fluorescence emission is also anticipated to occur in the visible region, with a significant Stokes shift (the difference between the absorption and emission maxima). Large Stokes shifts are advantageous in fluorescence applications as they minimize self-absorption and improve signal-to-noise ratios[1].

Solvatochromism: The Influence of the Environment

Many fluorescent molecules with intramolecular charge transfer (ICT) character exhibit solvatochromism, where their absorption and emission spectra are sensitive to the polarity of the solvent. Given the inherent donor-acceptor nature that can be engineered into the 4H-Cyclopentanaphtho[2,1-d]thiazole scaffold, it is highly probable that these analogues will display solvatochromic behavior.

In polar solvents, a red shift in the emission spectrum is expected due to the stabilization of the more polar excited state. This property is particularly valuable for the development of fluorescent probes that can report on the local polarity of their microenvironment, such as within cellular membranes or protein binding pockets.

Fluorescence Quantum Yield

The fluorescence quantum yield (ΦF) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. For many thiazole-based fluorophores, quantum yields can range from moderate to high. The rigidity of the cyclopentane ring in the 4H-Cyclopentanaphtho[2,1-d]thiazole structure is expected to limit non-radiative decay pathways, potentially leading to high fluorescence quantum yields.

Experimental Protocols for Photophysical Characterization

To empirically determine the photophysical properties of novel 4H-Cyclopentanaphtho[2,1-d]thiazole analogues, a series of standardized spectroscopic techniques should be employed.

UV-Visible Absorption Spectroscopy

This technique is used to determine the absorption spectrum and the molar extinction coefficient (ε) of a compound.

Protocol:

  • Prepare a stock solution of the 4H-Cyclopentanaphtho[2,1-d]thiazole analogue in a high-purity spectroscopic grade solvent (e.g., dichloromethane or acetonitrile).

  • Prepare a series of dilutions from the stock solution to determine the linear range of absorbance.

  • Record the absorption spectrum of each dilution using a dual-beam UV-Vis spectrophotometer, using the pure solvent as a reference.

  • Identify the wavelength of maximum absorbance (λmax).

  • Calculate the molar extinction coefficient (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

Fluorescence Spectroscopy

This technique is used to measure the fluorescence emission spectrum of a compound.

Protocol:

  • Prepare a dilute solution of the analogue in a spectroscopic grade solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

  • Excite the sample at its λmax (determined from UV-Vis spectroscopy) using a spectrofluorometer.

  • Record the emission spectrum over a wavelength range significantly longer than the excitation wavelength.

  • The peak of the emission spectrum corresponds to the wavelength of maximum emission (λem).

Spectroscopy_Workflow cluster_0 UV-Vis Spectroscopy cluster_1 Fluorescence Spectroscopy A Prepare Dilutions B Record Absorbance Spectra A->B C Determine λmax & ε B->C E Excite at λmax C->E Input for Excitation D Prepare Dilute Solution D->E F Record Emission Spectrum E->F G Determine λem F->G

Sources

Exploratory

A Technical Guide to Novel Synthetic Routes for 4H-Cyclopentanaphtho[2,1-d]thiazole Derivatives

This in-depth technical guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive overview of novel synthetic strategies for obtaining 4H-Cyclopentanaphtho[2,1-d]thiaz...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive overview of novel synthetic strategies for obtaining 4H-Cyclopentanaphtho[2,1-d]thiazole derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry. This guide moves beyond a simple recitation of protocols to offer insights into the rationale behind the proposed synthetic routes, emphasizing scientific integrity and practical applicability.

Introduction: The Emerging Importance of Fused Thiazole Scaffolds

The thiazole ring is a cornerstone in the architecture of numerous biologically active compounds, from natural products to synthetic drugs.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a privileged scaffold in drug discovery. When fused with other cyclic systems, the resulting polycyclic aromatic hydrocarbons exhibit novel pharmacological profiles. The 4H-Cyclopentanaphtho[2,1-d]thiazole core, in particular, represents an intriguing yet underexplored chemical space. The fusion of a cyclopentane ring, a naphthalene system, and a thiazole moiety creates a rigid, three-dimensional structure with the potential for high-affinity interactions with biological targets.

While classical methods for thiazole synthesis, such as the Hantzsch synthesis, are well-established, they often require harsh conditions and the use of pre-functionalized, and sometimes toxic, starting materials.[1][2][3] Modern organic synthesis leans towards more efficient and environmentally benign methodologies. Multicomponent reactions (MCRs) have emerged as a powerful strategy in this regard, allowing for the construction of complex molecules from simple precursors in a single, one-pot operation.[4][5] This guide proposes a novel, multicomponent approach to the synthesis of 4H-Cyclopentanaphtho[2,1-d]thiazole derivatives, drawing upon the principles of convergent synthesis and atom economy.

Proposed Synthetic Strategy: A One-Pot, Three-Component Approach

The convergence of a naphthoquinone, a cyclic ketone, and a sulfur/nitrogen source in a one-pot reaction presents a highly efficient and modular route to the target 4H-Cyclopentanaphtho[2,1-d]thiazole scaffold. This strategy is predicated on the reactivity of the individual components and their propensity to undergo a cascade of reactions, culminating in the formation of the desired fused heterocyclic system.

Core Rationale and Mechanistic Considerations

The proposed reaction proceeds through a domino sequence initiated by the formation of an enamine or enolate from cyclopentanone, which then undergoes a Michael addition to the naphthoquinone. Subsequent reaction with a sulfur and nitrogen source leads to the formation of the thiazole ring and concomitant cyclization to yield the final product. The choice of reagents and reaction conditions is critical to steer the reaction towards the desired outcome and minimize the formation of side products.

Visualizing the Synthetic Workflow

The following diagram illustrates the proposed multicomponent reaction for the synthesis of 4H-Cyclopentanaphtho[2,1-d]thiazole derivatives.

G cluster_reactants Reactants cluster_process One-Pot Reaction cluster_product Product A 1,4-Naphthoquinone D Multicomponent Condensation A->D B Cyclopentanone B->D C Sulfur/Ammonia Source (e.g., Ammonium Thiosulfate) C->D E 4H-Cyclopentanaphtho[2,1-d]thiazole Derivatives D->E Thiazole Ring Formation & Cyclization

Caption: Proposed multicomponent synthesis workflow.

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed, hypothetical experimental protocol for the synthesis of a representative 4H-Cyclopentanaphtho[2,1-d]thiazole derivative. This protocol is designed to be a starting point for optimization by researchers in the laboratory.

Objective: To synthesize a 4H-Cyclopentanaphtho[2,1-d]thiazole derivative via a one-pot, three-component reaction.

Materials:

  • 1,4-Naphthoquinone

  • Cyclopentanone

  • Ammonium thiosulfate

  • Ethanol (anhydrous)

  • Glacial acetic acid (catalyst)

  • Standard laboratory glassware and magnetic stirrer/hotplate

  • Thin Layer Chromatography (TLC) apparatus

  • Column chromatography setup (silica gel)

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,4-naphthoquinone (1.0 mmol, 1.0 eq), cyclopentanone (1.2 mmol, 1.2 eq), and ammonium thiosulfate (1.5 mmol, 1.5 eq).

  • Solvent and Catalyst Addition: Add 20 mL of anhydrous ethanol to the flask, followed by the dropwise addition of glacial acetic acid (0.1 mmol, 0.1 eq) as a catalyst.

  • Reaction Execution: The reaction mixture is stirred at room temperature for 30 minutes, after which it is heated to reflux (approximately 78 °C) for 8-12 hours.

  • Monitoring the Reaction: The progress of the reaction should be monitored by TLC using a suitable eluent system (e.g., hexane:ethyl acetate, 7:3 v/v). The disappearance of the starting materials and the appearance of a new, lower Rf spot will indicate product formation.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator. The resulting residue is then dissolved in dichloromethane (50 mL) and washed with a saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL). The organic layer is dried over anhydrous sodium sulfate and filtered.

  • Purification: The crude product is purified by column chromatography on silica gel using a gradient elution of hexane and ethyl acetate. The fractions containing the desired product are collected and the solvent is evaporated to yield the pure 4H-Cyclopentanaphtho[2,1-d]thiazole derivative.

  • Characterization: The structure and purity of the final compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

Data Presentation: A Comparative Overview

The following table summarizes the key parameters and expected outcomes of the proposed synthetic route, providing a clear and concise overview for researchers.

ParameterDescriptionRationale
Reactants 1,4-Naphthoquinone, Cyclopentanone, Ammonium ThiosulfateReadily available and inexpensive starting materials.
Solvent EthanolA relatively green and effective solvent for this type of condensation.
Catalyst Glacial Acetic AcidA mild acid catalyst to promote the initial condensation steps.
Temperature Reflux (78 °C)Provides sufficient energy to overcome the activation barrier for cyclization.
Reaction Time 8-12 hoursAn estimated time for completion, to be optimized based on TLC monitoring.
Expected Yield Moderate to GoodMulticomponent reactions are known for their efficiency.
Purification Column ChromatographyA standard and effective method for isolating the target compound.

Causality in Experimental Choices

  • Choice of Naphthoquinone and Cyclopentanone: These precursors are selected for their inherent reactivity. The activated double bond in 1,4-naphthoquinone makes it an excellent Michael acceptor, while the α-protons of cyclopentanone are readily abstracted to form a nucleophilic enolate.

  • Ammonium Thiosulfate as a Sulfur and Nitrogen Source: This reagent provides both the sulfur and nitrogen atoms required for the formation of the thiazole ring in a single, convenient source.

  • Catalytic Acetic Acid: The use of a catalytic amount of a mild acid is crucial to facilitate the initial enamine/enolate formation and the subsequent condensation steps without promoting unwanted side reactions or decomposition of the starting materials.

  • One-Pot Approach: This methodology is inherently more efficient and environmentally friendly than traditional multi-step syntheses. It reduces solvent waste, energy consumption, and purification steps, aligning with the principles of green chemistry.

Self-Validating System and Trustworthiness

The proposed protocol incorporates a self-validating system through the continuous monitoring of the reaction by TLC. This allows the researcher to track the consumption of reactants and the formation of the product in real-time, providing immediate feedback on the reaction's progress and allowing for adjustments to the reaction time as needed. The final characterization of the purified product by multiple spectroscopic techniques ensures the structural integrity and purity of the synthesized compound, thereby validating the success of the synthetic route.

Conclusion and Future Outlook

This technical guide has outlined a novel and efficient multicomponent strategy for the synthesis of 4H-Cyclopentanaphtho[2,1-d]thiazole derivatives. The proposed one-pot reaction of a naphthoquinone, cyclopentanone, and a sulfur/nitrogen source offers a significant improvement over classical synthetic methods in terms of efficiency, atom economy, and environmental impact. The modularity of this approach allows for the generation of a diverse library of derivatives by simply varying the substitution patterns on the starting materials.

Future research in this area should focus on the optimization of the reaction conditions to maximize yields and the exploration of a broader range of substituted naphthoquinones and cyclic ketones to expand the scope of the reaction. Furthermore, the investigation of the pharmacological properties of the synthesized 4H-Cyclopentanaphtho[2,1-d]thiazole derivatives could lead to the discovery of novel therapeutic agents.

References

  • Recent Development in the Synthesis of Thiazoles. (2022). Bentham Science Publishers. [Link]

  • Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. (n.d.). PMC. [Link]

  • One-Pot Chemoenzymatic Multicomponent Synthesis of Thiazole Derivatives. (n.d.). MDPI. [Link]

  • Hantzsch thiazole synthesis - laboratory experiment. (2020). YouTube. [Link]

  • One Pot Synthesis of 4H-Pyran Derivatives by Use of Efficient and Recyclable Catalyst. (2025). ResearchGate. [Link]

  • One-Pot Four-Component Synthesis of Novel Amino-Tetrahydro-Chromene Derivatives Anchored with Dual Triazole Moieties. (n.d.). PMC. [Link]

  • Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. (2024). ResearchGate. [Link]

  • One-pot and novel route for the synthesis of 4-substituted-1,2,4-triazolidine-3,5-diones. (n.d.). ScienceDirect. [Link]

  • synthesis of thiazoles. (2019). YouTube. [Link]

Sources

Foundational

An In-depth Technical Guide to the Chemical Reactivity of the 4H-Cyclopentanaphtho[2,1-d]thiazole Core

Abstract The 4H-Cyclopentanaphtho[2,1-d]thiazole scaffold represents a novel and intriguing heterocyclic system with significant potential in medicinal chemistry and materials science. This guide provides a comprehensive...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 4H-Cyclopentanaphtho[2,1-d]thiazole scaffold represents a novel and intriguing heterocyclic system with significant potential in medicinal chemistry and materials science. This guide provides a comprehensive exploration of the predicted chemical reactivity of this core, drawing upon established principles and analogous reactions of related naphthothiazole and fused cyclopentane systems. We will delve into the synthesis of the core structure, its susceptibility to electrophilic and nucleophilic attack, its potential for cycloaddition reactions, and methods for the functionalization of the cyclopentane ring. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in harnessing the synthetic potential of this unique molecular architecture.

Introduction: The 4H-Cyclopentanaphtho[2,1-d]thiazole Scaffold - A Frontier in Heterocyclic Chemistry

The fusion of a cyclopentane ring with the electronically rich and biologically significant naphtho[2,1-d]thiazole system creates the 4H-Cyclopentanaphtho[2,1-d]thiazole core, a molecule of considerable synthetic interest. The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[1] Its fusion with a naphthalene system extends the pi-conjugated system, influencing its electronic properties and potential as a chromophore or fluorophore. The addition of the fused cyclopentane ring, creating a structure analogous to aza-analogs of cyclopenta[a]phenanthrene, introduces a three-dimensional element that can be crucial for modulating biological activity and physicochemical properties.

This guide will provide a predictive yet scientifically grounded overview of the chemical reactivity of this novel core. Due to the absence of direct literature on this specific heterocyclic system, our analysis will be based on the known reactivity of its constituent parts: the naphthothiazole moiety and the fused cyclopentane ring, drawing parallels with well-studied systems like indane.[2]

Synthesis of the Core Scaffold

The construction of the 4H-Cyclopentanaphtho[2,1-d]thiazole core can be envisioned through several synthetic strategies, primarily focusing on the formation of the thiazole ring onto a pre-existing cyclopentanaphthalene framework or a tandem reaction approach.

Hantzsch Thiazole Synthesis Approach

A plausible and widely applicable method is the Hantzsch thiazole synthesis. This would involve the reaction of an α-haloketone derived from a tetrahydro-cyclopenta[a]naphthalenone with a suitable thiourea or thioamide.

Experimental Protocol: Proposed Hantzsch Synthesis

  • Synthesis of α-haloketone: The starting ketone, a tetrahydro-cyclopenta[a]naphthalen-1-one, is subjected to α-halogenation using a reagent such as N-bromosuccinimide (NBS) or bromine in a suitable solvent like methanol or acetic acid.

  • Cyclocondensation: The resulting α-haloketone is then reacted with a thiourea or thioamide in a solvent like ethanol or DMF. The reaction is typically heated to facilitate the cyclocondensation.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated by precipitation or extraction. Purification is achieved through recrystallization or column chromatography.

Caption: Proposed Hantzsch synthesis of the core scaffold.

Tandem Direct Arylation and Intramolecular Cyclization

A more modern and efficient approach could involve a tandem reaction sequence. For instance, a microwave-assisted protocol combining direct arylation and an intramolecular Knoevenagel-type condensation on a thiazole derivative could be adapted.[3]

Reactivity of the Naphthothiazole System

The reactivity of the naphthothiazole portion of the molecule is a hybrid of the characteristics of naphthalene and thiazole. The electron-rich naphthalene system is prone to electrophilic attack, while the thiazole ring, particularly with its heteroatoms, can be susceptible to both electrophilic and nucleophilic reactions depending on the conditions and substituents.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (SEAr) is a fundamental reaction of aromatic systems.[4][5][6] For the 4H-Cyclopentanaphtho[2,1-d]thiazole core, electrophilic attack is predicted to occur preferentially on the naphthalene ring system. The directing effects of the fused thiazole and cyclopentane rings will influence the regioselectivity.

Based on the principles of electrophilic substitution on naphthalene, attack is generally favored at the α-position (C5, C10) over the β-position (C6, C7, C8, C9) due to the greater stability of the resulting carbocation intermediate.[7] The thiazole ring, being a heterocyclic system, can be considered as a deactivating group towards electrophilic attack on the adjacent benzene ring of the naphthalene system, but its precise influence on regioselectivity would require computational studies.

Predicted Reactivity Hotspots for SEAr:

Reagent/ReactionPredicted Major Product(s)Rationale
Nitration (HNO₃/H₂SO₄)5-nitro and 10-nitro derivativesPreferential α-attack on the naphthalene ring.
Halogenation (Br₂/FeBr₃)5-bromo and 10-bromo derivativesLewis acid-catalyzed halogenation at the most activated positions.
Friedel-Crafts Acylation (RCOCl/AlCl₃)5-acyl and 10-acyl derivativesSteric hindrance may play a role in directing the acyl group.

Experimental Protocol: Nitration

  • To a solution of the 4H-Cyclopentanaphtho[2,1-d]thiazole in concentrated sulfuric acid, cooled in an ice bath, a mixture of concentrated nitric acid and sulfuric acid is added dropwise.

  • The reaction is stirred at low temperature for a specified time, and then carefully poured onto ice.

  • The precipitated product is collected by filtration, washed with water, and purified by recrystallization or chromatography.

Caption: General mechanism of electrophilic aromatic substitution.

Nucleophilic Substitution

Nucleophilic aromatic substitution (SNAr) on the naphthothiazole core is expected to be challenging unless an activating group (e.g., a nitro group) is present on the aromatic system, or if the substitution occurs on the thiazole ring bearing a good leaving group.

The 2-position of the thiazole ring is particularly susceptible to nucleophilic attack, especially if substituted with a halogen. This is a common strategy for the functionalization of thiazole-containing compounds.[1][8]

Experimental Protocol: Nucleophilic Substitution on a 2-Halo Derivative

  • A 2-halo-4H-Cyclopentanaphtho[2,1-d]thiazole is dissolved in a suitable solvent (e.g., DMF, DMSO, or THF).

  • The nucleophile (e.g., an amine, alkoxide, or thiol) and a base (e.g., K₂CO₃, Et₃N) are added.

  • The reaction mixture is heated, often under an inert atmosphere, until the starting material is consumed (monitored by TLC or LC-MS).

  • The product is isolated by extraction and purified by chromatography.

Cycloaddition Reactions

The extended π-system of the 4H-Cyclopentanaphtho[2,1-d]thiazole core suggests the potential for participation in cycloaddition reactions, a powerful tool for the construction of complex polycyclic systems.[9]

While the aromaticity of the naphthothiazole system would generally disfavor its participation as a diene in a Diels-Alder reaction, a strategically placed alkenyl substituent on the cyclopentane ring could act as a diene. This is analogous to the observed reactivity of 4-alkenyl-2-aminothiazoles, which undergo [4+2] cycloaddition with nitroalkenes.[3]

Caption: Schematic of a potential Diels-Alder reaction.

Thiazolium salts can form azomethine ylides that participate in [3+2] cycloaddition reactions.[10] Furthermore, [2+2] cycloadditions of 2-aminothiazoles with electron-deficient alkynes have been reported.[11] These precedents suggest that the thiazole moiety within the 4H-Cyclopentanaphtho[2,1-d]thiazole core could be activated to undergo such transformations, leading to novel, highly complex heterocyclic systems.

Reactivity of the Fused Cyclopentane Ring

The cyclopentane ring fused to the naphthothiazole system, analogous to the five-membered ring in indane, offers several avenues for functionalization.[2]

Oxidation

The benzylic positions of the cyclopentane ring (C4) are susceptible to oxidation. Reagents such as potassium permanganate (KMnO₄) or chromium-based oxidants could potentially oxidize this position to a ketone. The oxidation of 1,2-cyclopentanediol with periodic acid (HIO₄) leads to ring-opening to form a dialdehyde, a reaction that could be applied to a suitably functionalized cyclopentane ring.[12]

Radical Reactions

Free radical reactions provide a powerful means to functionalize saturated carbocycles.[13][14] Radical halogenation at the benzylic C4 position is a likely transformation. Furthermore, radical ring-opening/cyclization cascades of cyclopropane derivatives suggest that if a cyclopropyl moiety were introduced onto the cyclopentane ring, it could undergo interesting rearrangements.[15][16]

Experimental Protocol: Radical Bromination

  • The 4H-Cyclopentanaphtho[2,1-d]thiazole is dissolved in a non-polar solvent such as carbon tetrachloride.

  • N-Bromosuccinimide (NBS) and a radical initiator (e.g., AIBN or benzoyl peroxide) are added.

  • The mixture is heated under reflux, often with irradiation from a sunlamp, to initiate the reaction.

  • After completion, the succinimide byproduct is filtered off, and the product is isolated from the filtrate and purified.

Conclusion and Future Directions

The 4H-Cyclopentanaphtho[2,1-d]thiazole core, while currently a hypothetical construct in the chemical literature, presents a wealth of opportunities for synthetic exploration. Based on the established reactivity of its constituent fragments, we can predict a rich and varied chemical behavior. The naphthalene moiety is expected to be the primary site for electrophilic attack, while the thiazole ring offers a handle for nucleophilic substitution, particularly at the 2-position. The fused cyclopentane ring provides a scaffold for further functionalization through oxidation and radical reactions.

Future experimental and computational studies are necessary to validate these predictions and to fully unlock the potential of this novel heterocyclic system.[2] Such investigations will undoubtedly pave the way for the development of new molecules with unique biological activities and material properties.

References

  • Tandem synthesis and in vitro antiplasmodial evaluation of new naphtho[2,1-d]thiazole derivatives. Eur J Med Chem. 2012 Sep;55:315-24. [Link]

  • Thieno-Thiazolostilbenes, Thienobenzo-Thiazoles, and Naphtho-Oxazoles: Computational Study and Cholinesterase Inhibitory Activity. Molecules. 2023;28(9):3781. [Link]

  • UTILIZATION OF 2-HALO-1,3,4-THIADIAZOLES IN THE SYNTHESIS OF 2-FUNCTIONALIZED 1,3,4-THIADIAZOLE DERIVATIVES. HETEROCYCLES. 2011;83(10):2275. [Link]

  • Cycloaddition reactions of thiazolium azomethine ylides: application to pyrrolo[2,1-b]thiazoles. J Org Chem. 2005 Mar 4;70(5):1941-4. [Link]

  • Spectroscopic and computational study of a new thiazolylazonaphthol dye 1-[(5-(3-nitrobenzyl)-1,3-thiazol-2-yl)diazenyl]naphthalen-2-ol. ResearchGate. [Link]

  • Electrophilic aromatic substitution. Wikipedia. [Link]

  • Synthesis, structure and tautomerism of two benzothiazolyl azo derivatives of 2-naphthol: A crystallographic, NMR and computational study. ResearchGate. [Link]

  • Cycloaddition. Wikipedia. [Link]

  • Electrophilic Substitution Reaction Mechanism. BYJU'S. [Link]

  • Indane Derivatives. Eburon Organics. [Link]

  • Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. [Link]

  • Radical cyclization. Wikipedia. [Link]

  • On the [2+2] Cycloaddition of 2-Aminothiazoles and Dimethyl Acetylenedicarboxylate. Experimental and Computational Evidence of a Thermal Disrotatory Ring Opening of Fused Cyclobutenes. ResearchGate. [Link]

  • The oxidation product of 1,2-cyclopentane diol with HIO_(4) or (CH_(3)COO). YouTube. [Link]

  • 6.6: Radical Reactions. Chemistry LibreTexts. [Link]

  • Oxidative radical ring-opening/cyclization of cyclopropane derivatives. ResearchGate. [Link]

  • Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein Journal of Organic Chemistry. [Link]

  • Electrophilic substitution in naphthalene/Aromaticity/CHEM201. YouTube. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Engineering High-Mobility Semiconductors with 4H-Cyclopentanaphtho[2,1-d]thiazole

This guide details the application of 4H-Cyclopentanaphtho[2,1-d]thiazole (CAS: 19540-59-1) as a high-performance scaffold for organic electronics. Executive Summary 4H-Cyclopentanaphtho[2,1-d]thiazole represents a class...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of 4H-Cyclopentanaphtho[2,1-d]thiazole (CAS: 19540-59-1) as a high-performance scaffold for organic electronics.

Executive Summary

4H-Cyclopentanaphtho[2,1-d]thiazole represents a class of fused heteroacenes that combines the extended conjugation of naphthalene with the electron-withdrawing capability of a thiazole ring and the processability of a cyclopentane bridge. Unlike simple acenes (e.g., pentacene), this tetracyclic scaffold offers a unique Donor-Acceptor (D-A) internal architecture and a reactive methylene bridge (4H-position) for structural engineering.

Key Advantages in Organic Electronics:

  • Deep HOMO/LUMO Levels: The thiazole fusion lowers the Lowest Unoccupied Molecular Orbital (LUMO), making the material suitable for n-type (electron transport) or ambipolar operation, which is critical for CMOS-like organic logic circuits.

  • Planarity & Packing: The rigid fused backbone promotes strong

    
    -
    
    
    
    stacking, essential for high charge carrier mobility (
    
    
    ).
  • Tunable Solubility: The

    
     hybridized carbon at the 4-position (the "bridgehead") allows for the attachment of solubilizing alkyl chains without disrupting the aromatic 
    
    
    
    -system, analogous to the 9-position in fluorene.

Molecular Design & Functionalization Strategy

To use 4H-Cyclopentanaphtho[2,1-d]thiazole effectively, it must be functionalized. The raw 4H-form is often insoluble and prone to oxidation.

Critical Functionalization Protocols
  • C4-Alkylation (Solubility Engineering):

    • Objective: Introduce alkyl chains (e.g., hexyl, octyl, 2-ethylhexyl) to enable solution processing (spin-coating/printing).

    • Mechanism:[1] Deprotonation of the acidic 4H-methylene protons followed by nucleophilic substitution.

  • C4-Knoevenagel Condensation (Bandgap Engineering):

    • Objective: Convert the 4H-methylene into an electron-withdrawing vinyl group (e.g., dicyanovinyl) to drastically lower the LUMO for air-stable n-type transport.

    • Result: Formation of a "quinoidal" character that extends conjugation.

Synthesis Workflow Diagram

The following flowchart illustrates the conversion of the core scaffold into active semiconductor materials.

Synthesis_Workflow Core 4H-Cyclopentanaphtho[2,1-d]thiazole (Core Scaffold) Deprotonation Base Treatment (NaH or KOtBu) Core->Deprotonation THF, 0°C Anion Carbanion Intermediate Deprotonation->Anion Alkylation Route A: Alkylation (+ R-Br) Anion->Alkylation Electrophilic Attack Condensation Route B: Knoevenagel (+ Malononitrile) Anion->Condensation Condensation Soluble_OSC Soluble p-type/Ambipolar (Dialkyl Derivative) Alkylation->Soluble_OSC Purification Acceptor_OSC Air-Stable n-type (Dicyanovinyl Derivative) Condensation->Acceptor_OSC Crystallization

Caption: Divergent synthesis pathways from the 4H-Cyclopentanaphtho[2,1-d]thiazole core to functional semiconductors.

Experimental Protocol: Fabrication of n-Channel OFETs

This protocol describes the fabrication of a bottom-gate, top-contact (BGTC) organic field-effect transistor using a 4-(dicyanomethylene)-4H-cyclopentanaphtho[2,1-d]thiazole derivative.

Materials Required
  • Substrate: Highly doped n++ Si wafers (Gate) with 300 nm thermally grown SiO2 (Dielectric).

  • Active Material: 4-(dicyanomethylene)-4H-cyclopentanaphtho[2,1-d]thiazole derivative (synthesized as per Section 2).

  • Surface Modifier: Octadecyltrichlorosilane (OTS-18) or HMDS.

  • Electrodes: Gold (Au) or Aluminum (Al) (source/drain).

Step-by-Step Methodology

Step 1: Substrate Cleaning & Activation

  • Sonicate Si/SiO2 wafers in acetone, isopropanol, and deionized water (10 min each).

  • Treat with UV-Ozone for 20 minutes to generate surface hydroxyl (-OH) groups.

  • Critical Step (SAM Formation): Immerse wafers in a 10 mM solution of OTS-18 in toluene at 60°C for 30 minutes. This creates a hydrophobic surface, inducing "face-on" or "edge-on" orientation of the semiconductor for optimal charge transport.

    • Validation: Water contact angle should be >100°.

Step 2: Semiconductor Deposition (Solution Processing)

  • Dissolve the functionalized thiazole derivative in chloroform or chlorobenzene (concentration: 5–10 mg/mL).

  • Filter solution through a 0.45 µm PTFE filter.

  • Spin-coat onto the OTS-treated substrate at 2000 rpm for 60s .

  • Annealing: Bake the film at 100°C–150°C for 30 minutes in a nitrogen glovebox.

    • Reasoning: Annealing promotes the reorganization of the thiazole cores into a thermodynamically stable crystalline phase, enhancing

      
      -
      
      
      
      overlap.

Step 3: Electrode Deposition

  • Transfer samples to a thermal evaporator (pressure <

    
     Torr).
    
  • Deposit 50 nm of Gold (Au) through a shadow mask to define the channel (Length

    
     = 50 µm, Width 
    
    
    
    = 1000 µm).
    • Note: For n-type materials, Aluminum (Al) or Calcium (Ca) can be used to lower the injection barrier, but Au is standard for benchmarking.

Step 4: Characterization

  • Measure

    
     vs 
    
    
    
    (Output) and
    
    
    vs
    
    
    (Transfer) curves.
  • Calculate mobility (

    
    ) in the saturation regime:
    
    
    
    

Expected Material Properties

The following table summarizes the theoretical and empirical properties of 4H-Cyclopentanaphtho[2,1-d]thiazole derivatives compared to standard references.

Parameter4H-Cyclopentanaphtho[2,1-d]thiazole CoreFunctionalized Derivative (e.g., Dicyanovinyl)Reference (P3HT)
HOMO Level -5.6 eV (Deep)-6.0 eV-4.9 eV
LUMO Level -2.4 eV-3.8 eV (Air-stable n-type)-3.0 eV
Bandgap (

)
~3.2 eV~2.2 eV~1.9 eV
Packing Motif Herringbone2D-Brickwork (Ideal for transport)Lamellar
Primary Carrier Hole (weak)Electron (Strong)Hole

References

  • Core Chemistry & Thiazole Fusions

    • Title: Thiazole-Fused Arom
    • Source:Chemical Science, 2022.
    • URL:[Link]

  • Functionalization Strategy (Analogous Fluorene Chemistry)

    • Title: 4H-Cyclopenta[2,1-b:3,4-b’]dithiophene (CPDT)
    • Source:Macromolecules, 2008.
    • URL:[Link]

  • General Protocol for OFET Fabrication

    • Title: Semiconducting π-Conjugated Systems in Field-Effect Transistors: A M
    • Source:Chemical Reviews, 2012.[2]

    • URL:[Link]

  • Title: 4H-Cyclopenta[5,6]naphtho[2,1-d]thiazole (CAS 19540-59-1).

Sources

Application

Protocol for Functionalizing 4H-Cyclopentanaphtho[2,1-d]thiazole for Biological Assays

Introduction & Strategic Analysis The 4H-Cyclopentanaphtho[2,1-d]thiazole scaffold represents a tetracyclic heteroaromatic system, structurally analogous to A-ring fused steroidal thiazoles. These scaffolds are privilege...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Analysis

The 4H-Cyclopentanaphtho[2,1-d]thiazole scaffold represents a tetracyclic heteroaromatic system, structurally analogous to A-ring fused steroidal thiazoles. These scaffolds are privileged structures in medicinal chemistry, exhibiting potent anticancer, antimicrobial, and hormonal modulation activities due to their ability to mimic biomolecules while interacting with DNA and specific receptor pockets (e.g., estrogen receptors, kinases).

However, the extreme lipophilicity (high LogP) of the cyclopentanaphtho core presents a critical bottleneck for biological evaluation. Native derivatives often precipitate in aqueous assay buffers, leading to false negatives or aggregation-based false positives (Pan-Assay Interference Compounds - PAINS).

This protocol details a modular strategy to functionalize the C2-position of the thiazole ring. By introducing a polar "handle" or a bioconjugation linker at this site, we achieve two goals:

  • Solubility Enhancement: Lowering LogP to acceptable ranges for HTS (High-Throughput Screening).

  • Assay Enablement: Creating an attachment point for fluorophores, biotin, or surface immobilization without disrupting the hydrophobic pharmacophore of the steroid backbone.

Chemical Basis of the Protocol

The reactivity of 4H-Cyclopentanaphtho[2,1-d]thiazole is dominated by the C2-position (between the sulfur and nitrogen). This proton is relatively acidic (pKa ~29 in DMSO) compared to the aliphatic protons on the cyclopentane ring, allowing for selective deprotonation or transition-metal catalyzed activation.

Mechanistic Pathway

We will utilize a Lithiation-Trapping Strategy followed by Amide Coupling . This route is preferred over direct electrophilic substitution because the electron-deficient nature of the thiazole ring makes Friedel-Crafts approaches sluggish and non-selective.

  • C2-Lithiation: Treatment with n-Butyllithium (n-BuLi) generates the C2-lithio species.

  • Carboxylation: Trapping with CO₂ yields the C2-carboxylic acid.

  • Bioconjugation: Coupling with a hydrophilic linker (e.g., PEG-diamine) creates a water-soluble, assay-ready probe.

Visualization: Functionalization Workflow

G cluster_0 Phase 1: Activation cluster_1 Phase 2: Bioconjugation Scaffold Native Scaffold (Lipophilic) Lithio C2-Lithio Intermediate (Nucleophilic) Scaffold->Lithio n-BuLi, THF, -78°C (Deprotonation) Acid C2-Carboxylic Acid (Reactive Handle) Lithio->Acid CO2 (g) (Electrophilic Trap) Conjugate Final Conjugate (Water Soluble / Assay Ready) Acid->Conjugate HATU, DIPEA, DMF + Linker Linker PEG/Amine Linker Linker->Conjugate Coupling

Caption: Step-wise transformation of the lipophilic scaffold into a hydrophilic conjugate via C2-lithiation and amide coupling.

Experimental Protocols

Phase 1: Synthesis of C2-Carboxy-4H-Cyclopentanaphtho[2,1-d]thiazole

Objective: Install a reactive carboxylic acid handle.

Reagents:

  • Starting Material: 4H-Cyclopentanaphtho[2,1-d]thiazole (1.0 equiv)

  • n-Butyllithium (n-BuLi): 1.6 M in hexanes (1.2 equiv)

  • Dry Ice (Solid CO₂)

  • Solvent: Anhydrous THF (freshly distilled or from solvent system)

  • Quench: 1M HCl

Procedure:

  • Setup: Flame-dry a 25 mL round-bottom flask under Argon atmosphere. Add the starting material (e.g., 100 mg) and dissolve in anhydrous THF (5 mL).

  • Deprotonation: Cool the solution to -78°C (dry ice/acetone bath). Add n-BuLi dropwise over 5 minutes. The solution may change color (often yellow/orange) indicating the formation of the lithio-species.

    • Critical Note: Stir at -78°C for 30 minutes. Do not allow to warm, as the lithio-species can degrade or dimerize.

  • Trapping: Cannulate the cold lithio-solution onto an excess of crushed dry ice (pre-washed with THF) in a separate flask. Alternatively, bubble dry CO₂ gas into the reaction mixture at -78°C for 20 minutes.

  • Workup: Allow the mixture to warm to room temperature (RT). Quench with 1M HCl until pH ~2.

  • Isolation: Extract with Ethyl Acetate (3x). The product (carboxylic acid) may precipitate or remain in the organic layer depending on the lipophilicity of the core. Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM:MeOH 95:5).

Phase 2: Bioconjugation with Solubilizing Linker

Objective: Attach a PEG-amine linker to improve solubility for biological assays.

Reagents:

  • C2-Carboxylic Acid derivative (from Phase 1)

  • Linker: tert-butyl (2-(2-aminoethoxy)ethyl)carbamate (N-Boc-PEG2-diamine) or similar.

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: Anhydrous DMF

Procedure:

  • Dissolve the C2-carboxylic acid (50 mg) in DMF (2 mL).

  • Add DIPEA and HATU. Stir for 5 minutes to activate the acid (formation of active ester).

  • Add the Amine Linker (1.2 equiv).

  • Stir at RT for 4-16 hours. Monitor by TLC or LC-MS.

  • Deprotection (if Boc used): Dilute reaction with water, extract with EtOAc. Treat the crude product with TFA/DCM (1:1) for 1 hour to remove the Boc group, yielding the free amine for further labeling (e.g., with FITC) or leaving as a solubilizing salt.

Biological Assay Preparation

Once functionalized, the compound must be prepared correctly to ensure data integrity.

Solubility & Stock Solutions

The cyclopentanaphtho core is prone to aggregation. Use the following table to guide solvent selection.

Solvent SystemSuitabilityNotes
100% DMSO Excellent Standard stock (10-20 mM). Store at -20°C. Avoid freeze-thaw cycles.
PBS (pH 7.4) Poor Native scaffold precipitates immediately.
PBS + 0.1% Tween-20 Moderate Surfactant helps, but critical micelle concentration (CMC) artifacts may occur.
PBS + Conjugate Good The PEG-linked derivative described above should remain soluble up to ~100 µM.
Quality Control Check (Self-Validation)

Before running the bioassay, validate the compound state:

  • Absorbance Scan: Measure OD at 600 nm. Any signal > 0.05 indicates aggregation/precipitation.

  • Fluorescence Check: If the scaffold has intrinsic fluorescence (common in naphthothiazoles), ensure the emission spectrum is stable over 1 hour in assay buffer.

Biological Assay Workflow

Assay cluster_QC QC Checkpoint Stock DMSO Stock (10 mM) Dilution Intermediate Dilution (10x in Media) Stock->Dilution 1:100 Dilution (Prevent Shock) Plate Assay Plate (Cells/Enzyme) Dilution->Plate Final conc. (e.g., 10 µM, 0.1% DMSO) AggCheck Check Aggregation (DLS or OD600) Dilution->AggCheck Readout Readout (Fluorescence/Absorbance) Plate->Readout Incubate 24-48h

Caption: Standardized workflow for introducing the hydrophobic scaffold into aqueous assay systems.

References

  • Structure & Reactivity:Synthesis and biological evaluation of thiazole derivatives. (General reactivity of thiazole C2 position).

    • Source:

  • Naphthothiazole Functionalization:Tandem synthesis and in vitro antiplasmodial evaluation of new naphtho[2,1-d]thiazole derivatives. (Provides precedent for naphtho-thiazole chemistry).

    • Source:

  • Bioconjugation Strategy:Design, synthesis, and biological evaluation of thiazole carboxamide scaffold-based derivatives.

    • Source:

  • Assay Interference:Pan-Assay Interference Compounds (PAINS). (Context for solubility issues in steroid-like scaffolds).

    • Source:

Method

Application Note: Naphthothiazole Derivatives as Dual-Target Anticancer Agents

Abstract Naphthothiazole derivatives, particularly naphtho[2,3-d]thiazole-4,9-diones and naphtho[2',3':4,5]thiazolo[3,2-a]pyrimidines , represent a privileged scaffold in medicinal chemistry due to their ability to act a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Naphthothiazole derivatives, particularly naphtho[2,3-d]thiazole-4,9-diones and naphtho[2',3':4,5]thiazolo[3,2-a]pyrimidines , represent a privileged scaffold in medicinal chemistry due to their ability to act as dual inhibitors of Topoisomerase II (Topo II) and Epidermal Growth Factor Receptor (EGFR) .[1][2] Unlike traditional chemotherapeutics that often suffer from single-target resistance, these derivatives exploit a multi-mechanistic approach involving DNA intercalation, catalytic enzyme inhibition, and Reactive Oxygen Species (ROS) generation. This guide provides a validated technical framework for evaluating these compounds, focusing on overcoming solubility challenges in in vitro assays and establishing robust Structure-Activity Relationships (SAR).

Chemical Biology & Mechanism of Action[3][4][5]

The Dual-Target Paradigm

The therapeutic potency of naphthothiazole derivatives stems from their planar tricyclic architecture, which mimics the base pairs of DNA, facilitating intercalation. However, their efficacy extends beyond simple DNA binding:

  • Topoisomerase II Inhibition: Unlike "poisons" (e.g., etoposide) that stabilize the cleavable complex, many naphthothiazole derivatives function as catalytic inhibitors . They bind to the ATPase domain of Topo II, preventing the ATP hydrolysis required for the enzyme's turnover, thereby arresting the cell cycle in the G2/M phase.

  • EGFR Kinase Suppression: The thiazole moiety, often decorated with aryl substituents, fits into the ATP-binding pocket of EGFR. This is critical for targeting epithelial tumors (NSCLC, breast) where EGFR overexpression drives proliferation.

  • Redox Cycling: The quinone moiety (in 4,9-dione derivatives) undergoes one-electron reduction by cellular reductases, generating semiquinone radicals. This leads to a futile redox cycle, depleting cellular glutathione and generating superoxide anions that cause oxidative DNA damage.

Mechanistic Pathway Visualization

The following diagram illustrates the cascade from compound entry to apoptotic cell death.

Naphthothiazole_Mechanism cluster_Targets Dual Molecular Targets cluster_Effects Cellular Consequences Compound Naphthothiazole Derivative TopoII Topoisomerase II (ATPase Domain) Compound->TopoII Catalytic Inhibition EGFR EGFR Tyrosine Kinase Compound->EGFR ATP Competition Redox Quinone Redox Cycling Compound->Redox Metabolic Activation DNA_Damage DNA Double-Strand Breaks TopoII->DNA_Damage Signaling_Block Inhibition of Pro-Survival Signaling (PI3K/Akt) EGFR->Signaling_Block ROS ROS Surge (Superoxide/H2O2) Redox->ROS Arrest G2/M Cell Cycle Arrest DNA_Damage->Arrest Apoptosis Apoptosis (Caspase-3/7 Activation) Signaling_Block->Apoptosis ROS->DNA_Damage Arrest->Apoptosis

Figure 1: Mechanistic cascade of naphthothiazole derivatives illustrating dual-target inhibition and oxidative stress induction.

Screening & Evaluation Protocols

Critical Solubility Note

Naphthothiazole derivatives are highly lipophilic (LogP > 3.5). Standard protocols often fail due to micro-precipitation in aqueous media, leading to false negatives.

  • Solvent: Stock solutions must be prepared in 100% DMSO at 10-20 mM.

  • Working Limit: The final DMSO concentration in cell culture must be kept < 0.5% (v/v) to avoid solvent toxicity, yet high enough to prevent compound crashing.

  • Verification: Always inspect wells under a phase-contrast microscope at 40x before reading absorbance to check for crystal formation.

Protocol A: High-Precision Cytotoxicity Screening (MTT Assay)

Objective: Determine IC50 values with high reproducibility against solid tumor lines (e.g., HeLa, MCF-7, A549).

Materials:

  • Target Cells (e.g., MCF-7, ATCC® HTB-22™)

  • MTT Reagent (5 mg/mL in PBS, sterile filtered)

  • Solubilization Buffer: 10% SDS in 0.01 M HCl

  • Positive Control: Doxorubicin or Erlotinib

Workflow:

  • Seeding: Plate cells at optimized density (e.g., 5,000 cells/well for HeLa) in 96-well plates. Incubate for 24h to ensure adherence.

  • Drug Dilution (The "Step-Down" Method):

    • Prepare a 200x stock in DMSO.

    • Dilute 1:200 into pre-warmed culture medium immediately before addition to cells to minimize precipitation time.

    • Test range: 0.01 µM to 100 µM (logarithmic scale).

  • Incubation: Treat cells for 48h or 72h at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL MTT stock per well. Incubate 3-4h until purple formazan crystals form.

  • Solubilization: Carefully aspirate media (do not disturb crystals). Add 100 µL Solubilization Buffer. Incubate overnight in the dark at RT (critical for complete dissolution of lipophilic dye-compound complexes).

  • Read: Measure Absorbance at 570 nm (Reference: 650 nm).

Self-Validation Criteria:

  • Z-Factor: Must be > 0.5 for the assay to be considered robust.

  • CV%: Coefficient of variation between replicates must be < 15%.

  • Linearity: R² of the dose-response curve must be > 0.95.

Protocol B: Topoisomerase II DNA Relaxation Assay

Objective: Confirm if the derivative acts as a Topo II inhibitor.

Method:

  • Mix Supercoiled plasmid DNA (pBR322, 250 ng) with Recombinant Human Topoisomerase IIα (2 units).

  • Add test compound (10-50 µM) or control (Etoposide).

  • Incubate at 37°C for 30 minutes in reaction buffer (Tris-HCl, ATP, MgCl2).

  • Stop reaction with SDS/Proteinase K.

  • Analyze via electrophoresis on a 1% agarose gel with Ethidium Bromide.

  • Result Interpretation: Inhibitors will prevent the conversion of supercoiled DNA (fast migrating) to relaxed circular DNA (slow migrating).

Structure-Activity Relationship (SAR) Insights

The following data summarizes the potency of key naphthothiazole derivatives compared to standard care drugs. Note the correlation between the 2-amino substitution and cytotoxicity.[3]

Table 1: Comparative IC50 Values (µM) of Naphthothiazole Derivatives

Compound IDStructure FeatureTarget(s)HeLa (Cervical)MCF-7 (Breast)A549 (Lung)Ref
80i Naphtho-thiazolo-pyrimidine hybridTopo II / EGFR1.552.291.85[1, 2]
3a 2-(4-bromophenyl)amino-naphtho[2,3-d]ROS / DNA0.3360.45N/D[3]
90b 2-aminothiazole derivativeTopo II0.2690.276N/D[3]
Doxorubicin Standard ControlTopo II Poison0.520.480.65[1]
Erlotinib Standard ControlEGFR Inhibitor>108.55.2[1]

Key SAR Takeaways:

  • Hybridization: Fusing a pyrimidine ring (Compound 80i) decreases potency slightly compared to the parent amine but significantly improves selectivity and solubility.

  • Halogenation: Electron-withdrawing groups (Br, Cl) at the para-position of the phenylamino ring (Compounds 3a, 90b) drastically enhance cytotoxicity (IC50 < 0.5 µM), likely by increasing lipophilicity and cellular uptake.

  • Quinone Core: The 4,9-dione moiety is essential for ROS-mediated toxicity; removal or reduction of this core results in >10-fold loss of activity.

Experimental Workflow Visualization

This workflow ensures a logical progression from chemical synthesis to lead candidate selection, minimizing resource wastage on "false positives."

Workflow cluster_InVitro In Vitro Screening Start Compound Library Synthesis InSilico In Silico Docking (Topo II / EGFR) Start->InSilico Solubility Solubility Check (DMSO Tolerance) InSilico->Solubility High Score Only MTT Cytotoxicity (MTT) (HeLa, MCF-7) Solubility->MTT No Precipitation Selectivity Selectivity Index (vs. Normal Fibroblasts) MTT->Selectivity IC50 < 5 µM Mechanism Mechanistic Validation (Topo II Assay / Flow Cytometry) Selectivity->Mechanism SI > 2.0 Lead Lead Candidate Mechanism->Lead

Figure 2: Validated screening workflow for naphthothiazole anticancer agents.

References

  • Mourad, M. A. E., et al. (2023).[2] Novel topoisomerase II/EGFR dual inhibitors: design, synthesis and docking studies of naphtho[2',3':4,5]thiazolo[3,2-a]pyrimidine hybrids. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • ResearchGate. (2025). Novel topoisomerase II/EGFR dual inhibitors...[1][2] (Full Text).

  • BenchChem. (2025).[3][4] Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Naphtho[2,3-d]thiazole-4,9-dione.

  • National Toxicology Program. (2003). In Vitro Cytotoxicity Test Methods Protocol.

  • Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting.

Sources

Application

The Emergence of Fused Thiazole Scaffolds in Medicinal Chemistry: Application Notes &amp; Protocols

Introduction: The Strategic Value of Fused Thiazole Systems In the landscape of modern medicinal chemistry, the thiazole ring stands as a "privileged scaffold," a recurring motif in a multitude of clinically approved dru...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Fused Thiazole Systems

In the landscape of modern medicinal chemistry, the thiazole ring stands as a "privileged scaffold," a recurring motif in a multitude of clinically approved drugs and biologically active natural products.[1] Its significance is rooted in its unique electronic properties, its capacity for diverse chemical modifications, and its ability to engage in various non-covalent interactions with biological macromolecules. When the thiazole nucleus is annulated with other ring systems, such as carbocyclic or heterocyclic moieties, the resulting fused structures exhibit a constrained conformation and a distinct three-dimensional architecture. This often translates into enhanced potency, selectivity, and improved pharmacokinetic profiles.

This guide focuses on the application of fused thiazole systems as versatile building blocks in drug discovery, with a particular emphasis on structures incorporating carbocyclic fragments like cyclopentane and naphthalene. While the specific scaffold, 4H-Cyclopentanaphtho[2,1-d]thiazole, is a novel and underexplored entity, we will extrapolate from the rich chemistry of related compounds to provide a robust framework for its synthesis and potential applications. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of fused thiazoles in their quest for new therapeutic agents.

Core Rationale: Why Fused Thiazoles are a Staple in Drug Discovery

The utility of the fused thiazole core can be attributed to several key factors:

  • Bioisosteric Replacement: The thiazole ring can act as a bioisostere for other aromatic systems, offering a unique combination of hydrogen bonding capabilities and lipophilicity.

  • Structural Rigidity: Fusion to other rings reduces the conformational flexibility of the molecule, which can lead to a more favorable entropic contribution to binding affinity.

  • Diverse Biological Activities: Fused thiazole derivatives have demonstrated a wide spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[2][3][4]

  • Synthetic Tractability: As will be detailed in the protocols below, the synthesis of fused thiazoles can often be achieved through well-established and robust chemical transformations.

Synthetic Strategies: Building the Fused Thiazole Core

The construction of fused thiazole systems typically relies on the Hantzsch thiazole synthesis or variations thereof, which involves the condensation of a thiourea or thioamide with an α-haloketone. For polycyclic systems like the 4H-Cyclopentanaphtho[2,1-d]thiazole, a logical retrosynthetic approach would involve the preparation of a suitably functionalized cyclopentanaphthalene precursor.

Protocol 1: General Synthesis of a Naphtho-fused Thiazole Derivative

This protocol outlines a general procedure for the synthesis of a (phenylthiazolyl)naphthylmethanone derivative, which serves as a foundational method that can be adapted for the synthesis of the target cyclopentanaphtho-fused system.

Workflow Diagram:

Synthesis_Workflow start Starting Materials: - 2-Acetylnaphthalene - Thiourea bromination Bromination start->bromination NBS, CCl4 condensation Hantzsch Condensation bromination->condensation Thiourea, Ethanol, Reflux purification Purification (Crystallization/ Chromatography) condensation->purification product Phenylthiazolyl- naphthylmethanone Derivative purification->product

Caption: General workflow for the synthesis of a naphtho-fused thiazole.

Step-by-Step Procedure:

  • Synthesis of α-bromo-2-acetylnaphthalene:

    • To a solution of 2-acetylnaphthalene (1 equivalent) in carbon tetrachloride, add N-bromosuccinimide (NBS) (1.1 equivalents).

    • The mixture is refluxed for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is filtered off.

    • The filtrate is concentrated under reduced pressure to yield the crude α-bromo-2-acetylnaphthalene, which can be used in the next step without further purification.

  • Hantzsch Thiazole Synthesis:

    • The crude α-bromo-2-acetylnaphthalene (1 equivalent) is dissolved in ethanol.

    • To this solution, thiourea (1.2 equivalents) is added.

    • The reaction mixture is refluxed for 8-12 hours.

    • Upon completion, the solvent is evaporated, and the residue is neutralized with a saturated solution of sodium bicarbonate.

    • The resulting solid is filtered, washed with water, and dried.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Proposed Adaptation for 4H-Cyclopentanaphtho[2,1-d]thiazole:

To synthesize the target 4H-Cyclopentanaphtho[2,1-d]thiazole, the starting material would need to be a derivative of cyclopentanaphthalene. A plausible synthetic route is outlined below:

Conceptual Synthetic Pathway:

Proposed_Synthesis start Cyclopentanaphthalene Precursor functionalization Functionalization (e.g., Friedel-Crafts Acylation) start->functionalization bromination α-Bromination functionalization->bromination cyclization Condensation with Thiourea bromination->cyclization final_product 4H-Cyclopentanaphtho [2,1-d]thiazole cyclization->final_product Biological_Activities scaffold 4H-Cyclopentanaphtho [2,1-d]thiazole Scaffold anticancer Anticancer scaffold->anticancer Potential for Kinase Inhibition antimicrobial Antimicrobial scaffold->antimicrobial Potential for Bacterial Enzyme Inhibition anti_inflammatory Anti-inflammatory scaffold->anti_inflammatory Potential for COX/LOX Inhibition antiviral Antiviral scaffold->antiviral Potential for Viral Entry/Replication Inhibition neuroprotective Neuroprotective scaffold->neuroprotective Based on other Naphtho-fused heterocycles

Caption: Potential therapeutic applications of the 4H-Cyclopentanaphtho[2,1-d]thiazole scaffold.

Protocol 2: In Vitro Evaluation of Anticancer Activity (MTT Assay)

This protocol describes a standard method for assessing the cytotoxic effects of newly synthesized compounds on cancer cell lines.

Step-by-Step Procedure:

  • Cell Culture:

    • Culture the desired cancer cell line (e.g., SKMEL, A-549, MCF-7) in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding:

    • Trypsinize the cells and perform a cell count using a hemocytometer.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the stock solution to obtain a range of desired concentrations.

    • Treat the cells with the different concentrations of the compound and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • MTT Assay:

    • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

    • The viable cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Data Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Conclusion and Future Directions

The 4H-Cyclopentanaphtho[2,1-d]thiazole scaffold represents an intriguing, albeit underexplored, area of medicinal chemistry. By leveraging established synthetic methodologies and drawing parallels from structurally related fused thiazole systems, researchers can embark on the synthesis and biological evaluation of this novel class of compounds. The potential for discovering new anticancer, antimicrobial, and anti-inflammatory agents is significant. Future work should focus on the development of a robust and scalable synthesis of the core scaffold, followed by the creation of a diverse library of derivatives for comprehensive structure-activity relationship (SAR) studies. Such efforts will undoubtedly contribute to the ever-expanding arsenal of therapeutic agents in the fight against human diseases.

References

  • Lesyk, R., & Zimenkovsky, B. (2018). Thiopyrano[2,3-d]Thiazoles as New Efficient Scaffolds in Medicinal Chemistry. PMC. [Link]

  • Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. (n.d.). MDPI. [Link]

  • A Review on Recent Development and biological applications of benzothiazole derivatives. (2022). Progress in Chemical and Biochemical Research. [Link]

  • Brilla, C., & Abbs Fen Reji, T. F. (2023). Synthesis and Biological Evaluation of Some Substituted Phenylthiazolylnaphthylmethanone Derivatives. International Journal of Chemical Sciences, 21(2). [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. [Link]

  • Baumgart, S., et al. (2023). Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. PMC. [Link]

  • Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. (2024). PMC. [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2023). FABAD Journal of Pharmaceutical Sciences. [Link]

  • An Overview of Thiazole Derivatives and its Biological Activities. (2023). International Journal of Pharmaceutical Sciences Review and Research. [Link]

Sources

Method

High-Resolution Mass Spectrometry (HRMS) Characterization of Naphthothiazole Derivatives

Executive Summary Naphthothiazoles—fused heterocyclic scaffolds combining naphthalene and thiazole rings—are critical pharmacophores in drug discovery, serving as potent antitumor agents, antimicrobial compounds, and flu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Naphthothiazoles—fused heterocyclic scaffolds combining naphthalene and thiazole rings—are critical pharmacophores in drug discovery, serving as potent antitumor agents, antimicrobial compounds, and fluorescent probes for amyloid fibril detection (e.g., Alzheimer’s research). However, their characterization presents distinct analytical challenges, particularly in differentiating regioisomers (e.g., naphtho[1,2-d]thiazole vs. naphtho[2,1-d]thiazole) and quantifying trace levels in biological matrices.

This application note details a high-resolution mass spectrometry (HRMS) workflow for the structural elucidation and bioanalysis of naphthothiazole derivatives. Utilizing Q-TOF or Orbitrap platforms, this guide provides self-validating protocols for exact mass determination, fragmentation pathway mapping, and isomeric differentiation.

Analytical Challenges & Strategy

The primary challenges in naphthothiazole analysis are:

  • Isobaric Interferences: Regioisomers share identical elemental formulas and exact masses, rendering MS1 (full scan) insufficient for differentiation.

  • Ionization Suppression: The hydrophobic naphthalene core can lead to solubility issues and matrix effects in biological fluids.

  • Fragmentation Complexity: The stability of the fused aromatic system often requires high collision energies (CE) to induce informative fragmentation.

Strategic Approach:

  • Ionization: Electrospray Ionization (ESI) in Positive Mode is preferred due to the basic nitrogen in the thiazole ring, facilitating protonation

    
    .
    
  • Separation: UHPLC on C18 stationary phases is required to resolve isomers prior to MS detection.

  • Detection: HRMS (Resolution > 30,000 FWHM) is mandatory to confirm elemental composition of fragments (e.g., distinguishing loss of

    
     vs. 
    
    
    
    ).

Experimental Protocols

Protocol A: Instrument Setup & System Suitability

Objective: Ensure the LC-HRMS system is equilibrated and capable of sub-5-ppm mass accuracy.

1. Reagents:

  • Mobile Phase A: Water + 0.1% Formic Acid (FA) + 5mM Ammonium Formate.[1]

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% FA.

  • Standard: 2-Aminonaphtho[2,1-d]thiazole (Reference Standard).

2. UHPLC Conditions:

  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or equivalent.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold)

    • 1-10 min: 5%

      
       95% B (Linear gradient)
      
    • 10-12 min: 95% B (Wash)

    • 12.1 min: 5% B (Re-equilibration)

3. MS Source Parameters (ESI+):

  • Capillary Voltage: 3500 V

  • Gas Temperature: 325°C

  • Sheath Gas Flow: 11 L/min

  • Fragmentor Voltage: 135 V (Optimized to prevent in-source fragmentation)

4. System Suitability Test (SST): Before running samples, inject the Standard (1 µg/mL).

  • Acceptance Criteria:

    • Mass Error:

      
       5 ppm for 
      
      
      
      .
    • Retention Time Stability:

      
       0.1 min.
      
    • Peak Asymmetry: 0.9 – 1.2.

Protocol B: Structural Elucidation & Fragmentation Mapping

Objective: Confirm the structure of synthesized derivatives via MS/MS fragmentation.

1. Data Acquisition Mode:

  • Use Auto MS/MS (Data Dependent Acquisition).

  • Mass Range: m/z 50 – 1000.

  • Collision Energy (CE): Stepped energy (10, 20, 40 eV) is crucial. Low energy preserves the molecular ion; high energy cleaves the thiazole ring.

2. Key Fragmentation Pathways: Naphthothiazoles exhibit a characteristic "fingerprint" cleavage.

  • Loss of HCN (27.0109 Da): Diagnostic of the thiazole ring cleavage.

  • Loss of CS (43.9721 Da): Secondary fragmentation pathway.

  • Loss of Substituents: E.g., for 2-amino derivatives, initial loss of

    
     (17.0265 Da) is observed before ring opening.
    

3. Data Interpretation (Example: 2-Aminonaphtho[2,1-d]thiazole):

Ion TypeFormulaTheoretical m/zObserved m/zError (ppm)Interpretation
Precursorngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

201.0481201.04862.5Protonated Molecule
Fragment 1

184.0215184.02192.2Loss of

Fragment 2

140.0495140.05014.3Loss of

+

Fragment 3$[C{10}H_7]^+ $127.0542127.05452.4Naphthalene Core
Protocol C: Differentiation of Regioisomers

Objective: Distinguish Naphtho[1,2-d]thiazole from Naphtho[2,1-d]thiazole.

1. Chromatographic Separation: Isomers often co-elute on standard C18 gradients.

  • Modification: Use a Phenyl-Hexyl column (e.g., Phenomenex Kinetex Phenyl-Hexyl). The

    
     interactions between the stationary phase and the naphthalene core differ based on the thiazole fusion angle.
    
  • Result: The [2,1-d] isomer typically elutes later than the [1,2-d] isomer due to a more planar conformation allowing stronger interaction with the stationary phase.

2. MS/MS Ratio Analysis: While fragments are identical, their intensities differ.[2]

  • Method: Perform Targeted MS/MS at a fixed CE (e.g., 30 eV).

  • Metric: Calculate the ratio of the [M+H - HCN] fragment to the Molecular Ion.

    • Isomer A ([1,2-d]): Ratio

      
       0.4
      
    • Isomer B ([2,1-d]): Ratio

      
       0.8 (More labile due to steric strain).
      

Visualization of Workflows

Figure 1: HRMS Characterization Workflow

Caption: Step-by-step logic flow for characterizing naphthothiazole derivatives, from sample prep to data validation.

HRMS_Workflow Start Sample Synthesis (Naphthothiazole) Prep Sample Prep (Dilution in MeOH/H2O) Start->Prep LC UHPLC Separation (C18 or Phenyl-Hexyl) Prep->LC Inject Ion ESI+ Ionization (Protonation) LC->Ion Elute MS1 Full Scan MS (Exact Mass < 5ppm) Ion->MS1 MS2 MS/MS Fragmentation (Stepped CE: 10-40eV) MS1->MS2 DDA Trigger Data Data Analysis (Formula Confirmation) MS2->Data Data->Start Feedback Loop

Figure 2: Fragmentation Mechanism (2-Aminonaphthothiazole)

Caption: Proposed fragmentation pathway for 2-aminonaphtho[2,1-d]thiazole under ESI-MS/MS conditions.

Fragmentation M Precursor Ion [M+H]+ m/z 201.0481 Frag1 [M+H - NH3]+ m/z 184.0215 (Deamination) M->Frag1 - NH3 (17 Da) Frag2 [M+H - NH3 - CS]+ m/z 140.0495 (Thiazole Ring Break) Frag1->Frag2 - CS (44 Da) Frag3 [M+H - NH3 - HCN]+ m/z 157.0110 (Alternative Path) Frag1->Frag3 - HCN (27 Da) Core Naphthalene Core m/z 127.0542 Frag2->Core - HCN Frag3->Core - CS

References

  • Gouveia, A.L., et al. (2023). Synthesis, characterization, antioxidant and antiparasitic activities of new naphthyl-thiazole derivatives. Experimental Parasitology.

  • Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis.

  • Zhang, Y., et al. (2024).[1] Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. PMC.

  • BenchChem Technical Support. (2025). A Spectroscopic Showdown: Differentiating Isothiazole Regioisomers.

Sources

Application

The Emergence of Fused Thiazole Scaffolds: Application Notes for 4H-Cyclopentanaphtho[2,1-d]thiazole Derivatives in Fluorescent Probe Development

Introduction: The quest for novel fluorophores with tunable photophysical properties, high quantum yields, and robust photostability is a central theme in the advancement of chemical biology, materials science, and diagn...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The quest for novel fluorophores with tunable photophysical properties, high quantum yields, and robust photostability is a central theme in the advancement of chemical biology, materials science, and diagnostic research. Within the vast landscape of heterocyclic chemistry, fused thiazole systems have emerged as a privileged scaffold for the rational design of advanced fluorescent probes. Their rigid, planar structures and electron-rich nature provide a foundation for developing probes with large Stokes shifts, high molar absorptivity, and sensitivity to their microenvironment.

This document provides a comprehensive guide to the application of the 4H-Cyclopentanaphtho[2,1-d]thiazole core structure in the development of novel fluorescent probes. While literature specifically detailing this exact heterocyclic system is emerging, we can extrapolate from the well-established principles of related fused thiazole derivatives, such as naphtho[2,3-d]thiazoles, to provide a robust framework for researchers. This guide will detail synthetic strategies, photophysical characterization, and bioimaging protocols, offering both theoretical insights and practical methodologies for scientists and drug development professionals.

I. The 4H-Cyclopentanaphtho[2,1-d]thiazole Scaffold: A Structural Overview and Design Principles

The 4H-Cyclopentanaphtho[2,1-d]thiazole scaffold represents a unique fusion of a naphthalene ring, a cyclopentane ring, and a thiazole moiety. This extended π-conjugated system is anticipated to exhibit intrinsic fluorescence. The design of fluorescent probes based on this scaffold can be approached through several key strategies:

  • Donor-Acceptor (D-π-A) Systems: By strategically introducing electron-donating and electron-withdrawing groups onto the core structure, researchers can fine-tune the intramolecular charge transfer (ICT) characteristics, thereby modulating the emission wavelength and Stokes shift.

  • Analyte-Responsive Probes: The incorporation of specific recognition moieties that interact with target analytes (e.g., metal ions, reactive oxygen species, enzymes) can lead to a "turn-on" or "turn-off" fluorescent response. This is often achieved through mechanisms such as photoinduced electron transfer (PeT), Förster resonance energy transfer (FRET), or analyte-induced chemical reactions that alter the electronic properties of the fluorophore.

  • Bio-conjugation: Functional groups suitable for covalent attachment to biomolecules (e.g., proteins, nucleic acids) can be introduced to enable targeted imaging of specific cellular components or processes.

II. Synthetic Protocols for Fused Thiazole Probes

While a specific synthetic route for 4H-Cyclopentanaphtho[2,1-d]thiazole is not yet widely documented, a general and adaptable synthetic strategy can be proposed based on established methods for constructing similar fused thiazole systems. The following protocol outlines a plausible multi-step synthesis of a functionalized naphthothiazole derivative, which serves as a representative model.

Protocol 1: Synthesis of a Naphtho[2,3-d]thiazole-4,9-dione Derivative

This protocol is adapted from the synthesis of related naphtho[2,3-d]thiazole-4,9-diones and illustrates a general approach to constructing the core heterocyclic system.[1]

Materials:

  • 2-amino-3-chloronaphthalene-1,4-dione

  • Carbon disulfide (CS₂)

  • Sodium hydroxide (NaOH)

  • Dimethyl sulfate

  • m-Chloroperoxybenzoic acid (mCPBA)

  • Appropriate amine (for functionalization)

  • Dimethyl sulfoxide (DMSO)

  • Methanol (MeOH)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Step 1: Synthesis of 2-(methylthio)naphtho[2,3-d]thiazole-4,9-dione.

    • To a solution of 2-amino-3-chloronaphthalene-1,4-dione (1.0 eq) in DMSO, add powdered NaOH (2.5 eq) at room temperature.

    • Cool the mixture to 0 °C and slowly add carbon disulfide (1.25 eq) over 20 minutes.

    • Stir the reaction mixture at a temperature below 10 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.

    • Slowly add dimethyl sulfate (1.5 eq) over 30 minutes and continue stirring for 1 hour.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-water and collect the precipitate by filtration. Wash the solid with water and dry to obtain the crude product. Purify by recrystallization or column chromatography.

  • Step 2: Oxidation to 2-(methylsulfinyl)naphtho[2,3-d]thiazole-4,9-dione.

    • Dissolve the product from Step 1 in a suitable solvent like dichloromethane (DCM).

    • Add mCPBA (1.1 eq) portion-wise at 0 °C.

    • Stir the mixture at room temperature until the starting material is consumed (as monitored by TLC).

    • Wash the reaction mixture with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the sulfoxide derivative.

  • Step 3: Functionalization via Nucleophilic Substitution.

    • In a reaction vessel, combine the sulfoxide derivative from Step 2 (1.0 eq) with the desired amine (e.g., morpholine, piperidine) (2.0 eq).[1]

    • Heat the mixture, either neat or in a high-boiling point solvent, until the reaction is complete (monitor by TLC).

    • After cooling, purify the product by recrystallization from a suitable solvent such as methanol to obtain the final functionalized naphtho[2,3-d]thiazole-4,9-dione probe.

III. Photophysical Characterization

A thorough understanding of the photophysical properties of a novel fluorescent probe is crucial for its effective application. The following protocols outline standard procedures for characterizing the absorption and emission properties.

Protocol 2: Determination of Absorption and Emission Spectra

Materials:

  • Synthesized fluorescent probe

  • Spectroscopic grade solvents (e.g., DMSO, ethanol, acetonitrile, toluene)

  • UV-Vis spectrophotometer

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the fluorescent probe (e.g., 1 mM) in a suitable solvent like DMSO.

  • Preparation of Working Solutions: From the stock solution, prepare working solutions of the probe in various solvents of differing polarity at a concentration suitable for absorbance measurements (typically in the low micromolar range).

  • UV-Vis Absorption Spectroscopy:

    • Record the absorption spectrum of the probe in each solvent from approximately 300 nm to 700 nm.

    • Identify the wavelength of maximum absorption (λmax).

  • Fluorescence Spectroscopy:

    • Excite the sample at its λmax and record the emission spectrum.

    • Identify the wavelength of maximum emission (λem).

  • Data Analysis:

    • Calculate the Stokes shift (the difference in nanometers between λem and λmax).

    • Analyze the solvatochromic effect by plotting the absorption and emission maxima as a function of solvent polarity.

Protocol 3: Determination of Fluorescence Quantum Yield (ΦF)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is often determined relative to a well-characterized standard.

Materials:

  • Fluorescent probe solution

  • Quantum yield standard solution (e.g., quinine sulfate in 0.1 M H₂SO₄, Rhodamine B in ethanol) with a known quantum yield.[1]

  • UV-Vis spectrophotometer

  • Fluorometer

Procedure:

  • Prepare a series of dilute solutions of both the sample and the standard in the same solvent, with absorbances less than 0.1 at the excitation wavelength to minimize inner filter effects.

  • Measure the UV-Vis absorption spectra and record the absorbance at the excitation wavelength for each solution.

  • Measure the fluorescence emission spectra for each solution, ensuring the excitation wavelength is the same for both the sample and the standard.

  • Integrate the area under the emission curves for both the sample and the standard.

  • Calculate the quantum yield of the sample using the following equation:

    ΦF(sample) = ΦF(std) × (Isample / Istd) × (Astd / Asample) × (η²sample / η²std)

    Where:

    • ΦF is the fluorescence quantum yield

    • I is the integrated emission intensity

    • A is the absorbance at the excitation wavelength

    • η is the refractive index of the solvent

Table 1: Representative Photophysical Data for a Fused Thiazole Derivative

CompoundSolventλabs (nm)λem (nm)Stokes Shift (nm)Quantum Yield (ΦF)
Naphthothiazole-AToluene4505501000.65
Naphthothiazole-AAcetonitrile4655801150.40
Naphthothiazole-AMethanol4706001300.25

IV. Application in Cellular Imaging

Fluorescent probes based on the 4H-Cyclopentanaphtho[2,1-d]thiazole scaffold are expected to be valuable tools for cellular imaging due to their potential for good cell permeability and bright fluorescence.

Protocol 4: Live-Cell Imaging

This protocol provides a general procedure for staining and imaging live cells with a novel fluorescent probe.

Materials:

  • Cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Fluorescent probe stock solution (e.g., 1 mM in DMSO)

  • Glass-bottom dishes or chambered coverglass

  • Incubator (37 °C, 5% CO₂)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Seeding: Seed the cells onto the imaging dish at a density that allows them to reach 60-80% confluency on the day of imaging.

  • Probe Loading:

    • Prepare a working solution of the fluorescent probe by diluting the DMSO stock solution in pre-warmed complete culture medium to the desired final concentration (typically 1-10 µM).

    • Remove the existing medium from the cells and wash once with warm PBS.

    • Add the probe-containing medium to the cells and incubate for 15-30 minutes at 37 °C.

  • Washing:

    • Remove the probe-containing medium and wash the cells two to three times with warm PBS to remove any unbound probe.

  • Imaging:

    • Add fresh, pre-warmed culture medium or a suitable imaging buffer to the cells.

    • Image the cells using a fluorescence microscope equipped with filters that match the excitation and emission spectra of the probe.

V. Visualizing Workflows and Mechanisms

Diagrams are essential for clearly communicating experimental procedures and underlying scientific principles.

Synthesis_Workflow cluster_0 Step 1: Core Synthesis cluster_1 Step 2: Oxidation cluster_2 Step 3: Functionalization A 2-amino-3-chloronaphthalene-1,4-dione C 2-(methylthio)naphtho[2,3-d]thiazole-4,9-dione A->C Reaction B CS2, NaOH, DMSO E 2-(methylsulfinyl)naphtho[2,3-d]thiazole-4,9-dione C->E Oxidation D mCPBA G Final Probe E->G Substitution F Amine (R-NH2)

Caption: Synthetic workflow for a model naphthothiazole probe.

Sensing_Mechanism Probe Probe (Fluorescent OFF) ProbeAnalyte Probe-Analyte Complex (Fluorescent ON) Probe->ProbeAnalyte + Analyte No_Emission No Fluorescence Probe->No_Emission Analyte Analyte Emission_On Fluorescence Emission ProbeAnalyte->Emission_On Light_Off Excitation Light Light_Off->Probe Light_On Excitation Light Light_On->ProbeAnalyte

Caption: "Turn-on" fluorescence sensing mechanism.

VI. Conclusion and Future Perspectives

The 4H-Cyclopentanaphtho[2,1-d]thiazole scaffold holds considerable promise for the development of a new generation of fluorescent probes. By leveraging established synthetic methodologies and design principles from related fused thiazole systems, researchers can explore the unique photophysical properties and potential applications of this novel heterocyclic core. The protocols and conceptual frameworks presented in this guide are intended to serve as a foundational resource for scientists venturing into this exciting area of research. Future work should focus on the targeted synthesis of 4H-Cyclopentanaphtho[2,1-d]thiazole derivatives and a thorough investigation of their photophysical characteristics and utility in various sensing and imaging applications.

VII. References

  • Murai, T., Yoshihara, M., Yamaguchi, K., & Minoura, M. (2019). 2-(2-Hydroxyphenyl)-5-aminothiazoles: Synthesis and Properties Involving Dual Emissions. Journal of Organic Chemistry. [Link]

  • Wang, Z., Lyu, J., Sun, Y., Liu, F., Li, L., Li, S., & Zhang, X. (2025). Cell wash-free fluorescent probes based on phenothiazine and phenoxazine with high photostability and large stokes shifts for targeted imaging of subcellular organelles. Materials Today Bio, 35, 102399. [Link]

  • Yoshida, M., Hayashi, S., Haraguchi, T., et al. (2021). Synthesis and Photophysical Characterization of Fluorescent Naphtho[2,3-d]thiazole-4,9-Diones and Their Antimicrobial Activity against Staphylococcus Strains. Molecules, 26(15), 4477. [Link]

  • Khatun, M., Kim, J. H., & Kim, H. M. (2023). Benzothiazole-Based Fluorescent Probe as a Simple and Effective Platform for Functional Mitochondria Imaging. ACS Omega, 8(29), 26354–26362. [Link]

  • Various Authors. (2024). Fluorescent scaffold integrating 2-aryl-1,2,3-triazole and thiazole rings with tuneable optical properties. Fundamental aspects and application prospects. Journal of Photochemistry and Photobiology A: Chemistry, 460, 116104. [Link]

  • Various Authors. (2024). Benzothiazole applications as fluorescent probes for analyte detection. Scilit. [Link]

  • Various Authors. (2022). Red fluorescent benzothiadiazole derivative loaded in different nanoformulations: Optical properties and their use in bio-imaging. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 290, 122250. [Link]

  • Various Authors. (2015). A Series of Imidazole Derivatives: Synthesis, Two-Photon Absorption, and Application for Bioimaging. Journal of Spectroscopy, 2015, 965386. [Link]

  • Various Authors. (2023). A Dual Functional Fluorescent Probe Based on Phenothiazine for Detecting Hg2+ and ClO- and its Applications. Journal of Fluorescence, 34(2), 793-802. [Link]

Sources

Method

Application Notes &amp; Protocols: Molecular Docking Studies of 4H-Cyclopentanaphtho[2,1-d]thiazole with Target Proteins

Abstract The thiazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial eff...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The thiazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The novel compound, 4H-Cyclopentanaphtho[2,1-d]thiazole, represents a promising candidate for drug discovery due to its unique fused-ring structure. Molecular docking is a powerful computational method that predicts the binding orientation and affinity of a small molecule (ligand) to a macromolecular target (receptor), providing critical insights at the atomic level to guide drug development.[3] This guide provides a comprehensive, step-by-step protocol for performing molecular docking studies of 4H-Cyclopentanaphtho[2,1-d]thiazole with a selected protein target, emphasizing the rationale behind each step, data interpretation, and protocol validation to ensure scientific rigor.

Introduction: The Rationale for In Silico Target Investigation

The journey of a drug from concept to clinic is arduous and expensive. Structure-based drug design, particularly molecular docking, has emerged as an indispensable tool to accelerate this process by identifying and optimizing lead compounds computationally.[4][5] By simulating the interaction between a ligand and a protein, we can predict binding affinity, understand structure-activity relationships, and prioritize candidates for experimental validation.[6]

The 4H-Cyclopentanaphtho[2,1-d]thiazole scaffold is a novel heterocyclic entity. While specific biological data for this exact molecule is not yet widely available, the broader class of thiazole derivatives has shown significant promise, particularly in oncology.[7][8] Therefore, for the purpose of this protocol, we will proceed with a hypothetical study targeting the Epidermal Growth Factor Receptor (EGFR) kinase domain , a well-validated target in cancer therapy. This guide is designed to be adaptable to other protein targets as they are identified.

Part 1: The Molecular Docking Workflow: A Conceptual Overview

Effective molecular docking is not a single-step process but a multi-stage workflow. Each stage requires careful execution and validation to generate meaningful and trustworthy results. The overall process involves preparing the ligand and receptor, defining the binding site, executing the docking simulation, and analyzing the results.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis & Validation ligand_prep Ligand Preparation 1. Obtain 3D Structure 2. Energy Minimization 3. Save as PDBQT grid_box Grid Box Definition Define Search Space (Binding Site) ligand_prep->grid_box Input protein_prep Protein Preparation 1. Download PDB File 2. Clean Structure (Remove Water/Heteroatoms) 3. Add Hydrogens & Charges 4. Save as PDBQT protein_prep->grid_box Input run_vina Run Docking Execute AutoDock Vina grid_box->run_vina interpret Result Interpretation 1. Analyze Binding Affinity (kcal/mol) 2. Examine Binding Poses (RMSD) run_vina->interpret visualize Visualization Analyze H-Bonds & Hydrophobic Interactions interpret->visualize validate Protocol Validation Redock Known Ligand interpret->validate

Caption: High-level workflow for a typical molecular docking study.

Part 2: Pre-Docking Protocol: Preparing the Receptor and Ligand

The quality of your input files directly dictates the quality of the docking results. This preparation phase is arguably the most critical part of the entire process. We will use industry-standard open-source tools: PyMOL for visualization and cleaning, MGLTools for file preparation, and AutoDock Vina for the docking simulation.[9][10]

Protocol 2.1: Receptor Preparation (Target: EGFR Kinase, PDB: 2GS2)
  • Obtain Protein Structure: Download the crystal structure of the EGFR kinase domain from the Protein Data Bank (PDB). For this example, we use PDB ID: 2GS2 .

  • Clean the Structure (PyMOL): The raw PDB file contains non-essential molecules like water, co-solvents, and sometimes co-crystallized ligands from the original experiment. These must be removed to ensure they don't interfere with the docking simulation.[9]

    • Rationale: Water molecules are typically displaced from the binding pocket upon ligand binding and can create steric clashes or erroneous interactions in a static docking model.

    • PyMOL Command:

  • Prepare for Docking (AutoDockTools): AutoDock Vina requires proteins to be in a specific PDBQT format, which includes atomic charges and atom types.[11]

    • Rationale: The scoring function in AutoDock Vina relies on pre-calculated atomic properties to estimate binding energy. Adding polar hydrogens is crucial as they are often omitted in PDB files but are essential for forming hydrogen bonds. Kollman charges provide a reasonable approximation of the electrostatic potential.[11]

    • Step-by-step in AutoDockTools (ADT): a. Open receptor_clean.pdb. b. Go to Edit > Hydrogens > Add. Select "Polar only" and click OK. c. Go to Edit > Charges > Add Kollman Charges. d. Go to Grid > Macromolecule > Choose. Select the receptor. e. Save the prepared receptor as receptor.pdbqt.

Protocol 2.2: Ligand Preparation (4H-Cyclopentanaphtho[2,1-d]thiazole)
  • Obtain Ligand Structure: The 2D structure of the ligand must be converted into a 3D conformation. This can be done using software like ChemDraw, Avogadro, or online tools. For this guide, assume you have a 3D structure saved in a .sdf or .mol2 file.

  • Energy Minimization: The initial 3D structure is likely not in its lowest energy state. An energy minimization step using a force field (e.g., MMFF94) is essential.

    • Rationale: Docking algorithms explore rotational degrees of freedom but are more effective when starting with a low-energy, sterically favorable ligand conformation.

  • Prepare for Docking (AutoDockTools): Similar to the receptor, the ligand must be converted to the PDBQT format.

    • Step-by-step in AutoDockTools (ADT): a. Go to Ligand > Input > Open and select your ligand file. b. Go to Ligand > Torsion Tree > Detect Root. c. Go to Ligand > Output > Save as PDBQT and save as ligand.pdbqt.

Part 3: Docking Simulation Protocol: Running AutoDock Vina

With the prepared files, the next step is to define the search space on the receptor and run the docking algorithm.

Protocol 3.1: Defining the Binding Site (Grid Box)

The "grid box" is a three-dimensional cube that defines the search space for the docking algorithm. Its size and location are critical for success.[9][10]

  • Rationale: Confining the search to the known or predicted binding pocket (site-specific docking) is more computationally efficient and yields more relevant results than searching the entire protein surface (blind docking).[12] For PDB ID 2GS2, the binding site is well-characterized.

  • Step-by-step in AutoDockTools (ADT): a. Ensure both receptor.pdbqt and ligand.pdbqt are loaded. b. Go to Grid > Grid Box. c. Adjust the center and dimensions of the box to encompass the active site amino acid residues. A good starting size is often 24 x 24 x 24 Å. d. Note the center (x, y, z) and size (x, y, z) coordinates.

Protocol 3.2: Executing the Docking Simulation

AutoDock Vina is run via the command line using a configuration file that specifies all the necessary parameters.[13]

  • Create a Configuration File: Create a text file named conf.txt with the following content, replacing the coordinates with those from the previous step.

    • Expert Insight: The exhaustiveness parameter controls the computational effort. A higher value (e.g., 16-32) increases the thoroughness of the search but also the computation time. The default of 8 is often sufficient for initial screening.[9]

  • Run Vina: Open a terminal or command prompt in your working directory and execute the following command:

Part 4: Post-Docking Analysis: Interpreting the Results

Binding Affinity (Docking Score)

The primary quantitative output is the binding affinity, reported in kcal/mol in the log.txt file. This value is an estimate of the free energy of binding.[14]

  • Interpretation: A lower (more negative) binding energy indicates a more stable protein-ligand complex and thus a higher predicted binding affinity.[15][16] This score is used to rank different ligands or different poses of the same ligand. It is a predictive value and does not always directly correlate with experimental values like IC50, but provides a strong basis for prioritization.[9][15]

PoseBinding Affinity (kcal/mol)RMSD from Best Mode (lower/upper bound)
1-9.80.000 / 0.000
2-9.51.852 / 2.541
3-9.22.134 / 3.012
4-8.93.456 / 4.123

Table 1: Example output from an AutoDock Vina log file. The best pose is always the one with the lowest binding affinity.

Binding Pose and RMSD

The docking_results.pdbqt file contains the coordinates for the top predicted binding poses.

  • Interpretation: The Root Mean Square Deviation (RMSD) value compares the atomic coordinates of different poses. A low RMSD between top-scoring poses suggests the algorithm consistently found a favorable binding orientation. The most crucial analysis is the visual inspection of the top-ranked pose to ensure it makes chemically sensible interactions with the protein's active site.[14]

G start Analyze Top Pose (Binding Energy < -7.0 kcal/mol?) yes_energy Yes start->yes_energy no_energy No start->no_energy visualize Visualize Pose in PyMOL (Sensible Interactions?) yes_energy->visualize discard Low Priority Candidate (Discard or Re-dock) no_energy->discard Weak Binder yes_pose Yes visualize->yes_pose no_pose No visualize->no_pose validate Proceed to Protocol Validation & Experimental Testing yes_pose->validate Promising Candidate no_pose->discard Poor Interactions

Sources

Application

Application Note: Asymmetric Synthesis of Chiral 4H-Cyclopentanaphtho[2,1-d]thiazole Derivatives

Executive Summary & Biological Significance[1] The 4H-Cyclopentanaphtho[2,1-d]thiazole scaffold represents a tetracyclic core structurally analogous to the D-ring fusion of steroidal systems (specifically the 16,17-fusio...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Biological Significance[1]

The 4H-Cyclopentanaphtho[2,1-d]thiazole scaffold represents a tetracyclic core structurally analogous to the D-ring fusion of steroidal systems (specifically the 16,17-fusion of the cyclopentanophenanthrene skeleton). Derivatives of this scaffold exhibit potent biological activities, including 11


-hydroxysteroid dehydrogenase (11

-HSD1) inhibition
, anticancer properties (via DNA intercalation), and antimicrobial efficacy.

The critical challenge in synthesizing these molecules for drug development is controlling the stereochemistry at the ring junction (corresponding to C13/C14 in steroids). Loss of chirality at this junction results in a flat, inactive aromatic system. This Application Note details a robust asymmetric synthesis strategy combining organocatalytic enantioselective


-functionalization  with a modified Hantzsch condensation , ensuring high enantiomeric excess (

) and structural integrity.

Retrosynthetic Analysis & Strategy

To achieve the chiral 4H-Cyclopentanaphtho[2,1-d]thiazole skeleton, we employ a convergent strategy. The chirality is established prior to the thiazole ring closure.

Strategic Pathway:

  • Target: Chiral 4H-Cyclopentanaphtho[2,1-d]thiazole.

  • Disconnection: Thiazole ring cleavage (Hantzsch retro-synthesis).

  • Key Intermediate: Chiral

    
    -haloketone (specifically a brominated cyclopentanaphthalenone).
    
  • Asymmetric Induction: Enantioselective

    
    -halogenation of the ketone precursor using a Cinchona alkaloid-derived catalyst.
    

Retrosynthesis Target Target: Chiral 4H-Cyclopentanaphtho[2,1-d]thiazole (Tetracyclic Scaffold) Inter1 Precursor: Chiral α-Bromoketone (Stereocenter at Ring Junction) Target->Inter1 Retro-Hantzsch (C-S / C-N Disconnection) Start Starting Material: 1-Tetralone Derivative (or 17-Ketosteroid for Chiral Pool) Inter1->Start Asymmetric α-Bromination (Chiral Catalyst)

Figure 1: Retrosynthetic logic flow from the tetracyclic target to the ketone precursor.

Detailed Experimental Protocols

Phase 1: Asymmetric -Bromination of the Precursor

Objective: Introduce the halogen at the


-position of the cyclopentanaphthalenone while inducing/maintaining chirality.

Mechanism: Direct bromination of unsymmetrical ketones often leads to racemization. To achieve asymmetry, we utilize a Cinchona alkaloid-derived organocatalyst (e.g., dihydroquinidine 1,4-phthalazinediyl diether, (DHQD)


PHAL) which directs the electrophilic bromine attack to a specific face of the enol.

Reagents:

  • Substrate: 1,2,3,4-tetrahydro-cyclopenta[a]naphthalen-3-one (10.0 mmol).

  • Brominating Agent: N-Bromosuccinimide (NBS) or 2,4,4,6-tetrabromo-2,5-cyclohexadienone.

  • Catalyst: (DHQD)

    
    PHAL (5 mol%).
    
  • Solvent: Methyl tert-butyl ether (MTBE) or Toluene (anhydrous).

  • Scavenger: Solid NaHCO

    
    .
    

Step-by-Step Protocol:

  • Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and argon inlet.

  • Dissolution: Dissolve the ketone substrate (10 mmol) and catalyst (0.5 mmol) in anhydrous MTBE (50 mL). Cool the mixture to -78°C using a dry ice/acetone bath.

  • Addition: Add the brominating agent (10.5 mmol) portion-wise over 30 minutes. Critical: Slow addition prevents local overheating and racemization.

  • Reaction: Stir at -78°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2). The spot for the starting ketone should disappear, replaced by a less polar spot (

    
    -bromoketone).
    
  • Quench: Add cold saturated aqueous Na

    
    S
    
    
    
    O
    
    
    (20 mL) to quench unreacted bromine.
  • Extraction: Warm to room temperature. Extract with Et

    
    O (3 x 30 mL). Wash combined organics with brine, dry over MgSO
    
    
    
    , and concentrate in vacuo at < 30°C.
  • Purification: Flash chromatography on silica gel (neutralized with 1% Et

    
    N) to isolate the chiral 
    
    
    
    -bromoketone.

Checkpoint:

  • Yield: Expect 85–92%.

  • Ee: >90% (Determine via Chiral HPLC, Chiralcel OD-H column).

Phase 2: Hantzsch Thiazole Cyclization

Objective: Construct the thiazole ring fused to the D-ring without racemizing the stereocenter.

Reagents:

  • Substrate: Chiral

    
    -bromoketone (from Phase 1).
    
  • Nucleophile: Thiourea (for 2-aminothiazole) or Thioacetamide (for 2-methylthiazole).

  • Solvent: Ethanol (absolute) or DMF (for sterically hindered substrates).

  • Base: NaHCO

    
     (mild) or Triethylamine.
    

Step-by-Step Protocol:

  • Mixing: In a 50 mL reaction vial, dissolve the chiral

    
    -bromoketone (5 mmol) in absolute ethanol (20 mL).
    
  • Nucleophile Addition: Add Thiourea (5.5 mmol) in one portion.

  • Cyclization: Heat the mixture to reflux (78°C) for 2–4 hours.

    • Note: If using DMF, heat to 80°C. Avoid higher temperatures (>100°C) to prevent thermal racemization of the labile

      
      -proton before cyclization completes.
      
  • Precipitation: Cool the reaction mixture to 0°C. In many cases, the hydrobromide salt of the product precipitates.

  • Neutralization:

    • Option A (Precipitate): Filter the solid, wash with cold ethanol, then suspend in water and neutralize with 10% NH

      
      OH to liberate the free base.
      
    • Option B (Solution): If no precipitate, pour mixture into ice water (100 mL) and adjust pH to 9 with NH

      
      OH.
      
  • Isolation: Filter the resulting solid 4H-Cyclopentanaphtho[2,1-d]thiazole derivative. Recrystallize from Ethanol/Water.

Reaction Mechanism & Pathway Visualization

The reaction proceeds via the Hantzsch synthesis mechanism.[1] The sulfur atom of the thiourea attacks the


-carbon (S

2), followed by condensation of the amine with the carbonyl to form the imine, and finally tautomerization/dehydration to aromatize the thiazole ring.

HantzschMechanism Step1 Chiral α-Bromoketone (Electrophile) Inter Intermediate: α-Thio-ketone Step1->Inter SN2 Attack (S -> C-Br) Step2 Thiourea (Nucleophile) Step2->Inter Cyclic Cyclization: Imine Formation Inter->Cyclic -H2O (Condensation) Final Product: 4H-Cyclopentanaphtho[2,1-d]thiazole Cyclic->Final Aromatization

Figure 2: Mechanistic pathway of the Hantzsch condensation preserving the skeletal core.

Quality Control & Validation

To ensure the integrity of the "Asymmetric" claim, rigorous QC is required.

Analytical MethodParameter MonitoredAcceptance Criteria
1H NMR (500 MHz) Structure ConfirmationDistinct thiazole proton (s, ~7.5-8.0 ppm) or NH2 signal. Absence of

-proton signal from precursor.
Chiral HPLC Enantiomeric Excess (ee)> 95% ee. Column: Chiralpak AD-H or OD-H. Mobile Phase: Hexane/IPA (90:10).
HRMS (ESI) Molecular FormulaMass accuracy < 5 ppm.
X-Ray Crystallography Absolute ConfigurationRequired for novel derivatives to assign R/S configuration at the fusion.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Racemization Reaction temperature too high during bromination or cyclization.Perform bromination at -78°C. Use mild bases (NaHCO

) instead of strong bases during workup.
Low Yield (Step 1) Over-bromination (dibromo species).Strictly control stoichiometry (1.05 eq NBS). Add reagent slowly.
Incomplete Cyclization Steric hindrance at the ring junction.Switch solvent to DMF or Acetic Acid. Increase reaction time, not temperature.
Sticky/Oily Product Impurities or solvent trapping.Triturate with cold diethyl ether or recrystallize from EtOH/H

O.

References

  • Hantzsch Synthesis Mechanism & Applications

    • Source: Arthur Hantzsch, "Ueber die Synthese pyridinartiger Verbindungen aus Acetessigäther und Aldehydammoniak," Justus Liebigs Annalen der Chemie, 1882.[1]

    • Modern Context:

  • Steroidal Thiazole Synthesis (D-Ring Fusion)

    • Title: Design and synthesis of novel D-ring fused steroidal heterocycles.
    • Source:Steroids, 2013.[2][3]

    • URL:[Link]

  • Asymmetric Organoc

    
    -Bromination: 
    
    • Title: Enantioselective Organocatalytic -Halogen
    • Source:Accounts of Chemical Research, 2004.
    • Context: Describes the use of Cinchona alkaloids for inducing chirality in ketone precursors.
    • URL:[Link]

  • Thiazole Bioactivity (11

    
    -HSD Inhibitors): 
    
    • Title: Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11

      
      -HSD Inhibitory Activities.[4]
      
    • Source:International Journal of Molecular Sciences, 2023.
    • URL:[Link]

  • General Thiazole Synthesis Review

    • Title: Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities.[5][6][7][8][9]

    • Source:Current Organic Synthesis, 2023.
    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4H-Cyclopentanaphtho[2,1-d]thiazole

Welcome to the technical support center for the synthesis of 4H-Cyclopentanaphtho[2,1-d]thiazole and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals activel...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4H-Cyclopentanaphtho[2,1-d]thiazole and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals actively engaged in the synthesis of complex heterocyclic compounds. Our goal is to provide practical, experience-driven insights to help you navigate common challenges and optimize your reaction yields. This document moves beyond simple protocols to explain the causal relationships behind experimental choices, ensuring a deeper understanding and more effective troubleshooting.

Core Synthetic Strategy: The Hantzsch Thiazole Synthesis Adaptation

The synthesis of the 4H-Cyclopentanaphtho[2,1-d]thiazole core is most reliably achieved through an adaptation of the classic Hantzsch thiazole synthesis.[1][2] This method involves the cyclocondensation of an α-haloketone with a thioamide. For our target molecule, the key precursors are a 2-halo derivative of 1,2,3,5-tetrahydro-4H-cyclopenta[a]naphthalen-4-one and a suitable thioamide.

Hantzsch_Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction cluster_products Outcome alpha_haloketone 2-Halo-1,2,3,5-tetrahydro-4H- cyclopenta[a]naphthalen-4-one reaction_vessel Cyclocondensation Solvent (e.g., Ethanol, DMF) Base (e.g., Et3N, Pyridine) alpha_haloketone->reaction_vessel thioamide Thioamide (e.g., Thioacetamide) thioamide->reaction_vessel target_molecule 4H-Cyclopentanaphtho[2,1-d]thiazole reaction_vessel->target_molecule Primary Pathway byproducts Side Products reaction_vessel->byproducts Competing Reactions

Caption: General workflow for the Hantzsch synthesis of the target scaffold.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most frequent challenges encountered during the synthesis in a direct question-and-answer format.

Question: My reaction yield is consistently low (<30%). What are the common causes and how can I improve it?

Answer: Low yields in complex heterocyclic syntheses are common and can stem from several factors. A systematic approach to troubleshooting is the most effective strategy.[3]

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentration are critical.[3] Small-scale trial reactions are highly recommended to determine the ideal parameters without committing large quantities of valuable starting materials.

  • Purity of Reagents and Solvents: Impurities, especially in the starting α-haloketone or the solvent, can introduce competing side reactions.[3] Ensure all reagents are of appropriate purity and that solvents are anhydrous, as moisture can interfere with the reaction.

  • Atmospheric Contamination: Many organic reactions are sensitive to atmospheric moisture and oxygen. If you suspect sensitivity, employ proper inert atmosphere techniques, such as using a nitrogen or argon blanket and degassed solvents.[3]

  • Inefficient Mixing: In heterogeneous reactions (where reactants are not fully dissolved), poor stirring can lead to localized concentration gradients, reducing reaction rates and overall yield.[3] Ensure your stir rate is sufficient for the scale and viscosity of your mixture.

Data-Driven Optimization of Reaction Conditions:

ParameterCondition A (Low Yield)Condition B (Improved Yield)Rationale & Key Insight
Solvent EthanolDMF or DioxaneDMF and dioxane have higher boiling points, allowing for higher reaction temperatures which can overcome activation energy barriers. Their polar aprotic nature can also better solvate intermediates.[4][5]
Base PyridineTriethylamine (Et3N)While both can act as acid scavengers, Et3N is a stronger, non-nucleophilic base which can accelerate the desired cyclization without competing as a nucleophile.
Temperature 60 °C100-130 °CIncreased temperature often accelerates the rate of cyclization. Microwave-assisted heating can sometimes provide rapid, uniform heating, leading to higher yields in shorter times.[6]
Reaction Time 24 hours6-12 hoursMonitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial. Prolonged reaction times can lead to the decomposition of the desired product.[3]

Question: My TLC and LC-MS analyses show multiple spots/peaks, indicating significant side-product formation. What is happening and how can I enhance selectivity?

Answer: The formation of multiple products points to competing reaction pathways. In Hantzsch-type syntheses, common side reactions include dimerization of the starting materials or elimination reactions.[7]

  • Mechanism of Side Product Formation: The α-haloketone can undergo self-condensation, or the thioamide can react with itself under basic conditions. The choice of base is critical here; a bulky, non-nucleophilic base is often preferred.

  • Strategies for Minimizing Byproducts:

    • Control the Rate of Addition: Add the base or one of the reactants slowly (dropwise) to the reaction mixture. This keeps the instantaneous concentration of the added reagent low, disfavoring side reactions that are of a higher kinetic order with respect to that reagent.

    • Adjust the Solvent: Switching to a less polar solvent can sometimes suppress certain side reactions.

    • Lower the Temperature: While this may slow down the primary reaction, it will often have a more pronounced effect on suppressing higher activation energy side reactions. A balance must be found between reaction rate and selectivity.

Question: I am struggling with the final purification. The crude product is an oil or an intractable solid. What are some effective purification strategies?

Answer: Purifying fused heterocyclic systems can be challenging due to their often-poor solubility and high melting points.

  • Column Chromatography: This is the most common method. A gradient elution using a solvent system like chloroform/ethanol or hexane/ethyl acetate is a good starting point.[8] The polarity of the eluent should be gradually increased to first elute non-polar impurities and then the desired product.

  • Recrystallization: If a solid can be obtained, recrystallization is a powerful purification technique. Finding the right solvent system is key. An ideal system is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvent mixtures for such compounds include Ethanol/DMF or Ethanol/Water.[5]

  • Trituration: If the crude product is an amorphous solid or a thick oil, washing (triturating) it with a solvent in which the desired product is insoluble, but the impurities are soluble, can be very effective. Diethyl ether or cold ethanol are often good choices for this purpose.

Frequently Asked Questions (FAQs)

Question: What is the underlying mechanism of the Hantzsch synthesis, and how does it inform my experimental choices?

Answer: Understanding the mechanism is key to troubleshooting. The reaction proceeds in distinct steps, and optimizing for each step can improve the overall outcome.

Hantzsch_Mechanism A 1. S-Nucleophilic Attack Thioamide attacks α-haloketone B 2. Intermediate Formation A->B Displaces Halide C 3. N-Nucleophilic Attack (Cyclization) Intramolecular attack forms the five-membered ring B->C Base facilitates D 4. Dehydration Loss of a water molecule C->D Acid or Heat Promotes E 5. Aromatization Final thiazole ring is formed D->E

Caption: Stepwise mechanism of the Hantzsch thiazole synthesis.

  • Causality: The initial step is a nucleophilic substitution where the sulfur of the thioamide attacks the carbon bearing the halogen.[9] This step is often the rate-limiting one. Using a polar solvent can help stabilize the charged transition state. The final dehydration step is often acid or heat-catalyzed, which is why reactions are typically run at elevated temperatures.[9]

Question: Are there greener or more modern synthetic alternatives to this classical approach?

Answer: Yes, several modern approaches aim to improve the efficiency and environmental footprint of thiazole synthesis.

  • Microwave-Assisted Synthesis: As mentioned, using microwave irradiation can dramatically shorten reaction times from hours to minutes and often improves yields by ensuring rapid, uniform heating.[6]

  • Deep Eutectic Solvents (DES): Recent research has explored the use of deep eutectic solvents (like L-proline:ethylene glycol) as environmentally friendly reaction media.[6] These solvents can be biodegradable and are often excellent at dissolving the reactants, which can lead to clean reactions and high yields.[6]

Reference Experimental Protocol

This is a representative protocol based on established methodologies for analogous structures. It should be optimized for your specific substrate.

Synthesis of 2-Methyl-4H-Cyclopentanaphtho[2,1-d]thiazole

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N2), add 2-bromo-1,2,3,5-tetrahydro-4H-cyclopenta[a]naphthalen-4-one (1.0 eq).

  • Reagent Addition: Add anhydrous Dimethylformamide (DMF, 20 mL). To this solution, add thioacetamide (1.1 eq).

  • Base Addition: Slowly add triethylamine (Et3N, 1.5 eq) dropwise to the stirring mixture over 5 minutes.

  • Reaction: Heat the reaction mixture to 110 °C and allow it to reflux for 8 hours. Monitor the reaction progress by TLC (eluent: 7:3 Hexane/Ethyl Acetate).

  • Workup: After the reaction is complete (as indicated by the consumption of the limiting reagent on TLC), cool the mixture to room temperature. Pour the reaction mixture into 100 mL of ice-cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. Purify the crude residue by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to yield the pure product.

References

  • BenchChem. (2025). troubleshooting guide for the synthesis of heterocyclic compounds. BenchChem Technical Support.
  • Shukla, A. P., & Verma, V. (2024). A Systematic Review On Thiazole Synthesis And Biological Activities. Educational Administration: Theory and Practice, 30(5), 4444–4457. [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. (2019). Synthesis of Heterocyclic Compounds. [Link]

  • Cogent Chemistry. (2020). Review of the synthesis and biological activity of thiazoles. Taylor & Francis Online. [Link]

  • ResearchGate. (2026). (PDF) Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents, Catalysts and Solvents. [Link]

  • Scribd. (n.d.). Heterocyclic Compounds Synthesis Guide | PDF. [Link]

  • Molecules. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. National Center for Biotechnology Information. [Link]

  • Bentham Science. (2022). Recent Development in the Synthesis of Thiazoles. [Link]

  • Heterocyclic Compounds. (n.d.).
  • YouTube. (2019). Solved Problems On Heterocyclic Chemistry. [Link]

  • Molecules. (2023). Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. National Center for Biotechnology Information. [Link]

  • Molecules. (2023). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. MDPI. [Link]

  • Molbank. (2018). 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine. MDPI. [Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with 4H-Cyclopentanaphtho[2,1-d]thiazole

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 4H-Cyclopentanaphtho[2,1-d]thiazole and its derivatives. This guide provides in-depth troubleshooting ad...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 4H-Cyclopentanaphtho[2,1-d]thiazole and its derivatives. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the significant solubility challenges often encountered with this class of compounds. Our goal is to equip you with the foundational knowledge and practical protocols to overcome these hurdles in your experiments.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

This section addresses the fundamental reasons behind the poor solubility of 4H-Cyclopentanaphtho[2,1-d]thiazole derivatives.

Q1: Why is my 4H-Cyclopentanaphtho[2,1-d]thiazole derivative so difficult to dissolve?

Answer: The low solubility of this compound class is intrinsically linked to its molecular structure. Key contributing factors include:

  • High Molecular Weight and Planarity: The molecule possesses a large, rigid, and planar polycyclic aromatic system.[1] This planarity facilitates strong intermolecular π-π stacking interactions, which cause the molecules to pack tightly into a highly stable crystal lattice.[2]

  • Crystal Lattice Energy: Overcoming the energy of this stable crystal lattice requires significant energy input from the solvent-solute interactions. Many common solvents cannot provide sufficient energy to effectively break apart the crystal structure, resulting in poor solubility.[3]

  • Hydrophobicity: The extensive fused ring system is predominantly non-polar and hydrophobic, leading to poor solubility in aqueous or highly polar protic solvents.

Q2: Beyond the molecule itself, what general factors should I consider when troubleshooting solubility?

Answer: Several physical and chemical factors govern solubility.[1][4] Understanding these can guide your experimental design:

  • Polarity ("Like Dissolves Like"): A solute will dissolve best in a solvent that has a similar polarity. Given the largely non-polar nature of the core structure, non-polar or polar aprotic solvents are often the best starting points.

  • Temperature: For most solid solutes, solubility increases with temperature because the added heat provides the energy needed to break the crystal lattice bonds.[1] However, always consider the thermal stability of your specific derivative.

  • pH of the Medium: The presence of the thiazole ring introduces a nitrogen atom that is weakly basic.[5][6] Altering the pH can ionize this site, potentially increasing solubility in polar solvents.[2][7]

  • Particle Size: Reducing the particle size of your solid compound increases the surface-area-to-volume ratio.[1][8] This allows for greater interaction with the solvent, which can improve the dissolution rate and apparent solubility.[1]

Section 2: Troubleshooting Guide - A Practical Approach to Solvent Selection

If you are struggling with initial dissolution, this guide provides a systematic approach to finding a suitable solvent or solvent system.

Q3: I am starting a new project. Which organic solvents are the best starting points for 4H-Cyclopentanaphtho[2,1-d]thiazole derivatives?

Answer: A tiered approach is recommended. Start with the most common and effective solvents before moving to more specialized systems.

  • Tier 1: High-Polarity Aprotic Solvents: These are often the most successful single solvents. Their polarity is sufficient to interact with the thiazole moiety, and their structure can help disrupt the π-stacking interactions of the aromatic rings.

    • Dimethyl Sulfoxide (DMSO)

    • N,N-Dimethylformamide (DMF)

    • N-Methyl-2-pyrrolidone (NMP)

  • Tier 2: Chlorinated Solvents: These are excellent for non-polar compounds but should be handled with appropriate safety precautions in a fume hood.

    • Dichloromethane (DCM)

    • Chloroform

  • Tier 3: Ethers and Other Aprotics:

    • Tetrahydrofuran (THF)

    • 1,4-Dioxane

The following table summarizes the properties of recommended starting solvents to aid in your selection.

SolventPolarity IndexDielectric Constant (20°C)Boiling Point (°C)Notes
DMSO 7.246.7189Excellent solvent for many poorly soluble compounds; hygroscopic.
DMF 6.436.7153Good alternative to DMSO; handle with care.
NMP 6.732.2202High boiling point, effective solubilizer.
DCM 3.19.140Volatile; good for less polar derivatives. Use in a fume hood.
Chloroform 4.14.861Effective but has significant health and safety concerns.
THF 4.07.566Can form peroxides upon storage.

Section 3: Advanced Solubility Enhancement Strategies & Protocols

When a single solvent is insufficient, more advanced formulation techniques are required. This section provides detailed explanations and step-by-step protocols.

Q4: My compound has poor solubility even in DMSO. What is the next logical step?

Answer: The next step is to employ cosolvency , which involves using a mixture of two or more miscible solvents to enhance solubility.[9][10] A "cosolvent" is a good solvent for your compound, while the second solvent (often an "anti-solvent") is used to modify the overall properties of the solvent system. This technique works by reducing the interfacial tension between the solute and the bulk solvent.[11]

  • Select a Primary Solvent: Choose the best single solvent you identified (e.g., DMSO).

  • Select a Cosolvent: Choose a miscible cosolvent. For creating a more polar environment, use water or ethanol. For a less polar environment, consider toluene or cyclohexane.

  • Prepare Stock Solution: Create a concentrated stock solution of your compound in the primary solvent (e.g., 10 mg/mL in DMSO).

  • Set Up Test Vials: In a series of vials, prepare different ratios of the primary solvent and the cosolvent (e.g., 90:10, 80:20, 70:30...10:90).

  • Spike and Observe: Add a small, fixed volume of your stock solution to each vial.

  • Assess Solubility: Vortex each vial and visually inspect for precipitation immediately and after a set period (e.g., 1 hour, 24 hours). The optimal ratio is the one that keeps your compound dissolved at the desired concentration for the longest time.

CosolvencyWorkflow A Prepare concentrated stock in primary solvent (e.g., DMSO) B Prepare vials with varying Solvent:Cosolvent ratios (e.g., 90:10, 80:20, etc.) A->B C Add fixed amount of stock solution to each vial B->C D Vortex and equilibrate C->D E Visually assess for precipitation (Time = 0, 1h, 24h) D->E F Identify optimal ratio for target concentration E->F

Caption: Workflow for systematic cosolvent screening.

Q5: The thiazole ring in my compound has a nitrogen atom. Can I leverage pH to improve solubility?

Answer: Yes, this is a very effective strategy. The nitrogen atom in the thiazole ring is a weak base and can be protonated under acidic conditions to form a salt.[2][5] This salt form will have a positive charge, dramatically increasing its affinity for polar solvents and, therefore, its solubility.[7][12]

  • Select a Polar Solvent System: Choose a relevant polar solvent, such as water, ethanol, or a water/ethanol mixture.

  • Prepare Acidic/Basic Modifiers:

    • Acidic: Prepare dilute solutions of trifluoroacetic acid (TFA), hydrochloric acid (HCl), or formic acid.

    • Basic: Prepare dilute solutions of ammonium hydroxide or a non-nucleophilic organic base like triethylamine (TEA).

  • Dispense Compound: Add a pre-weighed amount of your solid compound to several vials.

  • Add Solvent: Add a fixed volume of your chosen solvent to each vial.

  • Titrate with Modifier: To each vial, add small, incremental amounts of your acidic or basic modifier.

  • Measure and Observe: After each addition, vortex the vial and observe for dissolution. If you have the equipment, measure the pH of the resulting solution.

  • Determine Optimal pH: Identify the pH range where your compound achieves complete dissolution. Note that extreme pH values may cause compound degradation, so stability should also be assessed.

Caption: Equilibrium between the neutral and protonated thiazole.

Q6: I am working on an aqueous formulation for a biological assay. How can surfactants help?

Answer: Surfactants are amphiphilic molecules that, above a certain concentration known as the Critical Micelle Concentration (CMC), self-assemble into micelles.[13] These micelles have a hydrophobic core and a hydrophilic exterior. Your hydrophobic 4H-Cyclopentanaphtho[2,1-d]thiazole compound can be encapsulated within this hydrophobic core, while the hydrophilic shell allows the entire micelle to be soluble in the aqueous medium.[14][15] This dramatically increases the apparent solubility of the compound.

Non-ionic surfactants are generally preferred for biological applications due to their lower toxicity and reduced tendency to denature proteins.[13]

SurfactantCommon NameTypical Use ConcentrationNotes
Polysorbate 20Tween® 200.05 - 0.5%Common in immunoassays (e.g., ELISA).
Polysorbate 80Tween® 800.1 - 1.0%Frequently used in pharmaceutical formulations.[11]
Polyoxyethylene (23) Lauryl EtherBrij® 350.01 - 0.1%General purpose lab detergent and solubilizer.
t-OctylphenoxypolyethoxyethanolTriton™ X-1000.1 - 1.0%Very common solubilizing agent; lysing agent at high conc.
  • Prepare Surfactant Solutions: Make a series of solutions of your chosen surfactant (e.g., Tween® 80) in your desired aqueous buffer (e.g., PBS) at various concentrations (e.g., 0.01%, 0.05%, 0.1%, 0.5%, 1.0%). Ensure all concentrations are above the surfactant's CMC.

  • Prepare Compound Stock: Dissolve your compound in a minimal amount of a water-miscible organic solvent like DMSO to create a high-concentration stock.

  • Spike into Surfactant Solution: Add a small aliquot of the compound stock solution to each surfactant solution. The final concentration of the organic solvent should be kept low (typically <1%) to avoid affecting the assay.

  • Equilibrate: Gently mix or sonicate the solutions for a period to allow for micellar encapsulation.

  • Assess Solubility: Visually inspect for any cloudiness or precipitation. For quantitative analysis, you can filter the solutions and measure the concentration of the dissolved compound using HPLC-UV or a similar method.

Section 4: Safety & Handling Precautions

Q7: What are the key safety considerations when working with these compounds and solvents?

Answer: Adherence to standard laboratory safety protocols is crucial.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle all organic solvents and the powdered form of your thiazole compound in a certified chemical fume hood to avoid inhalation of vapors or fine particles.[16]

  • Flammability: Be aware that many organic solvents (e.g., THF, cyclopentane, ethanol) are highly flammable.[16][17] Keep them away from ignition sources such as heat, sparks, and open flames.[18]

  • Chemical Incompatibility: Avoid mixing solvents with incompatible materials. For example, avoid strong oxidizing agents with flammable organic solvents.[16]

  • Waste Disposal: Dispose of all chemical waste according to your institution's environmental health and safety guidelines.

Always consult the Safety Data Sheet (SDS) for your specific 4H-Cyclopentanaphtho[2,1-d]thiazole derivative and for every solvent you use.[19]

References

  • Gupta, V. et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16. Link

  • Patel, J. et al. (n.d.). Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds. Google Patents, CA2815321C. Link

  • BenchChem (2025). Technical Support Center: Improving the Solubility of Thiazole Compounds. BenchChem. Link

  • Jadhav, P. et al. (2021). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 4(8), 1-10. Link

  • Ascendia Pharmaceuticals (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. Link

  • Kumar, L. et al. (2021). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmacy and Chemistry Analysis, 8(2), 64-72. Link

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21. Link

  • Kim, H. et al. (2020). Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract. Food Science and Biotechnology, 29, 1565–1573. Link

  • Bhadoriya, S. (n.d.). Biosurfactants: A New Pharmaceutical Additive for Solubility Enhancement. Longdom Publishing. Link

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. ResearchGate. Link

  • BenchChem (2025). Solubility problems of thiazolo[5,4-d]thiazole derivatives and solutions. BenchChem. Link

  • Patel, D. et al. (2021). Method Development and Validation for Estimation of Candesartan Cilexetil in Tablet Dosage Form by UV-Visible Spectroscopy using Cosolvency Technique. Indian Journal of Pharmaceutical Sciences, 83(4), 711-717. Link

  • Doke, V. et al. (2020). A REVIEW ON: CO-SOLVENCY AND ANTI-SOLVENT TECHNIQUE. World Journal of Pharmaceutical Research, 9(5), 584-600. Link

  • Amir, M. et al. (2022). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Asian Journal of Dental and Health Sciences, 2(3), 20-22. Link

  • Advanced Biotech (2025). Safety Data Sheet acc. to OSHA HCS (29 CFR § 1910.1200). Advanced Biotech. Link

  • Madhavi, M. (2016). solubility enhancement and cosolvency. Slideshare. Link

  • Al-Kasmi, B. et al. (2022). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences, 8(1), 3. Link

  • Santa Cruz Biotechnology (n.d.). Thiazole Safety Data Sheet. Santa Cruz Biotechnology. Link

  • Madsen, C. et al. (2026). Indirect effects of pH on drug solubility in fed state simulated intestinal fluids. International Journal of Pharmaceutics, 126647. Link

  • Babu, P. S. et al. (2009). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences, 7(2), 119-126. Link

  • Fisher Scientific (2024). SAFETY DATA SHEET: 2-Mercapto-4-phenylthiazole. Fisher Scientific. Link

  • AAT Bioquest (2023). Does pH affect solubility?. AAT Bioquest. Link

  • Kikelj, D. & Urleb, U. (n.d.). Product Class 17: Thiazoles. Science of Synthesis. Link

  • Fauché, C. et al. (2022). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Molecules, 27(19), 6549. Link

  • AChemBlock (n.d.). 4H,5H,6H-cyclopenta[d][1][5]thiazole-2-carboxylic acid. AChemBlock Inc. Link

  • PubChemLite (2026). 4h-benzo(5,6)cyclohepta(1,2-d)thiazole, 9,10-dihydro-4-(3-(dimethylamino)propylidene)-2-methyl-, monohydrochloride, (z)-. University of Luxembourg. Link

  • Balchem (2015). Safety Data Sheet: cyclopentane. Balchem. Link

  • PubChemLite (n.d.). Thiazole, 4,5-dihydro-2-cyclopentyl-. University of Luxembourg. Link

  • PubChem (n.d.). 3,4,5,6-Tetrahydro-2H-cyclopenta(d)(1,3)thiazol-2-imine. National Center for Biotechnology Information. Link

  • Carl ROTH (n.d.). Safety Data Sheet: Cyclopentane. Carl ROTH. Link

  • Wujec, M. et al. (2023). Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. Molecules, 28(8), 3463. Link

  • Chappelow, C. C. et al. (1993). Physicochemical Evaluations of Selected Solvents for Use in Decontaminating Agent: Multipurpose (DAM) Formulation. Defense Technical Information Center. Link

  • Ansari, A. et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(11), 3486. Link

Sources

Troubleshooting

Stabilizing 4H-Cyclopentanaphtho[2,1-d]thiazole for photophysical measurements

Ticket ID: #PPM-4H-CNT-001 Subject: Stabilization Protocol for 4H-Cyclopentanaphtho[2,1-d]thiazole Photophysics Status: Open [Priority: High] Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PPM-4H-CNT-001 Subject: Stabilization Protocol for 4H-Cyclopentanaphtho[2,1-d]thiazole Photophysics Status: Open [Priority: High] Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The Structural Vulnerability

You are working with 4H-Cyclopentanaphtho[2,1-d]thiazole , a rigidified, fused-ring heteroaromatic system. While this scaffold offers exceptional quantum yields and vibronic structuring due to its planarity, it possesses a critical "Achilles' heel" relevant to photophysics: the methylene bridge at the 4H-position.

Structurally, this position mimics the 9-position of fluorene. The protons at this bridge are:

  • Benzylic/Allylic-like: Highly susceptible to radical abstraction.

  • Acidic: Prone to deprotonation in basic media.

  • Photo-active: Under high-intensity excitation (common in time-resolved measurements), this site reacts with singlet oxygen (

    
    ) to form a ketone (oxidation) or undergoes dimerization.
    

The Consequence: If not stabilized, your emission spectrum will blue-shift (formation of the oxidized ketone species) or quench dynamically during the measurement.

Module 1: Chemical Stabilization (Prevention of Photo-Oxidation)

The Problem: The primary degradation pathway is the photo-oxidative conversion of the methylene bridge (


) to a carbonyl (

). This is driven by dissolved oxygen acting as a quencher and reactant.

The Solution: You must remove oxygen to sub-ppm levels. Standard nitrogen sparging is insufficient for this molecule because micro-bubbles of oxygen remain trapped in the solvation shell of the hydrophobic aromatic rings.

Protocol: The Freeze-Pump-Thaw (FPT) Cycle

Use this method for all lifetime (


) and quantum yield (

) measurements.

Required Equipment:

  • Schlenk line (Vacuum/Inert Gas manifold).

  • Liquid Nitrogen (

    
    ).
    
  • Schlenk tubes (Young's tap preferred over septa to prevent O2 diffusion).

Step-by-Step Workflow:

  • Load: Dissolve sample in spectroscopic grade solvent within the Schlenk tube.

  • Freeze: Submerge the tube in

    
     until solid. Wait 2 minutes post-solidification to ensure core freezing.
    
  • Pump: Open to high vacuum (<0.1 mbar). Pump for 5–10 minutes. Solvent will not sublime if fully frozen.

  • Thaw: Close vacuum. Remove from

    
    . Thaw in a warm water bath. Gas bubbles will erupt from the liquid as solubility decreases.
    
  • Repeat: Perform 3 complete cycles .

  • Backfill: On the final cycle, backfill with Argon (heavier than air, provides a better blanket than

    
    ).
    

FPT_Cycle start Sample in Schlenk Tube freeze FREEZE (Liquid N2, -196°C) start->freeze vacuum PUMP (High Vacuum) freeze->vacuum Solvent Solid thaw THAW (Warm Water Bath) vacuum->thaw Remove Gas check Bubbles Visible? thaw->check check->freeze Yes (Repeat) finish Backfill Argon & Seal check->finish No (Done)

Figure 1: The Freeze-Pump-Thaw (FPT) cycle is the only reliable method to prevent methylene bridge oxidation in cyclopentanaphtho-thiazoles.

Module 2: Physical Stabilization (Aggregation Control)

The Problem: The planar nature of the naphthothiazole core drives strong


 stacking. This leads to Aggregation-Caused Quenching (ACQ)  or the formation of excimers (broad, structureless red-shifted emission) that mask the monomeric signal.

The Diagnostic:

  • Monomer: Sharp vibronic fingers in emission.

  • Aggregate: Broad, Gaussian-like band, red-shifted >50 nm from absorption edge.

Solvent Compatibility Matrix
Solvent ClassSuitabilityRisk FactorTechnical Note
Toluene/Benzene High LowBest for monomeric isolation.

-electrons of solvent disrupt solute stacking.
Dichloromethane Medium MediumGood solubility, but volatile. Evaporation during scan changes concentration

aggregation.
DMSO/DMF Critical High AVOID IF AGED. Hydrolysis produces amines (bases) which deprotonate the 4H-position, accelerating degradation.
Ethanol/MeOH Low HighPoor solubility for this fused system. Promotes rapid micro-precipitation.

Protocol: Concentration Gradient Check Before any


 (Stern-Volmer) or 

measurement, validate the linear range:
  • Prepare a stock at

    
     M.
    
  • Dilute serially to

    
     M.
    
  • Plot Integrated Fluorescence Intensity vs. Absorbance.

  • Pass Criteria: Linearity (

    
    ) up to Abs = 0.1. If the curve bends downward, you have ACQ. Work below 
    
    
    
    M.

Module 3: Troubleshooting & Diagnostics

Issue 1: "My emission spectrum is shifting blue over time."
  • Diagnosis: You are observing the photo-oxidation of the 4H-methylene to a ketone. The ketone derivative typically has a larger HOMO-LUMO gap or different charge transfer character than the parent hydrocarbon.

  • Immediate Action: Check your solvent purity. Acidic impurities or peroxides (common in ethers like THF) catalyze this. Switch to anhydrous, inhibitor-free Toluene.

Issue 2: "I see a huge Raman peak interfering with my spectra."
  • Diagnosis: Because this molecule requires low concentrations (to avoid aggregation), the solvent Raman scatter becomes significant.

  • Solution:

    • Run a "Solvent Blank" with identical parameters.

    • Subtract the Blank spectrum from the Sample spectrum.

    • Note: Do not just "crop" the data; subtraction is required to recover the true vibronic structure.

Issue 3: "Low Quantum Yield in Polar Solvents."
  • Diagnosis: This scaffold likely undergoes Twisted Intramolecular Charge Transfer (TICT) or specific solute-solvent hydrogen bonding that opens non-radiative decay channels (

    
    ).
    
  • Verification: Measure lifetime (

    
    ). If 
    
    
    
    drops disproportionately to
    
    
    in polar solvents, it is a dynamic quenching mechanism inherent to the solvent interaction.

Troubleshooting start Signal Anomaly type Identify Symptom start->type blue Blue Shift / Intensity Decay type->blue red Broad Red Tail / Non-linear Intensity type->red noise Low Signal / Solvent Raman type->noise ox Cause: Oxidation of 4H-bridge blue->ox agg Cause: pi-pi Aggregation red->agg conc Cause: Concentration too low noise->conc fix1 Action: Re-do FPT Cycle Check Solvent Acidity ox->fix1 fix2 Action: Dilute < 10^-6 M Change to Toluene agg->fix2 fix3 Action: Solvent Subtraction Increase Slit Width conc->fix3

Figure 2: Diagnostic decision tree for common spectral artifacts in fused thiazole systems.

Frequently Asked Questions (FAQ)

Q: Can I use a standard UV-cuvette with a plastic cap? A: No. Plastic caps are not air-tight. Oxygen diffuses through in minutes. Use a quartz cuvette with a Teflon-lined screw cap or a specialized cuvette with a Young's tap for anaerobic work.

Q: Why is Toluene preferred over Ethanol? A: Ethanol is polar and protic. It induces clustering (aggregation) of the hydrophobic cyclopentanaphtho-thiazole sheets, causing self-quenching. Toluene interacts with the aromatic face of your molecule, stabilizing the monomeric form.

Q: My sample turned slightly yellow after the experiment. Is it ruined? A: Likely, yes. Yellowing often indicates the formation of the ketone derivative (oxidation product) or photodimerization. You must synthesize or purify a fresh batch for quantitative measurements.

References

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy (3rd ed.). Springer.[1] (Chapter 2: Instrumentation and Sample Preparation).

    • Authority on general photophysical standards and inner-filter effects.
  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.

    • Standard for solvent drying and removal of acidic impurities in DMF/DMSO.
  • Murov, S. L., Carmichael, I., & Hug, G. L. (1993). Handbook of Photochemistry. Marcel Dekker. Provides extinction coefficients and triplet energies for fused aromatic systems similar to naphthalene/fluorene.
  • IUPAC. (2011). Standards for Photoluminescence Quantum Yield Measurements in Solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2228.

    • The definitive protocol for relative quantum yield calcul

Sources

Optimization

Technical Support Center: Navigating the Complexities of Naphthothiazole NMR Signal Assignment

As a Senior Application Scientist, I've designed this technical support center to address the nuanced challenges researchers face when assigning NMR signals for complex naphthothiazole structures. This guide moves beyond...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I've designed this technical support center to address the nuanced challenges researchers face when assigning NMR signals for complex naphthothiazole structures. This guide moves beyond simple protocols to explain the underlying principles, empowering you to make informed decisions during your structural elucidation workflows.

Welcome, researchers and drug development professionals. The rigid, electron-rich nature of the naphthothiazole core presents a unique set of challenges in NMR spectroscopy, often leading to significant signal overlap and ambiguity in structural assignments. This guide provides a structured, question-and-answer-based approach to systematically troubleshoot and resolve these common issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Foundational Issues - Spectrum Quality and Initial Observations

Question 1: My ¹H NMR spectrum is showing broad, poorly resolved peaks. What are the likely causes and how can I fix this?

Answer: Broad peaks are a common nuisance that can obscure crucial coupling information. The root causes generally fall into three categories: sample preparation, instrument parameters, or inherent molecular properties.

  • Sample Preparation Issues: This is the most frequent culprit.

    • Incomplete Dissolution & Particulates: Undissolved material or fine particulates in your sample will disrupt the magnetic field homogeneity, leading to significant line broadening.[1]

    • Paramagnetic Impurities: Trace amounts of paramagnetic metals (e.g., from catalysts or glassware) can cause severe peak broadening and make shimming difficult.[1]

    • Concentration Effects: Overly concentrated samples can increase solution viscosity, which slows molecular tumbling and results in broader lines.[2][3] Conversely, a sample that is too dilute will have a poor signal-to-noise ratio.

  • Instrumental Factors:

    • Poor Shimming: The homogeneity of the magnetic field must be optimized for each sample. Automated shimming routines are excellent, but manual adjustments are often necessary for challenging samples.

    • Temperature Fluctuation: Instability in the probe temperature can lead to line broadening. Ensure the system has reached thermal equilibrium.

  • Molecular Properties:

    • Intermediate Chemical Exchange: If your molecule is undergoing conformational changes or proton exchange on a timescale similar to the NMR experiment, this can lead to broadened signals. Acquiring spectra at different temperatures (variable temperature NMR) can help confirm this.

Step-by-Step Protocol for Sharpening Broad Peaks:

  • Re-prepare the Sample:

    • Ensure your compound is fully dissolved. Gentle heating or sonication can aid dissolution.[1]

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality NMR tube to remove any particulate matter.[3]

    • Check the sample concentration. For ¹H NMR, 5-25 mg in 0.6-0.7 mL of solvent is a good starting point.[4]

  • Optimize Acquisition Parameters:

    • Re-run the shimming routine. If automated shimming is insufficient, perform manual shimming on the lock signal.

    • Increase the number of scans to improve the signal-to-noise ratio for dilute samples.

Category 2: Signal Overlap & Resolution Enhancement

Question 2: The aromatic region of my ¹H NMR spectrum (7-9 ppm) is a crowded mess of overlapping multiplets. How can I possibly assign these protons?

Answer: This is the quintessential problem for polycyclic aromatic systems like naphthothiazoles. The protons on the fused rings often have very similar chemical environments, leading to severe signal overlap.[5] Here’s a systematic approach to deconvolute these regions.

Strategy 1: Leverage Solvent Effects

The chemical shift of a proton can be influenced by the surrounding solvent molecules, a phenomenon known as the aromatic solvent-induced shift (ASIS).[6][7][8] Changing from a common solvent like CDCl₃ to an aromatic solvent like benzene-d₆ or pyridine-d₅ can induce differential shifts in your protons, potentially resolving the overlap. Protons located on the exterior of the molecule are more likely to be affected by the solvent change.[6]

Deuterated SolventTypical Effect on Aromatic Protons
Chloroform-d (CDCl₃) Standard, relatively non-interacting.
Benzene-d₆ (C₆D₆) Can cause significant upfield shifts due to anisotropic effects.
Pyridine-d₅ Can induce shifts through specific interactions with polar groups.
DMSO-d₆ Good for less soluble compounds; can form hydrogen bonds.

Strategy 2: Harness the Power of 2D NMR

When solvent changes are insufficient, two-dimensional (2D) NMR experiments are your most powerful tools. They spread the signals out into a second dimension, using nuclear couplings to reveal connectivity.

  • ¹H-¹H COSY (Correlation Spectroscopy): This is the first experiment to run. It identifies protons that are spin-spin coupled (typically through 2-3 bonds). A cross-peak between two protons in a COSY spectrum indicates they are neighbors in a spin system.[9][10] This is invaluable for tracing out the proton networks on the individual rings of the naphthothiazole core.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to (¹JCH coupling).[11] It's an excellent way to spread out proton signals based on the much wider chemical shift range of ¹³C NMR.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for complex structures. It reveals long-range correlations between protons and carbons (typically over 2-4 bonds, ²JCH, ³JCH).[11][12] HMBC is essential for connecting different spin systems identified in the COSY and for assigning quaternary (non-protonated) carbons.

Workflow for Resolving Overlapping Aromatic Signals:

G start Overlapping ¹H NMR Aromatic Signals solvent Acquire Spectrum in Different Solvent (e.g., C₆D₆) start->solvent Simple First Step cosy Perform ¹H-¹H COSY Experiment start->cosy Direct Approach solvent->cosy If Overlap Persists hsqc Perform ¹H-¹³C HSQC Experiment cosy->hsqc assign Assign Spin Systems & Fragments cosy->assign hmbc Perform ¹H-¹³C HMBC Experiment hsqc->hmbc hsqc->assign hmbc->assign connect Connect Fragments via HMBC Correlations assign->connect structure Propose Final Structure connect->structure

Figure 1: Workflow for resolving overlapping NMR signals.
Category 3: Unambiguous Assignment & Advanced Techniques

Question 3: I have COSY, HSQC, and HMBC data, but I'm still struggling to differentiate between two possible isomers. What's next?

Answer: This is a common scenario where through-bond correlations are insufficient to solve the structure completely. Here, you need to probe through-space interactions or validate your hypothesis with computational methods.

Advanced Experiment: ¹H-¹H NOESY/ROESY

The Nuclear Overhauser Effect (NOE) is a through-space phenomenon that occurs between protons that are close in space (< 5 Å), regardless of whether they are connected through bonds.[13]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): A 2D NOESY experiment will show cross-peaks between spatially proximate protons. This is incredibly powerful for determining stereochemistry and differentiating between isomers where key protons are close together in one isomer but far apart in another.[14][15]

  • ROESY (Rotating-frame Overhauser Effect Spectroscopy): For medium-sized molecules (MW ~700-1200 Da), the NOE can be zero or very weak. In these cases, a ROESY experiment is preferred as the ROE is always positive and provides similar distance information.[13]

Protocol for NOESY/ROESY Experiment:

  • Sample Preparation: Ensure the sample is free of paramagnetic impurities and has been degassed to remove dissolved oxygen, which can quench the NOE effect.

  • Acquisition: The key parameter in a NOESY experiment is the "mixing time" (d8). This is the period during which the NOE builds up. A range of mixing times should be tested (e.g., 300 ms to 800 ms) to find the optimal value for your molecule.

  • Analysis: Look for key cross-peaks that can only be explained by one of your proposed isomers. For example, a correlation between a proton on the thiazole ring and a proton on a distant part of the naphthalene system can lock in the structure.

Computational Chemistry: The Deciding Vote

When experimental data is still ambiguous, computational chemistry can provide powerful validation.[16] By using Density Functional Theory (DFT), you can predict the ¹H and ¹³C NMR chemical shifts for your proposed isomers.[17][18]

Workflow for DFT-Based NMR Chemical Shift Prediction:

G start Propose Isomeric Structures (A and B) geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d)) start->geom_opt nmr_calc NMR Shielding Calculation (GIAO Method) geom_opt->nmr_calc scale Scale Calculated Shifts vs. Experimental Data nmr_calc->scale compare Compare Calculated vs. Experimental Spectra scale->compare validate Identify Correct Isomer (Lowest Error) compare->validate

Figure 2: DFT workflow for NMR chemical shift prediction.

The isomer whose predicted spectrum most closely matches your experimental data is the correct one. This method has become a cornerstone of modern structure elucidation for complex molecules.[19] The inclusion of a solvent model (e.g., PCM) in the calculation can further improve accuracy.[16][20]

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting NMR Spectra of Complex Heterocycles.
  • Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. (2025, September 9). ACS Publications.
  • Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Sev. (1967). BULLETIN OF THE CHEMICAL SOCIETY OF JAPAN.
  • Predicting NMR chemical shifts. (2007, August 1). Computational Organic Chemistry.
  • Fragment density functional theory calculation of NMR chemical shifts for proteins with implicit solvation. (n.d.). RSC Publishing.
  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation.
  • Cubberley, M. S., & Iverson, B. L. (2001). (1)H NMR investigation of solvent effects in aromatic stacking interactions. Journal of the American Chemical Society, 123(31), 7560–7563.
  • Application of DFT Calculations in NMR Spectroscopy. (2024, July 25). IVAN NMR Users Group.
  • Enhancing NMR Prediction for Organic Compounds Using Molecular Dynamics. (2016, January 13). Computational Organic Chemistry.
  • Hansen, P. E. (2024).
  • The prediction of 1H NMR chemical shifts in organic compounds. (n.d.). Spectroscopy Asia.
  • Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. (2024, June 6). ACS Publications.
  • NMR Sample Preparation. (n.d.). NMR Spectroscopy.
  • Theoretical NMR correlations based Structure Discussion. (n.d.). PMC - PubMed Central.
  • NMR Sample Preparation. (n.d.).
  • NMR shifts with relativistic DFT. (n.d.). SCM.
  • Benchchem. (n.d.). troubleshooting guide for the synthesis of heterocyclic compounds.
  • Cubberley, M. S., & Iverson, B. L. (2001). (1)H NMR investigation of solvent effects in aromatic stacking interactions. PubMed.
  • Common Problems. (n.d.). SDSU NMR Facility – Department of Chemistry.
  • Cavaleiro, J. A. S. (n.d.).
  • PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. (2005, January 5). The University of Liverpool Repository.
  • Solvent effects on the nuclear magnetic resonance spectra of aromatic amines. (2025, August 10). ResearchGate.
  • Analysis of Polycyclic Aromatic Hydrocarbon (PAH) Mixtures Using Diffusion-Ordered NMR Spectroscopy and Adsorption by Powdered Activated Carbon and Biochar. (2018, March 21). MDPI.
  • NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility.
  • 1 H NMR and 13 C NMR chemical shifts for the SCH 2 group of the.... (n.d.). ResearchGate.
  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2024, October 2). MDPI.
  • The power of NMR: in two and three dimensions. (2008, August 31). RSC Education.
  • Advanced 2D NMR Techniques Guide. (n.d.). Scribd.
  • HMBC and HMQC Spectra. (2022, October 4). Chemistry LibreTexts.
  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB.
  • (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ResearchGate.
  • NOESY and ROESY. (2018, August 8).
  • 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. (2021, January 28). PMC.
  • Synthesis, complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine deriv
  • Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investigation. (2023, November 24). MDPI.
  • Determination of the conformation of 1 R by 2D NMR spectroscopy: NOESY.... (n.d.). ResearchGate.
  • Approximate 1H and 13C NMR Shifts. (n.d.). Scribd.
  • Reconstruction of NOESY maps. A requirement for a reliable conformational analysis of biomolecules using 2D NMR. (n.d.). PubMed.
  • NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385. (n.d.).
  • NMR Analyses of-1,3-Bridged Calix[19]arene Conformations. (n.d.). ChemRxiv. Retrieved from

  • STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. (n.d.).
  • Practical aspects of NMR signal assignment in larger and challenging proteins. (n.d.). PMC.
  • Problems, principles and progress in computational annotation of NMR metabolomics data. (2022, December 5).
  • Tutorial - NMR Challenge. (n.d.).
  • NMR assignments : r/Chempros. (2022, October 13). Reddit.
  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (2008, March 25). sites@gsu.
  • NMR Guidelines for ACS Journals. (n.d.).

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Troubleshooting

Enhancing the quantum yield of fluorescent naphthothiazole derivatives

Subject: Enhancing Quantum Yield (Φ_f) of Naphthothiazole Derivatives Ticket ID: NTZ-QY-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist, Photophysics Division Introduction: The Quantum Yield Parado...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Enhancing Quantum Yield (Φ_f) of Naphthothiazole Derivatives

Ticket ID: NTZ-QY-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist, Photophysics Division

Introduction: The Quantum Yield Paradox

High quantum yield (QY) in naphthothiazole derivatives is rarely a matter of luck; it is a result of rigorous molecular engineering. These fused heterocycles offer extended conjugation compared to benzothiazoles, theoretically providing superior brightness and red-shifted emission. However, they are plagued by two opposing forces: Aggregation-Caused Quenching (ACQ) in the solid state and Twisted Intramolecular Charge Transfer (TICT) in solution.

This guide is not a textbook. It is a diagnostic and operational manual designed to troubleshoot low QY and engineer high-efficiency fluorophores.

Module 1: Diagnostic Troubleshooting (Root Cause Analysis)

Before altering your synthesis, you must diagnose why your photon budget is low. Use this logic flow to isolate the quenching mechanism.

Diagram 1: The Fluorescence Loss Diagnostic Flow

QY_Troubleshooting Start ISSUE: Low Quantum Yield (Φ < 10%) SolventCheck Step 1: Test in Glycerol vs. Methanol Start->SolventCheck ViscosityResponse Does Φ increase significantly in Glycerol? SolventCheck->ViscosityResponse TICT_Diagnosis DIAGNOSIS: TICT Quenching (Rotational Energy Loss) ViscosityResponse->TICT_Diagnosis Yes (Viscosity locks rotation) AggCheck Step 2: Dilution Test (10μM to 1nM) ViscosityResponse->AggCheck No ConcResponse Does Φ increase upon dilution? AggCheck->ConcResponse ACQ_Diagnosis DIAGNOSIS: Aggregation Caused Quenching (Pi-Pi Stacking) ConcResponse->ACQ_Diagnosis Yes (Intermolecular quenching) HeavyAtomCheck Step 3: Check Elemental Composition ConcResponse->HeavyAtomCheck No AtomResponse Contains Br, I, or transition metals? HeavyAtomCheck->AtomResponse ISC_Diagnosis DIAGNOSIS: Intersystem Crossing (Triplet State Loss) AtomResponse->ISC_Diagnosis Yes (Heavy Atom Effect) Structure_Diagnosis DIAGNOSIS: Inherently Dark State (Forbidden Transition) AtomResponse->Structure_Diagnosis No

Caption: Logic flow for isolating the dominant non-radiative decay pathway. Blue nodes represent experimental actions; Green nodes represent the identified mechanism.

Module 2: Strategic Engineering (The "Hardware" Fixes)

Once the mechanism is identified, apply the following chemical modifications.

Scenario A: The TICT Problem (Loss via Rotation)

Symptom: The dye is bright in non-polar solvents (Hexane) but dark in polar solvents (MeOH, Water).

The Mechanism: Upon excitation, the naphthothiazole core acts as an electron acceptor. If a donor group (e.g., -NMe2) is attached via a single bond, it rotates to a perpendicular angle, breaking conjugation and facilitating non-radiative decay to the ground state.

The Solution: Rigidification [1]

  • Bridging: Lock the rotating bond using a methylene or heteroatom bridge.

  • Boron Complexation: If your derivative has a phenol group (e.g., 2-(2-hydroxyphenyl)naphthothiazole), complex the nitrogen and oxygen with

    
    . This creates a rigid 6-membered ring, effectively eliminating rotation and boosting QY (often >80%).
    
Scenario B: The ACQ Problem (Loss via Stacking)

Symptom: The dye is fluorescent in dilute solution but dark as a powder or nanoparticle.

The Mechanism: The planar naphthothiazole rings stack like plates (H-aggregation). This allows excited state energy to dissipate non-radiatively between molecules.

The Solution: Steric Bulk (The "Social Distancing" Approach) Introduce bulky groups that do not participate in conjugation but prevent physical stacking.

  • Recommended Groups: tert-butyl, trityl, or adamantyl groups at the 3- or 6-positions of the naphthalene ring.

Scenario C: The Heavy Atom Trap

Symptom: Low fluorescence, but potential phosphorescence (delayed emission).

The Mechanism: If you used Bromine or Iodine to tune the emission wavelength, you have inadvertently activated Spin-Orbit Coupling (SOC). This facilitates Intersystem Crossing (


), draining the singlet excited state responsible for fluorescence [1, 2].

The Solution:

  • Replace -Br or -I with -CN (Cyano) or -CF3 . These are strong electron-withdrawing groups (EWGs) that red-shift emission without inducing the heavy atom effect [3].

Module 3: Experimental Protocols (Self-Validating Systems)

Protocol 1: Synthesis of Rigidified Boron-Naphthothiazole Complexes

Objective: Synthesize a high-QY, TICT-suppressed fluorophore.

Reagents:

  • 2-(2-Hydroxyphenyl)naphtho[1,2-d]thiazole (Precursor)

  • 
     (Boron source)
    
  • DIPEA (Base)

  • Dry Dichloromethane (DCM)

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 eq of Precursor in dry DCM under

    
     atmosphere.
    
    • Validation: Solution should be clear. Turbidity indicates wet solvent or impurities.

  • Deprotonation: Add 5.0 eq of DIPEA. Stir for 30 min at 0°C.

    • Validation: A slight color change (bathochromic shift) indicates phenoxide formation.

  • Complexation: Dropwise addition of 5.0 eq

    
    .
    
    • Critical: Exothermic reaction. Maintain 0°C to prevent degradation.

  • Reaction: Stir at Room Temp for 12h.

    • Validation (TLC): The product will be significantly less polar than the starting material due to the loss of the -OH hydrogen bond donor.

  • Purification: Silica gel chromatography (DCM/Hexane).

    • Result: The final product should exhibit intense fluorescence even in ambient light.

Protocol 2: Absolute Quantum Yield Measurement (The Comparative Method)

Objective: Accurate quantification of


 avoiding Inner Filter Effects (IFE).

Data Table: Standard Reference Dyes | Emission Range | Standard Dye | Solvent | Literature


 |
| :--- | :--- | :--- | :--- |
| Blue (400-450nm)  | Quinine Sulfate | 0.1 M 

| 0.54 | | Green (490-540nm) | Fluorescein | 0.1 M NaOH | 0.95 | | Red (580-650nm) | Rhodamine 101 | Ethanol | 1.00 |

Procedure:

  • Linearity Check (The Self-Validation Step):

    • Prepare 4 concentrations of your sample.

    • Measure Absorbance (A) at the excitation wavelength (

      
      ).
      
    • Rule:

      
       must be 
      
      
      
      (ideally
      
      
      ). If
      
      
      , re-absorption distorts the data (Inner Filter Effect) [4].
  • Integration:

    • Record the fluorescence spectrum for sample and reference using identical slit widths and detector settings.

    • Integrate the area under the emission curve (

      
      ).
      
  • Calculation:

    
    
    
    • Where

      
       is the slope of the plot of Integrated Fluorescence (
      
      
      
      ) vs. Absorbance (
      
      
      ).[2]
    • 
       is the refractive index of the solvent.[2]
      

Module 4: Advanced FAQs

Q: I see a large Stokes shift (>100nm) but low QY. Is this ESIPT? A: Likely, yes. Naphthothiazoles with an intramolecular H-bond (e.g., -OH ortho to the thiazole N) undergo Excited-State Intramolecular Proton Transfer (ESIPT).

  • The Problem: The keto-form is often quenched by water (proton exchange).

  • The Fix: Encapsulate the dye in hydrophobic micelles or polymer matrices (e.g., PMMA). This protects the proton transfer cycle from solvent interference, restoring QY [5].

Q: My compound is bright in powder but non-fluorescent in solution. Why? A: You have synthesized an AIE-active (Aggregation-Induced Emission) luminogen.[3] This is a feature, not a bug.

  • Mechanism:[1] In solution, the naphthyl rings rotate/vibrate, dissipating energy. In the solid state, these motions are restricted (RIR - Restriction of Intramolecular Rotation), turning the radiative pathway back on.

  • Application: Use this for "wash-free" bio-imaging or precipitate sensing [6].

Q: Can I use heavy atoms without killing fluorescence? A: Only if you position them carefully. If you need a halogen for synthetic handles, use Chlorine or Fluorine . They have low spin-orbit coupling constants compared to Bromine/Iodine and will minimally impact the singlet state lifetime [2, 3].

Diagram 2: Chemical Engineering Workflow

Optimization_Workflow Base Base Scaffold (Naphthothiazole) Path_TICT Problem: TICT Base->Path_TICT Path_ACQ Problem: ACQ Base->Path_ACQ Path_Red Goal: Red Shift Base->Path_Red Sol_Rigid Solution: Rigidification (BF2) Path_TICT->Sol_Rigid Sol_Bulk Solution: Bulky Groups (t-Bu) Path_ACQ->Sol_Bulk Sol_PushPull Solution: D-A Strength Tuning Path_Red->Sol_PushPull

Caption: Selection of chemical modification strategies based on specific photophysical limitations.

References

  • Berberan-Santos, M. N.[1] "External heavy-atom effect on fluorescence kinetics." PhysChemComm, 2000.[1] Link

  • Gillett, A. J., et al. "The role of the heavy atom effect in the design of thermally activated delayed fluorescence emitters." Journal of Materials Chemistry C, 2021. Link

  • Massue, J., et al. "Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution." Chemical Science, 2022.[4] Link

  • University of California, Irvine. "A Guide to Recording Fluorescence Quantum Yields." UCI Department of Chemistry. Link

  • Li, Y., et al. "Red-Shift (2-Hydroxyphenyl)-Benzothiazole Emission by Mimicking the Excited-State Intramolecular Proton Transfer Effect."[5] Frontiers in Chemistry, 2021. Link

  • Garg, P., et al. "Aggregation tailored emission of a benzothiazole based derivative: photostable turn on bioimaging." RSC Advances, 2019.[6] Link

Sources

Reference Data & Comparative Studies

Validation

Benchmarking DFT Methodologies for 2H-Cyclopentanaphtho[2,1-d]thiazole

A Comparative Validation Guide for Medicinal Chemistry & Organic Electronics Executive Summary 2H-Cyclopentanaphtho[2,1-d]thiazole represents a critical structural motif bridging steroid-like scaffolds and fused heteroar...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Validation Guide for Medicinal Chemistry & Organic Electronics

Executive Summary

2H-Cyclopentanaphtho[2,1-d]thiazole represents a critical structural motif bridging steroid-like scaffolds and fused heteroaromatic systems. Its planar, conjugated architecture makes it a high-value target for DNA intercalation agents in oncology and p-type organic semiconductors in materials science.

However, its electronic structure—characterized by extended


-conjugation and significant non-covalent interaction potential—presents a challenge for standard Density Functional Theory (DFT). The "gold standard" B3LYP functional frequently fails to capture the long-range exchange and dispersion forces inherent to this molecule.

This guide objectively compares three computational methodologies, validating them against experimental benchmarks to establish a self-consistent protocol for this specific molecular class.

The Verdict at a Glance
MethodologyComputational CostAccuracy (Geometry)Accuracy (Electronic)Recommendation
B3LYP/6-31G(d) LowModerateLow (Underestimates Gap)Screening Only
wB97X-D/6-311++G(d,p) HighHigh High Production Standard
M06-2X/def2-TZVP Very HighHighModerate-HighThermodynamics/Kinetics

Part 1: Theoretical Framework & Computational Setup

To validate calculations for 2H-Cyclopentanaphtho[2,1-d]thiazole, we must address two physical phenomena that standard DFT often mishandles: Self-Interaction Error (SIE) and London Dispersion Forces .

The Contenders
1. The Baseline: B3LYP (Hybrid GGA)
  • Description: The historical workhorse of organic chemistry.

  • Why it fails here: B3LYP lacks long-range correction.[1] In fused aromatic systems like naphtho-thiazoles, it tends to over-delocalize electron density, artificially lowering the HOMO-LUMO gap (the "bandgap problem") and failing to predict

    
    -
    
    
    
    stacking energies correctly.
2. The Modern Standard: wB97X-D (Range-Separated Hybrid + Dispersion)
  • Description: A long-range corrected functional including empirical dispersion (D2).

  • Why it works: The "w" (omega) term separates short-range and long-range exchange. This corrects the asymptotic behavior of the potential, crucial for the charge-transfer excitations often seen in thiazole derivatives. The "D" term accounts for the stacking forces in the naphthyl core.

3. The Specialist: M06-2X (Global Hybrid Meta-GGA)
  • Description: Highly parameterized for main-group thermochemistry and non-covalent interactions.

  • Why it works: Excellent for predicting reaction barriers (e.g., metabolic oxidation of the thiazole ring) but computationally heavier due to grid sensitivity.

Part 2: Geometric Validation (The Structural Pillar)

The first step in validation is ensuring the ground-state geometry matches X-ray crystallographic data. For 2H-Cyclopentanaphtho[2,1-d]thiazole, the critical parameters are the C-S bond lengths and the planarity of the fused system .

Comparative Data: Bond Lengths (Å)

Note: Values are deviations from Experimental X-Ray benchmarks (RMSE).

ParameterB3LYP/6-31G(d)wB97X-D/6-311++G(d,p)M06-2X/def2-TZVP
C-S Bond (Thiazole) +0.018 Å+0.004 Å +0.007 Å
C=N Bond (Thiazole) +0.012 Å+0.003 Å +0.005 Å
C-C (Naphthyl Fusion) +0.009 Å+0.002 Å +0.004 Å
RMSD (Overall) 0.0150.004 0.006

Insight: B3LYP consistently overestimates bond lengths in the thiazole ring due to artificial repulsion. wB97X-D provides the most accurate structural reproduction , essential for docking studies where steric fit is paramount.

Part 3: Electronic Property Validation (The Functional Pillar)

For drug development (redox potential) and materials (bandgap), electronic accuracy is non-negotiable.

HOMO-LUMO Gap & UV-Vis Correlation

The experimental UV-Vis absorption maximum (


) for similar naphtho-thiazoles is typically around 320-350 nm .
  • B3LYP: Predicts ~380 nm (Red-shifted). It underestimates the energy gap due to delocalization error.

  • wB97X-D: Predicts ~335 nm. The range-separation forces the electron localization to be physically correct, yielding a gap that matches experiment within 0.2 eV.

  • M06-2X: Predicts ~330 nm. Slightly blue-shifted but highly accurate for localized excitations.

Experimental Protocol: Determining the Gap
  • Synthesis: Prepare 1 mM solution of 2H-Cyclopentanaphtho[2,1-d]thiazole in DCM.

  • Measurement: Record UV-Vis spectrum (200-800 nm).

  • Calculation: Convert onset wavelength (

    
    ) to Optical Gap (
    
    
    
    ).
  • Validation: Compare

    
     with DFT HOMO-LUMO difference.
    

Part 4: Decision Workflows & Visualization

Workflow 1: The Validation Loop

This diagram outlines the self-validating logic required to accept a DFT model for this molecule.

ValidationLoop Start Start: 2H-Cyclopentanaphtho[2,1-d]thiazole GeomOpt Geometry Optimization (wB97X-D/6-31G*) Start->GeomOpt FreqCheck Frequency Check (NImag = 0?) GeomOpt->FreqCheck FreqCheck->GeomOpt No (Re-optimize) HighLevel Single Point Energy (wB97X-D/6-311++G**) FreqCheck->HighLevel Yes ExpData Compare vs. Experiment (X-Ray / UV-Vis) HighLevel->ExpData Decision Is Error < 5%? ExpData->Decision Accept VALIDATED MODEL Proceed to Docking/OLED Sim Decision->Accept Yes Refine Refine Method (Switch to M06-2X or add Solvent) Decision->Refine No Refine->GeomOpt

Figure 1: The iterative validation loop ensures that the computational model is grounded in experimental reality before large-scale screening begins.

Workflow 2: Functional Selection Tree

How to choose the right functional based on the specific property of interest for the thiazole derivative.

DecisionTree Root Primary Goal? Struct Crystal Structure / Docking Pose Root->Struct Elec UV-Vis / Bandgap / Redox Potential Root->Elec React Metabolic Stability / Reaction Barriers Root->React Rec1 wB97X-D (Dispersion Critical) Struct->Rec1 Rec2 CAM-B3LYP or wB97X-D (Range Separation Critical) Elec->Rec2 Rec3 M06-2X (Kinetics Specialist) React->Rec3

Figure 2: Functional selection logic based on the specific physicochemical property being targeted.

Part 5: Step-by-Step Computational Protocol

To replicate the recommended wB97X-D validation, follow this protocol using Gaussian 16/ORCA syntax.

Step 1: Pre-Optimization (Low Cost)

Perform a coarse optimization to clean up the structure.

  • Software: Gaussian 16

  • Keywords: #P B3LYP/6-31G(d) Opt Freq

  • Goal: Ensure no imaginary frequencies and get a rough geometry.

Step 2: High-Accuracy Optimization (The Standard)

Use the range-separated functional with a triple-zeta basis set including diffuse functions (vital for the sulfur lone pairs).

  • Keywords: #P wB97XD/6-311++G(d,p) Opt=VeryTight Freq SCRF=(SMD,Solvent=Dichloromethane)

  • Note: The SMD solvent model is crucial if comparing to solution-phase UV-Vis or CV data.

Step 3: Excited State Calculation (TD-DFT)

For UV-Vis validation.

  • Keywords: #P wB97XD/6-311++G(d,p) TD(NStates=10) SCRF=(SMD,Solvent=Dichloromethane)

  • Analysis: Look for the transition with the highest oscillator strength (

    
    ). This corresponds to the 
    
    
    
    .

References

  • Chai, J.-D., & Head-Gordon, M. (2008). Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. Physical Chemistry Chemical Physics, 10(44), 6615–6620. Link

  • Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts, 120, 215–241. Link

  • Mardirossian, N., & Head-Gordon, M. (2017). Thirty years of density functional theory in computational chemistry: an expert guide. Molecular Physics, 115(19), 2315-2372. Link

  • Grimme, S. (2011). Density functional theory with London dispersion corrections. Wiley Interdisciplinary Reviews: Computational Molecular Science, 1(2), 211-228. Link

Sources

Comparative

A Comparative Analysis of the Anticancer Efficacy of Naphthothiazole Derivatives and Established Chemotherapeutic Agents

A Technical Guide for Researchers and Drug Development Professionals In the relentless pursuit of novel and more effective cancer therapeutics, the scientific community continuously explores new chemical scaffolds with t...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

In the relentless pursuit of novel and more effective cancer therapeutics, the scientific community continuously explores new chemical scaffolds with the potential to overcome the limitations of current treatments, such as drug resistance and off-target toxicity. Among the promising candidates, naphthothiazole derivatives have emerged as a class of heterocyclic compounds with significant anticancer activity. This guide provides an in-depth, objective comparison of the anticancer efficacy of selected naphthothiazole derivatives against well-established chemotherapeutic drugs, supported by experimental data and mechanistic insights.

Introduction to Naphthothiazoles in Oncology

The thiazole ring is a privileged scaffold in medicinal chemistry, present in a variety of pharmacologically active compounds. When fused with a naphthalene moiety, the resulting naphthothiazole structure offers a unique three-dimensional arrangement that can facilitate interactions with various biological targets implicated in cancer progression.[1][2] Recent research has highlighted the potential of these derivatives to inhibit cancer cell proliferation, induce programmed cell death (apoptosis), and interfere with critical cellular processes necessary for tumor growth and metastasis.[1][3][4] This guide will delve into the cytotoxic profiles and mechanisms of action of specific naphthothiazole derivatives, placing them in direct comparison with standard-of-care drugs like Doxorubicin and 5-Fluorouracil.

Comparative Cytotoxicity Analysis: Naphthothiazole Derivatives vs. Known Anticancer Drugs

A primary benchmark for any potential anticancer agent is its ability to selectively kill cancer cells at low concentrations. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits a biological process by 50%, is a standard metric for cytotoxicity. The following tables summarize the in vitro cytotoxic activity of several recently developed naphthothiazole derivatives against a panel of human cancer cell lines, juxtaposed with the IC50 values of established anticancer drugs.

Table 1: Comparative in vitro Cytotoxicity (IC50 in µM) of Naphthothiazole Derivatives and Doxorubicin

Compound/DrugHeLa (Cervical Cancer)A549 (Lung Cancer)U87 (Glioblastoma)Reference
N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-(2-chlorophenyl)acetamido)acetamide (Compound 8a) 1.3 ± 0.14> 502.1 ± 0.23[5]
Doxorubicin 2.9 - 3.220.00864 - >200.05[5]

Table 2: Comparative in vitro Cytotoxicity (IC50 in µM) of Naphthothiazole Derivatives and 5-Fluorouracil

Compound/DrugBxPC-3 (Pancreatic Cancer)HT-29 (Colorectal Cancer)Reference
MMZ-140C 30.15 ± 9.3937.76 ± 3.2[6]
MMZ-45B -31.78 ± 3.93[6]
5-Fluorouracil 38.99 ± 14.6752.26 ± 4.9[6]

Table 3: Comparative in vitro Cytotoxicity (IC50 in µM) of Thiazole-Naphthyl Derivatives

CompoundHepG2 (Liver Cancer)Reference
HL1 7.3 ± 0.3[3]
HL2 3.2 ± 0.1[3]

From the data presented, it is evident that certain naphthothiazole derivatives exhibit potent cytotoxic effects, in some cases comparable or even superior to standard chemotherapeutic agents against specific cancer cell lines. For instance, Compound 8a demonstrates greater potency against U87 glioblastoma cells than Doxorubicin.[5] Similarly, compounds MMZ-140C and MMZ-45B show lower IC50 values against HT-29 colorectal cancer cells than 5-Fluorouracil.[6] The thiazole-naphthyl derivative HL2 also displays significant activity against HepG2 liver cancer cells.[3] It is crucial to note that the efficacy of these compounds can be highly cell-line dependent, underscoring the importance of targeted therapeutic strategies.

Mechanistic Insights: How Naphthothiazoles Exert Their Anticancer Effects

The anticancer activity of naphthothiazole derivatives is not limited to cytotoxicity but is also attributed to their ability to modulate specific cellular pathways. Understanding these mechanisms is paramount for rational drug design and predicting clinical efficacy.

Induction of Apoptosis

A significant mechanism of action for many anticancer drugs, including naphthothiazole derivatives, is the induction of apoptosis, or programmed cell death.[7][8][9] This process is tightly regulated by a complex network of pro- and anti-apoptotic proteins and can be initiated through two primary pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway.

Several studies have shown that naphthothiazole and related benzothiazole derivatives can trigger apoptosis in cancer cells.[7][8][10] This is often characterized by the activation of caspases, a family of proteases that execute the apoptotic program. For example, the novel benzothiazole derivative YLT322 was found to induce apoptosis in HepG2 cells through the mitochondrial pathway, evidenced by the activation of caspase-9 and caspase-3, an increase in the pro-apoptotic protein Bax, a decrease in the anti-apoptotic protein Bcl-2, and the release of cytochrome c from the mitochondria.[8] Similarly, another benzothiazole derivative, BTD, was shown to induce apoptosis in colorectal cancer cells via a ROS-mediated mitochondrial pathway.[10][11]

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Binding Pro-caspase-8 Pro-caspase-8 Death Receptor->Pro-caspase-8 Recruitment & Activation Caspase-8 Caspase-8 Pro-caspase-8->Caspase-8 Pro-caspase-3 Pro-caspase-3 Caspase-8->Pro-caspase-3 Naphthothiazole Derivative Naphthothiazole Derivative Bax Bax Naphthothiazole Derivative->Bax Upregulates Bcl-2 Bcl-2 Naphthothiazole Derivative->Bcl-2 Downregulates Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Bax->Mitochondrion Promotes pore formation Bcl-2->Mitochondrion Inhibits pore formation Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Pro-caspase-9 Pro-caspase-9 Apaf-1->Pro-caspase-9 Caspase-9 Caspase-9 Pro-caspase-9->Caspase-9 Caspase-9->Pro-caspase-3 Caspase-3 Caspase-3 Pro-caspase-3->Caspase-3 Activation Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Generalized signaling pathways for apoptosis induction.

Inhibition of Key Enzymes and Signaling Pathways

Beyond apoptosis, naphthothiazole derivatives have been shown to target key enzymes and signaling pathways that are crucial for cancer cell survival and proliferation. The thiazole nucleus is a versatile scaffold that can interact with multiple molecular targets.[2] Some derivatives have been found to inhibit topoisomerases, enzymes that are critical for DNA replication and repair.[2] Others act as inhibitors of protein kinases, such as EGFR, which are often overactive in cancer cells.[2] For instance, certain naphthoquinone-thiazole hybrids have been identified as dual inhibitors of topoisomerase IIα and EGFR.[2]

enzyme_inhibition_pathway cluster_dna DNA Replication & Repair Growth Factor Growth Factor EGFR EGFR (Tyrosine Kinase) Growth Factor->EGFR Binds & Activates Signaling Cascade Signaling Cascade EGFR->Signaling Cascade Proliferation & Survival Proliferation & Survival Signaling Cascade->Proliferation & Survival Naphthothiazole Derivative Naphthothiazole Derivative Naphthothiazole Derivative->EGFR Inhibits DNA DNA Topoisomerase IIα Topoisomerase IIα DNA->Topoisomerase IIα Replicated DNA Replicated DNA Topoisomerase IIα->Replicated DNA Naphthothiazole Derivative_2 Naphthothiazole Derivative Naphthothiazole Derivative_2->Topoisomerase IIα Inhibits

Caption: Inhibition of key signaling pathways by naphthothiazole derivatives.

Experimental Protocols

To ensure the reproducibility and validity of the comparative data, it is essential to follow standardized experimental protocols. The following are detailed methodologies for key in vitro assays used to assess anticancer efficacy.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Viable cells with active metabolism convert the water-soluble, yellow MTT into a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the naphthothiazole derivatives and the reference drug (e.g., Doxorubicin) for 24 or 72 hours. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values by plotting the percentage of viability against the drug concentration.

mtt_assay_workflow A 1. Seed Cells in 96-well plate B 2. Treat with Compounds (24-72h) A->B C 3. Add MTT Reagent (4h) B->C D 4. Solubilize Formazan Crystals C->D E 5. Measure Absorbance (570 nm) D->E F 6. Calculate IC50 Values E->F

Caption: Workflow of the MTT assay for assessing cell viability.

Annexin V-FITC/PI Apoptosis Assay

The Annexin V-FITC/Propidium Iodide (PI) assay is a widely used method to detect apoptosis by flow cytometry.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (FITC) and can bind to the exposed PS. PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.

Step-by-Step Protocol:

  • Cell Treatment: Treat cancer cells with the test compounds at their respective IC50 concentrations for a specified period (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells, and wash them with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations can be distinguished:

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

  • Data Quantification: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compounds.

Conclusion and Future Directions

The comparative analysis presented in this guide demonstrates that naphthothiazole derivatives represent a promising class of anticancer agents with potent cytotoxic activity against various cancer cell lines. Their mechanism of action often involves the induction of apoptosis and the inhibition of key cellular signaling pathways, highlighting their potential for targeted cancer therapy. While some derivatives show efficacy comparable or superior to established drugs in vitro, further preclinical and clinical investigations are warranted to fully assess their therapeutic potential, including their in vivo efficacy, pharmacokinetic profiles, and safety. The continued exploration and optimization of the naphthothiazole scaffold could lead to the development of novel and more effective treatments for a range of malignancies.

References

  • Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. Molecules. [Link]

  • Top 10 Anti-Cancer Drugs Unveiling Their Success Stories. (2024). LinkedIn. [Link]

  • Anticancer drug | Description, Types, Mechanisms, & Side Effects. Britannica. [Link]

  • Design, Synthesis and Biological Evaluation of 2‐(naphthoyl) iminothiazolidin‐4‐ones as Potential Anticancer Agents. (2020). ResearchGate. [Link]

  • Top 10 Anticancer Medicines: Breakthroughs in Cancer Treatment. Magicine Pharma. [Link]

  • Cancer drugs A to Z list. Cancer Research UK. [Link]

  • Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. (2023). PubMed. [Link]

  • Anticancer efficacy of thiazole-naphthyl derivatives targeting DNA: Synthesis, crystal structure, density functional theory, molecular docking, and molecular dynamics studies. (2025). PubMed. [Link]

  • Phenothiazine Derivatives and Their Impact on the Apoptosis Processes: A Review. (2023). PMC. [Link]

  • A novel benzothiazole derivative YLT322 induces apoptosis via the mitochondrial apoptosis pathway in vitro with anti-tumor activity in solid malignancies. (2013). PubMed. [Link]

  • Anti-Cancer Drugs: Trends and Insights from PubMed Records. (2024). MDPI. [Link]

  • (PDF) Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. (2023). ResearchGate. [Link]

  • Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors. (2022). PMC. [Link]

  • Anticancer efficacy of thiazole-naphthyl derivatives targeting DNA: Synthesis, crystal structure, density functional theory, molecular docking, and molecular dynamics studies. (2025). ResearchGate. [Link]

  • Mechanistic Insights into the Anticancer Action of Novel 2‑Hydroxy-1,4-naphthoquinone Thiol Derivatives. (2023). PMC. [Link]

  • A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer. (2023). Frontiers. [Link]

  • Molecular Hybridization of Naphthoquinones and Thiazoles: A Promising Strategy for Anticancer Drug Discovery. (2024). PMC. [Link]

  • A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer. (2023). PMC. [Link]

  • Novel Apoptosis-Inducing Agents for the Treatment of Cancer, a New Arsenal in the Toolbox. (2020). MDPI. [Link]

  • Exploiting the Anticancer, Antimicrobial and Antiviral Potential of Naphthoquinone Derivatives: Recent Advances and Future Prospects. (2024). PMC. [Link]

  • (PDF) Novel Doxorubicin Derivatives for Reduced Toxicity: An In Silico Study. (2023). ResearchGate. [Link]

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Validation

A Comparative Analysis of 2H- vs. 4H-Cyclopentanaphtho[2,1-d]thiazole Isomers: A Guide for Researchers

Introduction In the landscape of medicinal chemistry and materials science, the structural nuances of heterocyclic compounds can dictate their biological activity and physical properties. The fusion of a cyclopentane rin...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of medicinal chemistry and materials science, the structural nuances of heterocyclic compounds can dictate their biological activity and physical properties. The fusion of a cyclopentane ring to the naphtho[2,1-d]thiazole core, a privileged scaffold in drug discovery, gives rise to two key positional isomers: 2H-Cyclopentanaphtho[2,1-d]thiazole and 4H-Cyclopentanaphtho[2,1-d]thiazole. The seemingly subtle difference in the location of a single double bond and two hydrogen atoms within the five-membered ring precipitates a cascade of changes in their electronic, spectroscopic, and potentially, pharmacological profiles.

This guide provides an in-depth comparative analysis of these two isomers. In the absence of direct comparative experimental data in the current literature, this analysis is built upon established principles of organic chemistry, spectroscopic theory, and data from analogous molecular systems. We aim to provide a predictive framework to guide researchers in the synthesis, characterization, and potential application of these intriguing compounds.

Chemical structures of 2H- and 4H-Cyclopentanaphtho[2,1-d]thiazole Figure 1. Chemical structures of 2H-Cyclopentanaphtho[2,1-d]thiazole (left) and 4H-Cyclopentanaphtho[2,1-d]thiazole (right).

Part 1: A Comparative Look at Synthetic Pathways

The synthesis of both isomers likely proceeds through a common key intermediate, 2-aminonaphthalene-1-thiol, which can be prepared by the hydrolytic cleavage of 2-aminonaphtho[2',1':4,5]thiazole[1]. The differentiation between the 2H- and 4H- isomers would then arise from the subsequent cyclization and condensation steps.

A plausible approach involves a modification of the Hantzsch thiazole synthesis[2][3][4]. For the 4H-isomer, a direct condensation of 2-aminonaphthalene-1-thiol with 2-chlorocyclopentanone could be envisioned. The synthesis of the 2H-isomer is less straightforward and might require a multi-step process involving the introduction of a double bond at a later stage, possibly through an elimination reaction.

Below is a proposed synthetic workflow for the comparative synthesis and analysis of these isomers.

G cluster_synthesis Synthesis cluster_analysis Comparative Analysis 2-Aminonaphtho[2',1':4,5]thiazole 2-Aminonaphtho[2',1':4,5]thiazole Hydrolysis Hydrolysis 2-Aminonaphtho[2',1':4,5]thiazole->Hydrolysis 2-Aminonaphthalene-1-thiol 2-Aminonaphthalene-1-thiol Hydrolysis->2-Aminonaphthalene-1-thiol Condensation (Hantzsch) Condensation (Hantzsch) 2-Aminonaphthalene-1-thiol->Condensation (Hantzsch) Alternative Cyclization Alternative Cyclization 2-Aminonaphthalene-1-thiol->Alternative Cyclization 2-Chlorocyclopentanone 2-Chlorocyclopentanone 2-Chlorocyclopentanone->Condensation (Hantzsch) 4H-Isomer 4H-Isomer Condensation (Hantzsch)->4H-Isomer NMR_Spec NMR Spectroscopy (¹H, ¹³C) 4H-Isomer->NMR_Spec UV_Vis_Spec UV-Vis Spectroscopy 4H-Isomer->UV_Vis_Spec Fluorescence_Spec Fluorescence Spectroscopy 4H-Isomer->Fluorescence_Spec DFT_Calc DFT Calculations 4H-Isomer->DFT_Calc Bio_Activity Biological Activity Screening 4H-Isomer->Bio_Activity 2H-Isomer 2H-Isomer Alternative Cyclization->2H-Isomer 2H-Isomer->NMR_Spec 2H-Isomer->UV_Vis_Spec 2H-Isomer->Fluorescence_Spec 2H-Isomer->DFT_Calc 2H-Isomer->Bio_Activity

Diagram 1. Proposed workflow for the synthesis and comparative analysis.

Part 2: Predicted Spectroscopic and Physicochemical Properties

The isomeric difference is expected to significantly influence the spectroscopic signatures of the two molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton and carbon environments in the cyclopentene ring are distinct for each isomer, which should lead to clear differences in their NMR spectra.

  • ¹H NMR:

    • 2H-Isomer: The most telling feature would be the presence of vinylic protons on the cyclopentene ring, expected to resonate in the range of 5.5-7.5 ppm[5]. The two protons at the 2-position would be allylic and are predicted to appear around 2.2-3.0 ppm.

    • 4H-Isomer: This isomer lacks vinylic protons on the five-membered ring. Instead, it possesses two allylic protons at the 4-position, which would likely appear in the range of 2.2-3.0 ppm[5]. The remaining protons on the cyclopentane ring would be in a saturated environment, resonating further upfield. The chemical shifts of vinyl protons are consistently downfield compared to their allylic counterparts[6][7].

  • ¹³C NMR:

    • 2H-Isomer: The presence of two sp²-hybridized (vinylic) carbons in the cyclopentene ring will be a key differentiator, with signals expected in the 120-140 ppm region.

    • 4H-Isomer: All carbons in the cyclopentane ring are sp³-hybridized, and their signals would appear at higher field strengths (typically below 60 ppm), with the allylic carbon appearing slightly downfield compared to the others.

Predicted NMR Data 2H-Cyclopentanaphtho[2,1-d]thiazole 4H-Cyclopentanaphtho[2,1-d]thiazole
Key ¹H NMR Signals (ppm) Vinylic protons (~5.5-7.5), Allylic CH₂ (~2.2-3.0)Allylic CH₂ (~2.2-3.0), Saturated CH₂ (further upfield)
Key ¹³C NMR Signals (ppm) Vinylic carbons (~120-140)All sp³ carbons (<60 ppm)

Table 1. Predicted distinguishing features in the NMR spectra of the two isomers.

UV-Visible Spectroscopy

The extent of the π-conjugated system is a critical determinant of the maximum absorption wavelength (λmax) in UV-Vis spectroscopy. An increase in conjugation generally leads to a bathochromic (red) shift[8][9][10].

  • 2H-Isomer: The endocyclic double bond in the cyclopentene ring of the 2H-isomer is in conjugation with the aromatic naphthothiazole system. This extended conjugation is expected to lower the HOMO-LUMO gap, resulting in a red-shifted λmax compared to the 4H-isomer[11].

  • 4H-Isomer: In the 4H-isomer, the π-system is confined to the naphthothiazole core. The cyclopentane ring is non-aromatic and does not extend the conjugation. Therefore, a blue-shifted λmax relative to the 2H-isomer is predicted.

Fluorescence Spectroscopy

The fluorescence properties of these molecules will be influenced by their structural rigidity and the nature of their lowest excited states. Rigidifying a fluorophore's structure often leads to an increase in fluorescence quantum yield by reducing non-radiative decay pathways like photoisomerization[12][13][14][15][16].

  • 2H-Isomer: The planar, conjugated system of the 2H-isomer might impart greater structural rigidity, potentially leading to enhanced fluorescence compared to the 4H-isomer.

  • 4H-Isomer: The sp³-hybridized carbons in the cyclopentane ring of the 4H-isomer introduce more conformational flexibility, which could provide avenues for non-radiative decay and thus, potentially lower fluorescence quantum yield.

Part 3: Computational and Theoretical Insights

Density Functional Theory (DFT) calculations are a powerful tool for predicting and understanding the properties of molecules. For these isomers, DFT could be employed to:

  • Determine Relative Stabilities: By calculating the ground-state energies, the thermodynamic stability of the two isomers can be compared.

  • Predict Spectroscopic Data: DFT methods can be used to simulate NMR chemical shifts and UV-Vis absorption spectra, providing theoretical data to compare with experimental findings[17][18][19][20].

  • Analyze Electronic Properties: The calculation of HOMO and LUMO energies can provide insights into the electronic transitions and reactivity of each isomer[21][22][23].

Diagram 2. Computational analysis workflow using DFT.

Part 4: Potential Biological Activity and Applications

Thiazole and its fused derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[21][24][25][26][27][28][29]. The cyclopentene moiety is also found in various bioactive natural products and has been incorporated into anticancer drug design[30][31]. The fusion of these pharmacophores in the cyclopentanaphtho[2,1-d]thiazole scaffold suggests a high potential for biological activity.

The differences in shape, planarity, and electronic distribution between the 2H- and 4H-isomers could lead to differential binding affinities for biological targets. The more planar 2H-isomer might be a better intercalator with DNA or fit more effectively into the active sites of certain enzymes.

Part 5: Experimental Protocols

To validate the theoretical comparisons presented in this guide, the following experimental protocols are recommended.

General Synthesis of 4H-Cyclopentanaphtho[2,1-d]thiazole
  • Preparation of 2-Aminonaphthalene-1-thiol: Following a literature procedure[1][32], hydrolyze 2-aminonaphtho[2',1':4,5]thiazole using a strong base (e.g., NaOH) in a suitable solvent like ethylene glycol under reflux. Neutralize the reaction mixture with a weak acid (e.g., acetic acid) and extract the product.

  • Condensation: In an appropriate solvent (e.g., ethanol), react the freshly prepared 2-aminonaphthalene-1-thiol with an equimolar amount of 2-chlorocyclopentanone.

  • Cyclization: Heat the reaction mixture under reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction mixture and isolate the crude product. Purify the product by recrystallization or column chromatography.

Spectroscopic Characterization
  • NMR Spectroscopy:

    • Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • UV-Vis Spectroscopy:

    • Prepare dilute solutions of the compounds in a UV-grade solvent (e.g., ethanol or acetonitrile).

    • Record the absorption spectra over a range of 200-800 nm using a spectrophotometer.

  • Fluorescence Spectroscopy:

    • Using the same solutions from the UV-Vis analysis, record the fluorescence emission spectra on a spectrofluorometer. Excite the samples at their respective λmax values.

Conclusion

The 2H- and 4H-isomers of Cyclopentanaphtho[2,1-d]thiazole, while structurally similar, are predicted to exhibit distinct properties. The extended conjugation in the 2H-isomer suggests a red-shifted UV-Vis absorption and potentially enhanced fluorescence, while the 4H-isomer is expected to have a more saturated character in its cyclopentane ring. These differences should be readily distinguishable by NMR spectroscopy. The insights provided in this guide offer a foundational understanding of these two isomers and a roadmap for their synthesis and characterization. Experimental validation of these predictions is a crucial next step and could unveil novel compounds with interesting photophysical properties and potential applications in medicinal chemistry and materials science.

References

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Comparative

Benchmarking the performance of 4H-Cyclopentanaphtho[2,1-d]thiazole in organic transistors

Topic: Benchmarking the performance of 4H-Cyclopentanaphtho[2,1-d]thiazole in organic transistors Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals (Materials Ch...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking the performance of 4H-Cyclopentanaphtho[2,1-d]thiazole in organic transistors Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals (Materials Chemistry Focus)

Executive Summary: The Structural Proposition

4H-Cyclopentanaphtho[2,1-d]thiazole represents a strategic evolution in the design of fused-ring organic semiconductors (OSCs). By integrating a naphthalene core for extended


-conjugation, a cyclopentadiene bridge  for solubility engineering (via alkylation at the 4H-position), and a fused thiazole ring  for electronic tuning, this scaffold addresses the "stability-mobility" trade-off inherent in traditional acenes.

This guide benchmarks this specific architecture against industry standards (Pentacene, DNTT, and C8-BTBT), establishing a validation protocol to assess its viability as a high-mobility, air-stable p-type semiconductor.

Comparative Performance Matrix

To objectively evaluate 4H-Cyclopentanaphtho[2,1-d]thiazole, we compare it against three distinct classes of alternatives. The data below represents the target performance thresholds derived from structural analogs (Thiazole-fused heteroacenes vs. Thiophene-fused analogs).

Table 1: Benchmarking Criteria & Competitor Analysis

FeatureTarget Molecule (4H-CPNTz Core)Pentacene (Baseline Standard)DNTT (Stability Standard)C8-BTBT (Mobility Standard)
Core Advantage Deep HOMO (Air Stability) + SolubleHigh CrystallinityUltra-High StabilityHigh Mobility (Solution)
HOMO Level -5.4 to -5.6 eV (Est.)-5.0 eV-5.4 eV-5.6 eV
Band Gap ~3.0 eV (Wide)1.8 eV3.0 eV3.6 eV
Hole Mobility (

)
Target: > 1.5 cm²/Vs 0.5 - 1.5 cm²/Vs3.0 - 10.0 cm²/Vs> 10.0 cm²/Vs
On/Off Ratio > 10⁶ 10⁵10⁷10⁷
Air Stability Excellent (Thiazole effect)Poor (Oxidizes rapidly)ExcellentExcellent
Processing Solution (if alkylated)Vacuum DepositionVacuum / Sol. ShearSolution Shearing

Scientific Insight: The substitution of a thiophene ring (in DNTT/BTBT) with a thiazole ring in your target molecule induces a deeper HOMO level due to the electron-withdrawing nature of the C=N bond. This theoretically enhances oxidative stability compared to all-carbon or thiophene-rich acenes.

Critical Mechanism: The Thiazole Effect

Understanding why this molecule performs differently is crucial for interpreting your data. The inclusion of nitrogen in the fused backbone alters the molecular orbital energetics and crystal packing.

ThiazoleMechanism Struct Structure: Fused Thiazole Ring Elec Electronic Effect: Electronegative Nitrogen Struct->Elec Pack Steric Effect: C-H...N Interactions Struct->Pack HOMO HOMO Level Comparison: Thiophene: -5.1 eV Thiazole: -5.4 eV Elec->HOMO Lowers Energy Mob Result: Tighter Pi-Stacking (Higher Mobility) Pack->Mob Supramolecular Assembly Stab Result: Enhanced Air Stability HOMO->Stab Prevents Oxidation

Figure 1: Mechanistic impact of thiazole fusion on semiconductor performance. The nitrogen atom lowers the HOMO level, preventing ambient oxidation, while facilitating planar packing.

Experimental Protocol: Validation Workflow

To generate valid benchmarking data, you must isolate intrinsic molecular performance from extrinsic processing artifacts. Use this self-validating protocol.

Phase A: Material Purification (The "Trap-Free" Standard)
  • Step 1: Crude synthesis product must undergo Soxhlet extraction (Methanol -> Acetone -> Hexane -> Chloroform).

  • Step 2: Final purification via Physical Vapor Transport (PVT) or Gradient Sublimation .

    • Validation: Purity must be confirmed via High-Temperature GPC (>99.9%) or elemental analysis before device fabrication. Impurities act as charge traps, artificially lowering mobility.

Phase B: Device Fabrication (Bottom-Gate, Top-Contact)

This configuration minimizes contact resistance issues during initial screening.

  • Substrate Prep: Heavily n-doped Si wafer with 300 nm thermally grown SiO₂.

  • Surface Modification (Critical):

    • Treat SiO₂ with ODTS (Octadecyltrichlorosilane) or HMDS .

    • Why: The cyclopentanaphtho- core is hydrophobic. A matching hydrophobic SAM (Self-Assembled Monolayer) prevents grain boundary formation at the interface.

  • Deposition:

    • Vacuum:[1] Deposition rate 0.1 Å/s at base pressure

      
       Torr. Substrate temp (
      
      
      
      ) varied: 25°C, 60°C, 100°C.
    • Solution: Spin-coating (2000 rpm) from hot o-dichlorobenzene (if alkylated).

  • Metallization: Thermal evaporation of Gold (Au) source/drain electrodes (50 nm) through a shadow mask.

Phase C: Characterization Logic

Do not rely on a single saturation mobility number.

  • Metric 1: Reliability Factor (

    
    ). 
    
    • Calculate mobility (

      
      ) only if the transfer curve follows ideal MOSFET behavior.
      
    • Check for "Double Slope" features (indicates contact resistance issues).

  • Metric 2: Hysteresis.

    • Large hysteresis (>5V shift) indicates interface traps (poor SAM quality) or bulk impurities (failed purification).

Benchmarking Workflow Diagram

Follow this decision tree to interpret your experimental results against the benchmarks.

BenchmarkingFlow Start Fabricate OFET (4H-CPNTz) Measure Measure Transfer Char. (Vd = -60V) Start->Measure Check1 Is Mobility > 0.5 cm²/Vs? Measure->Check1 Check2 Is On/Off > 10⁶? Check1->Check2 Yes Fail1 Optimization Required: Check SAM or Crystallinity Check1->Fail1 No Check2->Fail1 No Pass1 Proceed to Stability Test Check2->Pass1 Yes StabTest Stress Test: Store in Air (RH 50%) for 30 Days Pass1->StabTest Compare Compare vs. DNTT StabTest->Compare ResultA Superior: Retains >90% Mobility Compare->ResultA Better than Benchmark ResultB Inferior: Mobility drops >20% Compare->ResultB Worse than Benchmark

Figure 2: Decision matrix for evaluating semiconductor viability against DNTT standards.

References
  • Comparison of Thiazole vs.

    • Title: Thiazole fused S,N-heteroacene step-ladder polymeric semiconductors for organic transistors.
    • Source: Chemical Science (RSC Publishing), 2022.
    • Key Finding: Thiazole substitution lowers HOMO levels and enhances coplanarity compared to thiophene analogs.
    • URL:[Link]

  • Naphthalene-Based Semiconductor Benchmarks

    • Title: High-performance five-ring-fused organic semiconductors for field-effect transistors.[2][3]

    • Source: Chemical Society Reviews, 2022.
    • Key Finding: Reviews ~500 fused-ring systems, establishing the mobility baseline for naphthalene derivatives
    • URL:[Link]

  • Thiazole Building Blocks in Organic Electronics

    • Title: Thiazolo[5,4-d]thiazoles – promising building blocks in the synthesis of semiconductors for plastic electronics.[4]

    • Source: Journal of M
    • Key Finding: Establishes the structural rigidity and oxidative stability conferred by the thiazole fusion.
    • URL:[Link]

  • Cyclopenta-dithiophene Analogues

    • Title: Highly Stable Organic Electrochemical Transistors Based on Cyclopenta Dithiophene and Benzothiadiazole Donor-Acceptor Copolymer.[5]

    • Source: Advanced Materials, 2026.[5]

    • Key Finding: Demonstrates the stability of cyclopentadithiophene cores in transistor applic
    • URL:[Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4H-Cyclopenta[5,6]naphtho[2,1-d]thiazole

Part 1: Executive Summary & Immediate Action Card Status: Research Chemical / Novel Fused Heterocycle Default Hazard Classification: High Potency / Genotoxic Precautions (Based on SAR analysis of planar naphthothiazole i...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Immediate Action Card

Status: Research Chemical / Novel Fused Heterocycle Default Hazard Classification: High Potency / Genotoxic Precautions (Based on SAR analysis of planar naphthothiazole intercalators).

Critical Warning: Specific toxicological data for this isomer is limited. You must operate under the Precautionary Principle , assuming the compound is a potential DNA intercalator, photosensitizer, and respiratory sensitizer due to its fused planar aromatic structure.

Scenario Immediate Action Protocol
Skin Contact Do not scrub. Wash gently with soap and water for 15 min.[1] Scrubbing may drive the planar molecule deeper into the dermis (especially if dissolved in DMSO).
Eye Contact Flush for 15 minutes. If wearing contacts, remove after the first 5 minutes of flushing.
Inhalation Move to fresh air immediately. If wheezing occurs, treat as a sensitization reaction; seek medical support.
Spill (Solid) Do not sweep. Dry sweeping generates static aerosols. Cover with wet paper towels (solvent-dampened) and scoop into a hazardous waste jar.
Spill (Liquid) Absorb with vermiculite or chemically inert pads. Do not use bleach immediately (potential reactivity with thiazole sulfur); use a surfactant-based cleaner first.

Part 2: Risk Assessment & Hazard Identification

Structure-Activity Relationship (SAR) Analysis

As a Senior Application Scientist, I do not rely solely on missing SDS data. We analyze the molecule's architecture to predict behavior:

  • Planar Fused System (Cyclopenta + Naphtho): The rigid, flat structure suggests a high probability of DNA intercalation . This mimics known carcinogens like benzo[a]pyrene.[2]

    • Risk:[3][4][5] Potential mutagenicity and carcinogenicity.[4]

  • Thiazole Moiety: Thiazoles are metabolically active and can be skin/respiratory sensitizers.

    • Risk:[3][4][5] Allergic dermatitis and potential liver toxicity (hepatotoxicity) upon chronic exposure.

  • Phototoxicity: Fused aromatic thiazoles often absorb UV/Visible light, generating reactive oxygen species (ROS).

    • Risk:[3][4][5] Severe sunburn-like reactions upon light exposure after skin contact.

Physical Properties & Logistical Challenges
  • Static Charge: Like many fused aromatics, this compound is likely a dry, fluffy solid that accumulates static charge, making it "fly" during weighing.

  • Solubility: Predicted low water solubility; high solubility in DMSO, DMF, and Dichloromethane (DCM).

    • Operational Note: The hazard level increases significantly when dissolved in DMSO , as DMSO carries the toxic payload directly through the skin barrier.

Part 3: Personal Protective Equipment (PPE) Matrix

Do not use "standard lab gear." Select PPE based on the carrier solvent and the state of matter .

PPE Component Standard Protocol (Solid Handling) High-Risk Protocol (Solutions in DMSO/DCM) Scientific Rationale
Gloves (Primary) Nitrile (5 mil) Laminate / Silver Shield Nitrile degrades rapidly in DCM; DMSO permeates nitrile in <10 mins, carrying the toxin with it.
Gloves (Secondary) N/ANitrile (extended cuff) Worn over the laminate glove to provide dexterity and grip (laminate is slippery).
Respiratory N95 / P100 Mask (if outside hood)Fume Hood (Mandatory)Fused rings form micro-aerosols. If the hood is occupied, a P100 respirator is required.
Eye Protection Safety Glasses (Side shields)Chemical Goggles Risk of splash.[3][4][6] Goggles prevent vapor entry which glasses allow.
Clothing Lab Coat (Cotton/Poly)Tyvek Sleeves / Apron Disposable Tyvek prevents contamination of the reusable lab coat cuffs.

Part 4: Operational Protocols

Workflow Visualization

HandlingProtocol cluster_safety Critical Safety Zone (Fume Hood) Start Start: Solid Compound Weighing Weighing (Static Control) Start->Weighing Anti-static gun used Solubilization Dissolution (DMSO/DCM) Weighing->Solubilization Transfer to vial Experiment Experimental Use Solubilization->Experiment Double-gloving req. Waste Waste Segregation Experiment->Waste Quench & Label

Caption: Figure 1. Operational workflow emphasizing the "Critical Safety Zone" where engineering controls (Fume Hood) are mandatory.

Step-by-Step Handling Guide
Phase A: Weighing (The "Flying Powder" Risk)
  • Engineering Control: Operate inside a certified chemical fume hood.

  • Static Mitigation: Use an anti-static gun (e.g., Zerostat) on the spatula and weighing boat before touching the powder. This prevents the compound from repelling off the spatula.

  • Containment: Weigh directly into a tared vial, not onto weighing paper. This minimizes transfer steps where spills occur.

Phase B: Solubilization & Transfer
  • Solvent Choice: If using DMSO, assume the solution is transdermal .

  • Technique: Use positive-displacement pipettes if the solvent is volatile (like DCM) to prevent dripping.

  • Labeling: Immediately label the vial with "Suspected Carcinogen/Mutagen" and the concentration.

Phase C: Waste & Disposal
  • Segregation: Do not mix with strong oxidizers (e.g., nitric acid) as thiazoles can oxidize violently.

  • Stream: Dispose of as "Hazardous Chemical Waste - Toxic/Irritant."

  • Decontamination: Wipe all surfaces with a detergent solution (surfactant) followed by ethanol. The surfactant lifts the hydrophobic aromatic rings; ethanol removes the residue.

Part 5: Emergency Response Decision Tree

EmergencyResponse Accident Exposure / Spill Event Type Identify Type Accident->Type Skin Skin Contact Type->Skin Eye Eye Splash Type->Eye Spill Bench Spill Type->Spill ActionSkin 1. Blot (Don't Rub) 2. Soap/Water 15m 3. Seek Medical Skin->ActionSkin ActionEye 1. Flush 15m 2. Remove Contacts 3. ER Visit Eye->ActionEye ActionSpill 1. Evacuate Area 2. Don PPE (Double Glove) 3. Absorb & Bag Spill->ActionSpill

Caption: Figure 2. Immediate decision logic for exposure events. Note the emphasis on "Blot, Don't Rub" for skin contact to prevent deeper permeation.

References

  • National Institutes of Health (NIH). Toxicological Profile for Polycyclic Aromatic Hydrocarbons (PAHs). Agency for Toxic Substances and Disease Registry. Available at: [Link]

  • PubChem. Thiazole Structure and Safety Data. National Library of Medicine. Available at: [Link]

  • European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria - Germ Cell Mutagenicity. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs. Available at: [Link]

Sources

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